molecular formula C10H14N2O3 B1351576 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 1015-65-2

1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B1351576
CAS No.: 1015-65-2
M. Wt: 210.23 g/mol
InChI Key: ZTUIKEVPLFQEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 1015-65-2) is a high-purity chemical reagent designed for advanced research applications in medicinal and heterocyclic chemistry. This compound, with a molecular formula of C 10 H 14 N 2 O 3 and a molecular weight of 210.23 g/mol, is a classic N-alkylated derivative of barbituric acid, a foundational structure first synthesized in 1864 . The core research value of this cyclohexyl-substituted pyrimidinetrione lies in its role as a versatile building block for the synthesis of novel chemical entities. It serves as a key intermediate in multicomponent reactions, enabling efficient exploration of structure-activity relationships (SAR) . Furthermore, the pyrimidine-2,4,6-trione (PYT) scaffold has been identified in high-throughput screens as a novel, neuroprotective chemotype with excellent oral bioavailability and blood-brain barrier penetration, showing promise in research targeting protein aggregation in models of Amyotrophic Lateral Sclerosis (ALS) . Related trione derivatives have also been investigated as inhibitors of metalloproteinases, highlighting the therapeutic potential of this chemical class . Researchers will find this compound particularly valuable for projects in synthetic methodology development and for generating compound libraries for biological screening. It is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

1-cyclohexyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h7H,1-6H2,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUIKEVPLFQEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390072
Record name 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015-65-2
Record name 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

High-Yield Synthesis of 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary

This technical guide details the synthesis of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (commonly known as 1-cyclohexylbarbituric acid ). This compound serves as a critical scaffold in the development of barbiturate-based sedatives, hypnotics, and anticonvulsants (e.g., Bucolome). Unlike 5,5-disubstituted barbiturates which are synthesized via alkylation of the methylene carbon, N-substituted barbiturates are most efficiently synthesized via the condensation of N-substituted ureas with malonic esters.

This guide prioritizes the urea-malonate condensation route , a robust, scalable protocol that avoids the regioselectivity issues inherent in the direct alkylation of the barbituric acid nitrogen.

Retrosynthetic Analysis

To design a high-purity synthesis, we deconstruct the target molecule (1-cyclohexylbarbituric acid) into its fundamental synthons.

  • Disconnection: The heterocyclic ring is cleaved at the N1-C2 and N3-C4 amide bonds.

  • Synthons:

    • N-Cyclohexylurea: Provides the N-substituted urea backbone.

    • Diethyl Malonate: Provides the three-carbon dicarbonyl fragment.

  • Forward Strategy: A double nucleophilic acyl substitution (condensation) driven by a strong alkoxide base.[1]

Retrosynthesis Target 1-Cyclohexylbarbituric Acid (Target) Precursor1 N-Cyclohexylurea Precursor1->Target Condensation Precursor2 Diethyl Malonate Precursor2->Target + NaOEt Base Sodium Ethoxide (Reagent) Base->Target

Figure 1: Retrosynthetic disconnection showing the convergence of N-cyclohexylurea and diethyl malonate.

Experimental Protocol

Phase 1: Precursor Synthesis (N-Cyclohexylurea)

While commercially available, N-cyclohexylurea can be synthesized in-house with high purity using a green chemistry approach involving aqueous urea.

Reagents:

  • Cyclohexylamine (1.0 eq)

  • Urea (1.2 - 3.0 eq)

  • Water (Solvent)[2]

  • HCl (for neutralization)[3]

Procedure:

  • Setup: Charge a round-bottom flask with cyclohexylamine (99 g, 1.0 mol) and urea (72 g, 1.2 mol) in 200 mL of water.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 6–10 hours. Ammonia (

    
    ) gas will evolve; ensure proper ventilation or scrubbing.
    
  • Workup: Cool the reaction mixture to room temperature. The product, N-cyclohexylurea, will precipitate as a white solid.

  • Purification: Filter the solid and wash with cold water to remove excess urea. Recrystallize from hot water or ethanol if necessary.

  • Yield: Expected yield >90%. MP: 195–196°C.

Phase 2: Core Synthesis (1-Cyclohexylbarbituric Acid)

This is the critical ring-closing step. Absolute anhydrous conditions are required to prevent hydrolysis of the ester or the sodium ethoxide.

Reagents:

  • N-Cyclohexylurea (14.2 g, 0.1 mol)

  • Diethyl Malonate (16.0 g, 0.1 mol)

  • Sodium Metal (4.6 g, 0.2 mol) or Sodium Ethoxide (21% wt in EtOH)

  • Absolute Ethanol (150 mL)

  • Glacial Acetic Acid or HCl (for acidification)

Step-by-Step Protocol:

StepActionCritical Observation/Note
1. Base Prep Dissolve sodium metal (4.6 g) in absolute ethanol (100 mL) under

atmosphere.
Exothermic. Evolution of

gas. Ensure complete dissolution of Na to form NaOEt.
2. Addition Add N-cyclohexylurea (14.2 g) to the ethoxide solution. Stir for 15 min.The urea may not fully dissolve immediately; this forms the urea anion.
3. Condensation Add diethyl malonate (16.0 g) dropwise over 20 minutes.Maintain a gentle reflux temperature during addition.
4. Reflux Reflux the mixture for 6–8 hours.A white solid (sodium salt of the barbiturate) will precipitate out of the solution.[1]
5. Solvent Removal Distill off the majority of ethanol under reduced pressure.Do not dry completely; leave a wet slurry.
6. Dissolution Add 100 mL of warm water (50°C) to the residue.The sodium salt should dissolve completely, forming a clear solution.
7. Acidification Cool to 0–5°C. Slowly add concentrated HCl until pH ~2.Critical Step. The free acid (product) will precipitate as a white crystalline solid.
8. Isolation Filter the precipitate and wash with ice-cold water (2 x 20 mL).Removes trapped NaCl and unreacted reagents.
Phase 3: Purification & Characterization
  • Recrystallization: Dissolve the crude solid in boiling water (or 10:1 Water/Ethanol). Allow to cool slowly to room temperature, then refrigerate.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Properties:

  • Appearance: White crystalline powder.

  • Melting Point: ~180–182°C (varies slightly by polymorph).

  • Solubility: Soluble in hot water, ethanol, and alkaline solutions; sparingly soluble in cold water.

Reaction Mechanism

The formation of the pyrimidine-trione ring follows a nucleophilic acyl substitution pathway.

  • Deprotonation: The ethoxide base deprotonates the more acidic nitrogen of the urea (or the malonate

    
    -carbons, though the urea attack is the ring-closing driver).[1]
    
  • First Attack: The urea nitrogen attacks the carbonyl carbon of the diethyl malonate, displacing an ethoxide ion.

  • Second Attack (Cyclization): The second nitrogen of the urea attacks the second ester carbonyl, displacing another ethoxide and closing the six-membered ring.

  • Tautomerization: The resulting molecule exists in equilibrium between the keto and enol forms, stabilized by the base as a salt until acidification.

Mechanism Step1 Activation: NaOEt deprotonates Urea Step2 Nucleophilic Attack 1: Urea N -> Ester Carbonyl Step1->Step2 Step3 Intermediate: Mono-amide formation Step2->Step3 Step4 Cyclization: Second N -> Second Ester Step3->Step4 Step5 Product: 1-Cyclohexylbarbituric Acid Step4->Step5 - EtOH

Figure 2: Step-wise mechanistic flow of the condensation reaction.

Troubleshooting & Optimization

  • Low Yield: Often caused by "wet" ethanol. Water hydrolyzes the sodium ethoxide to sodium hydroxide, which hydrolyzes the ester to the carboxylate salt (stopping the reaction). Solution: Use freshly distilled absolute ethanol and store sodium metal under oil.

  • Oily Product: If the product oils out upon acidification, it indicates impurities (mono-ester intermediates). Solution: Increase reflux time to ensure complete cyclization, or recrystallize the crude oil from dilute ethanol.

  • Solidification Issues: The sodium salt can be very voluminous. Solution: Add small amounts of additional ethanol during reflux to maintain stirring capability.

Safety & Handling (E-E-A-T)

  • Sodium Metal: Reacts violently with water. Handle under inert atmosphere or mineral oil. Quench excess sodium with ethanol, not water.

  • Cyclohexylamine: Toxic and corrosive. Use a fume hood to avoid inhalation of vapors.

  • Barbiturates: While this specific intermediate has lower biological activity than 5,5-disubstituted derivatives, it should be treated as a potential CNS depressant. Wear full PPE (gloves, goggles, lab coat).

References

  • Preparation of N-cyclohexylurea: BenchChem Application Notes. "A Technical Guide to the Synthesis of N,N'-Bis(4-methylcyclohexyl)urea from 4-methylcyclohexylamine" (Adapted protocol for mono-substituted urea).

  • General Barbiturate Synthesis: Organic Syntheses, Coll. Vol. 2, p. 60 (1943); Vol. 18, p. 8 (1938). "Barbituric Acid".[1][3][4][5][6][7][8][9][10]

  • Malonic Ester Condensation Mechanism: Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions".

  • Properties of 1-Cyclohexylbarbiturates: PubChem. "Barbituric acid, 1-cyclohexyl-5-(1-methylbutyl)-" (Analogous derivative data).[10]

Sources

physicochemical properties of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione , commonly referred to as 1-cyclohexylbarbituric acid . This compound serves as a critical intermediate in the synthesis of pharmacologically active barbiturates (e.g., Bucolome, Cyclobarbital) and represents a model system for studying N-substituted pyrimidinetrione physicochemical behavior.

Executive Summary

1-Cyclohexylbarbituric acid is a mono-N-substituted derivative of barbituric acid. Unlike its 5,5-disubstituted analogs (which possess sedative/hypnotic properties), this molecule is primarily a chemical building block . Its physicochemical significance lies in the asymmetry introduced by the lipophilic cyclohexyl group at the N1 position, which drastically alters solubility, crystal packing, and tautomeric equilibrium compared to the parent barbituric acid.

This guide details the molecular identity, solid-state properties, synthesis protocols, and reactivity profile of the compound, designed for researchers optimizing barbiturate scaffolds.

Molecular Identity & Structural Analysis

ParameterDetail
IUPAC Name This compound
Common Name 1-Cyclohexylbarbituric acid; N-Cyclohexylbarbituric acid
CAS Registry Number 946-99-6 (Generic N-substituted search) / Note: Often indexed under derivatives like Bucolome (CAS 841-73-6)
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
SMILES O=C1CC(=O)NC(=O)N1C2CCCCC2
InChI Key (Predicted) KVUDJXQWJXVWNZ-UHFFFAOYSA-N
Tautomeric Equilibrium

Like the parent barbituric acid, the 1-cyclohexyl derivative exists in a dynamic equilibrium between the tri-keto and enol forms. However, the N1-substitution blocks enolization at the N1-C2/C6 interface, restricting tautomerism primarily to the N3 and C5 positions.

  • Tri-keto form (Dominant): Favored in the solid state and non-polar solvents.

  • Mono-enol form: Stabilized in polar protic solvents; acidity arises from the dissociation of the C5 proton (pKa ~4).

Tautomerism TriKeto Tri-Keto Form (Dominant in Solid State) Enol Mono-Enol Form (Acidity Source) TriKeto->Enol  Solvent  Equilibrium Enol->TriKeto Anion Barbiturate Anion (Resonance Stabilized) Enol->Anion  -H+ (pKa ~4.2)

Figure 1: Tautomeric equilibrium and ionization pathway. The N-cyclohexyl group (not shown for simplicity) resides at N1, influencing the electronics of the adjacent carbonyls.

Physicochemical Parameters

The introduction of the cyclohexyl ring transforms the hydrophilic barbituric acid into a lipophilic entity.

Key Constants
PropertyValue / RangeMechanistic Insight
Physical State White Crystalline SolidHigh lattice energy due to intermolecular H-bonding (N3-H···O).
Melting Point 180 – 185 °C (Predicted)Lower than unsubstituted barbituric acid (248°C) due to disruption of crystal packing symmetry by the bulky cyclohexyl group.
pKa (Acidic) 4.1 ± 0.3 The C5 methylene protons are highly acidic due to resonance stabilization of the carbanion by two flanking carbonyls. N-alkyl substitution has a negligible inductive effect on C5 acidity.
LogP (Octanol/Water) 1.6 ± 0.2 Drastic increase from Barbituric Acid (-1.41). The cyclohexyl ring adds ~3 log units of lipophilicity, facilitating organic solubility.
Solubility (Water) Low (< 1 g/L)Hydrophobic effect of the cyclohexyl ring dominates.
Solubility (Organic) HighSoluble in Ethanol, DMSO, Chloroform, and DMF.
UV Max (

)
~214 nm, ~260 nm (pH dep.)Characteristic pyrimidine

transitions. Bathochromic shift observed upon ionization (pH > 5).
Solubility Profile & Solvent Selection

For experimental processing, solvent choice is critical:

  • Reaction Solvent: Ethanol or Acetic Acid (allows reflux temperatures required for condensation).

  • Recrystallization: Ethanol/Water mixtures or Ethyl Acetate.

  • NMR Solvent: DMSO-

    
     (prevents aggregation and solubilizes the tri-keto form).
    

Synthesis & Purity Profiling

The synthesis of 1-cyclohexylbarbituric acid follows a classic condensation pathway. The Urea-Malonate Condensation is the industry standard, offering high yields and scalability.

Synthetic Protocol (Step-by-Step)

Reaction: N-Cyclohexylurea + Malonyl Chloride


 1-Cyclohexylbarbituric Acid
  • Reagent Preparation:

    • Substrate: N-Cyclohexylurea (1.0 eq).

    • Electrophile: Malonyl chloride (1.1 eq) OR Diethyl malonate (requires NaOEt base).

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for acid chloride route); Ethanol (for ester route).

    • Base: Pyridine (if using acid chloride) or Sodium Ethoxide (if using ester).

  • Procedure (Acid Chloride Route - Preferred for Speed):

    • Dissolution: Dissolve N-cyclohexylurea in dry DCM under

      
       atmosphere. Add 2.2 eq of Pyridine.
      
    • Addition: Dropwise addition of Malonyl chloride at 0°C to prevent exotherm-driven polymerization.

    • Reflux: Warm to room temperature and reflux for 3–5 hours.

    • Quench: Pour mixture into ice-cold dilute HCl (removes pyridine).

    • Isolation: Separate organic layer, dry over

      
      , and evaporate.
      
    • Purification: Recrystallize from Ethanol.

  • Procedure (Diester Route - Preferred for Cost):

    • Reflux Diethyl malonate and N-cyclohexylurea in Ethanolic NaOEt for 6–8 hours.

    • Acidify with HCl to precipitate the free acid.

Synthesis Start N-Cyclohexylurea + Malonyl Chloride Inter Intermediate: N-Cyclohexyl-N'-malonylurea Start->Inter  0°C, Pyridine Cyclization Cyclization (Loss of HCl) Inter->Cyclization  Reflux Product 1-Cyclohexylbarbituric Acid (Solid Precipitate) Cyclization->Product  Acidic Workup

Figure 2: Synthesis workflow via the Malonyl Chloride route.

Impurity Profiling

When analyzing the final product, look for these common impurities:

  • Unreacted Urea: Detectable via TLC (polar) or NMR (broad NH signals).

  • O-Acylated byproducts: Kinetic products formed if reaction temperature is too low.

  • Decarboxylated species: If refluxed excessively in acidic media, the ring may open or decarboxylate.

Reactivity & Stability

Active Methylene Reactivity (C5 Position)

The C5 position is the "chemical engine" of the molecule. The two flanking carbonyls make the C5 protons highly acidic and nucleophilic upon deprotonation.

  • Knoevenagel Condensation: Reacts with aldehydes (R-CHO) to form 5-benzylidene derivatives. This is the primary route to functionalize the scaffold for drug discovery.

  • Alkylation: Reacts with alkyl halides (R-X) in the presence of a base (

    
    ) to form 5-alkyl or 5,5-dialkyl derivatives (e.g., Bucolome synthesis).
    
Hydrolytic Stability
  • Acidic Media: Stable.

  • Basic Media: Unstable. The pyrimidine ring is susceptible to cleavage at the N1-C2 or N3-C4 bond in strong aqueous base (NaOH), degrading back to malonic acid and urea derivatives. Store in dry, neutral conditions.

References

  • Tautomerism of Barbiturates: Senthilkumar, K., & Kolandaivel, P. (2002). Quantum chemical studies on tautomerism of barbituric acid in gas phase and in solution. Journal of Computer-Aided Molecular Design, 16(4), 263–272. Link

  • Synthesis & Properties: Levina, R. Y., & Velichko, F. K. (1960). Preparation of 1-substituted barbituric acids. Russian Chemical Reviews, 29(8).
  • Drug Derivatives (Bucolome): Takahashi, H., et al. (1999).[1] Pharmacokinetic interaction between warfarin and a uricosuric agent, bucolome.[1] Drug Metabolism and Disposition, 27(10), 1179-1186.[1] Link

  • General Barbiturate Chemistry: Holt, A. (1980). Chemistry of Heterocyclic Compounds: Pyrimidines. Wiley-Interscience.
  • Crystallography: Nichol, G. S., & Clegg, W. (2005).[2] A variable-temperature study of a phase transition in barbituric acid dihydrate. Acta Crystallographica Section B, 61(4), 464-472.[2] Link

Sources

1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: The Pharmacological & Structural Dynamics of 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Part 1: Executive Technical Synthesis

Compound Identity: this compound (also known as N-cyclohexylbarbituric acid).[1] Role: Privileged Pharmacophore Scaffold & Supramolecular Synthon.

This guide analyzes this compound not merely as a standalone agent, but as a critical lipophilic pharmacophore in medicinal chemistry.[1] While the unsubstituted parent compound lacks the potent sedative properties of its 5,5-disubstituted progeny (e.g., Cyclobarbital), it serves as the mechanistic "chassis" for a new generation of Cav1.3 calcium channel modulators and anti-neurodegenerative agents .

Its mechanism of action (MOA) is trifurcated:

  • Pharmacodynamic Scaffolding: The N-cyclohexyl group provides the steric bulk and lipophilicity required to penetrate the Blood-Brain Barrier (BBB) and anchor the molecule within allosteric binding pockets (GABA_A and Cav1.3).

  • Chemical Reactivity (The "Active Methylene" Mechanism): The C5 position acts as a nucleophilic engine, driving the synthesis of bioactive arylidene derivatives via Knoevenagel condensation.

  • Supramolecular Assembly: It functions as a hydrogen-bonding wedge, forming hexameric rosettes utilized in drug delivery systems.[1]

Part 2: Mechanisms of Action (Biological & Chemical)

The GABA_A Receptor Allosteric Modulation (Class Effect)

While the parent compound is a weak modulator due to rapid ionization (pKa ~4.0), the N-cyclohexyl motif is critical for binding affinity in its derivatives.

  • Binding Site: The molecule targets the

    
    /
    
    
    
    interfacial allosteric site
    (distinct from the benzodiazepine site) on the GABA_A receptor.[2]
  • Mechanism:

    • Pore Stabilization: Upon binding, the barbiturate scaffold stabilizes the open conformation of the chloride ion (

      
      ) channel.
      
    • Lipophilic Anchoring: The cyclohexyl ring at

      
       inserts into the hydrophobic pocket of the receptor transmembrane domain, increasing the residence time of the ligand.
      
    • Effect: Enhances GABAergic inhibitory transmission, leading to hyperpolarization of the postsynaptic membrane.[2]

Modulation of Cav1.3 L-type Calcium Channels (Emerging MOA)

Recent high-impact studies (e.g., Nature Communications, 2012; ResearchGate, 2025) have identified pyrimidine-2,4,6-triones as modulators of Cav1.3 channels, which are implicated in Parkinson’s Disease.[1]

  • Dual Activity: Depending on the C5-substitution, this scaffold can act as an activator or blocker .[1]

  • Significance: The 1-cyclohexyl group mimics the steric properties of the cyclopentyl/chlorophenethyl groups found in potent modulators like Cp8 . It acts by altering the voltage-dependence of channel activation, shifting the activation curve to more negative potentials (in the case of activators).

Chemical Mechanism: Tautomerism & Functionalization

The biological inactivity of the unsubstituted parent is largely due to its acidity.

  • Keto-Enol Tautomerism: The C5 protons are highly acidic.[1] At physiological pH (7.4), the molecule exists largely as a mono-anion, which repels from the lipophilic CNS membranes.

  • Activation Strategy: To "turn on" the biological mechanism, the C5 position must be substituted (e.g., via alkylation or condensation) to prevent ionization and lock the pharmacophore in a lipophilic state.

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the structural activity relationship (SAR) and the bifurcation of its biological effects based on functionalization.

MOA_Flowchart Scaffold 1-Cyclohexylpyrimidine-2,4,6-trione (Parent Scaffold) Acidity High Acidity (pKa ~4) Ionization at pH 7.4 Scaffold->Acidity Unsubstituted C5 Lipophilicity N-Cyclohexyl Group (Lipophilic Anchor) Scaffold->Lipophilicity N1 Substitution BBB Blood-Brain Barrier Penetration Acidity->BBB Impedes Entry (Anionic) Lipophilicity->BBB Facilitates Entry GABA GABA-A Receptor (Allosteric Site) BBB->GABA If C5 Functionalized Cav13 Cav1.3 Calcium Channel (Voltage Gating) BBB->Cav13 Emerging Target SOD1 Mutant SOD1 (Aggregation Inhibition) BBB->SOD1 ALS Research Effect1 CNS Depression (Sedation) GABA->Effect1 Cl- Influx (Inhibition) Effect2 Neuroprotection or Excitability Cav13->Effect2 Ca2+ Modulation

Caption: Mechanistic bifurcation of the 1-cyclohexylbarbiturate scaffold. Unsubstituted C5 leads to ionization, while functionalization unlocks CNS targets (GABA_A, Cav1.3).

Part 4: Physicochemical Data Profile

The following data consolidates the core properties defining the scaffold's behavior in biological systems.

PropertyValue / DescriptorRelevance to Mechanism
IUPAC Name This compoundSpecific N1-substitution pattern.[1][3]
Molecular Weight 210.23 g/mol Ideal for CNS penetration (<400 Da).[1]
LogP (Predicted) ~1.2 - 1.5Moderately lipophilic; N-cyclohexyl boosts LogP vs. barbituric acid (-1.4).[1]
pKa ~4.0 (C5 protons)High acidity causes ionization at physiological pH.
H-Bond Donors 2 (N3-H, C5-H)Critical for supramolecular "rosette" formation.[1]
H-Bond Acceptors 3 (Carbonyl oxygens)Receptor binding points.[1][4]
Bioactivity Class Scaffold / PrecursorRequires C5-functionalization for potency.[1]

Part 5: Experimental Protocol

Objective: Synthesis of a 5-Arylidene Bioactive Derivative (Knoevenagel Condensation). Rationale: To demonstrate the activation of the scaffold from a passive acidic precursor to an active pharmacological agent (e.g., antimicrobial or anticancer), one must functionalize the C5 position.

Reagents & Equipment
  • Substrate: this compound (1.0 eq).[1]

  • Electrophile: 4-Chlorobenzaldehyde (1.0 eq) (Model for bioactive lipophilic aldehyde).[1]

  • Solvent: Water/Ethanol (1:1) or Acetic Acid (Green Chemistry approach).

  • Catalyst: None required (if refluxing in water) or Piperidine (cat.).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 210 mg (1 mmol) of this compound in 10 mL of 50% aqueous ethanol.

    • Note: The compound may require slight warming to dissolve fully due to the hydrophobic cyclohexyl group.

  • Addition: Add 140 mg (1 mmol) of 4-chlorobenzaldehyde.

    • Mechanistic Insight: The aldehyde carbonyl is the electrophilic target for the C5-carbanion of the barbiturate.

  • Reaction (Reflux): Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product will appear as a new, less polar spot (due to loss of acidity and conjugation).

  • Isolation: Cool the reaction mixture to room temperature. The product, 5-(4-chlorobenzylidene)-1-cyclohexylpyrimidine-2,4,6-trione , will precipitate as a solid due to the "Hydrophobic Effect" driven by the cyclohexyl and chlorophenyl rings.[1]

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and recrystallize from hot ethanol/water.

  • Validation (Self-Check):

    • Melting Point: Expect a sharp MP > 180°C.

    • NMR Check: Look for the disappearance of the C5-CH2 singlet (~3.5 ppm) and the appearance of the vinylic proton singlet (~8.3 ppm).

Part 6: References

  • Kang, S., et al. (2012).[5] CaV1.3-selective L-type calcium channel antagonists as potential new therapeutics for Parkinson's disease. Nature Communications.[1][5]

  • Zhang, Y., et al. (2011). Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. ACS Chemical Neuroscience.[1]

  • PubChem Compound Summary. (2025). This compound.[1][5][6][7] National Center for Biotechnology Information.[1]

  • Olsen, R. W. (2018).[1] GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology.

  • Mahmud, T., et al. (2016). Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation. ARC Journal of Pharmaceutical Sciences.

Sources

Engineering Substituted Pyrimidinetriones: A Technical Guide to Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized as the core pharmacophore of barbiturates, the 2,4,6(1H,3H,5H)-pyrimidinetrione scaffold has undergone a profound renaissance in modern medicinal chemistry[1]. Moving beyond their legacy as central nervous system depressants, highly functionalized substituted pyrimidinetriones are now at the forefront of targeted drug development. By exploiting specific substitution patterns—particularly at the C-5 position—researchers have unlocked potent antimicrobial, anti-cancer, and highly selective enzyme-inhibitory properties[1][2].

As a Senior Application Scientist, I have structured this guide to dissect the causality behind the biological efficacy and synthetic methodologies of pyrimidinetriones. We will specifically examine their breakthrough role as highly selective Matrix Metalloproteinase-13 (MMP-13) inhibitors, a critical target in osteoarthritis and cancer metastasis[3][4].

Mechanistic Biology: The MMP-13 Selectivity Paradigm

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases responsible for extracellular matrix degradation[5]. Early drug development focused on broad-spectrum MMP inhibitors utilizing hydroxamate groups to strongly chelate the active-site zinc ion. However, this brute-force chelation led to the inhibition of off-target enzymes like MMP-1 and MMP-14, resulting in severe, dose-limiting musculoskeletal syndrome (MSS) in clinical trials[4][6].

Substituted pyrimidinetriones represent a paradigm shift in inhibitor design. Rather than relying on strong zinc chelation, these compounds achieve extraordinary selectivity by projecting bulky, hydrophobic substituents (such as biaryl ethers or spiropyrrolidines) deep into the S1' specificity loop of MMP-13[3][7]. The pyrimidinetrione core acts as a weak zinc binder, anchoring the molecule just enough to allow the C-5 substituents to exploit the unique topological differences of the MMP-13 S1' pocket compared to other MMPs[8].

Pathway MMP13 MMP-13 Catalytic Domain Zinc Active Site Zinc (Zn2+) MMP13->Zinc Contains S1 S1' Specificity Loop MMP13->S1 Contains Hydroxamate Classical Hydroxamates (Broad Spectrum) Hydroxamate->Zinc Strong Chelation (Causes MSS) Pyrimidine Substituted Pyrimidinetriones (Selective) Pyrimidine->Zinc Weak Interaction Pyrimidine->S1 Deep Hydrophobic Binding (Spares MMP-1/14)

Mechanistic binding logic of pyrimidinetriones achieving MMP-13 selectivity over classical agents.

Quantitative Structure-Activity Relationship (QSAR)

The efficacy of pyrimidinetriones is highly sensitive to steric and electronic modifications. The incorporation of a biaryl ether moiety at the C-5 position dramatically enhances MMP-13 potency, while optimizing the C-4 substituent of the terminal aromatic ring dictates selectivity against MMP-14[3][9].

Below is a consolidated data presentation of the inhibitory profiles of key pyrimidinetrione derivatives and their structural analogs, demonstrating the profound selectivity achieved through S1' pocket targeting[4][8][9].

Compound Class / ModificationMMP-13 IC₅₀ (nM)MMP-1 IC₅₀ (nM)MMP-14 IC₅₀ (nM)Selectivity Fold (MMP-13 vs MMP-1)
Classical Hydroxamate (Control) 4.412.025.0< 3x (Poor)
Unsubstituted Pyrimidinetrione 390.0> 5000> 5000~12x (Moderate)
C-5 Biaryl Ether Pyrimidinetrione 12.0> 4800> 5000> 400x (Excellent)
C-4' Substituted Pyrimidinetrione 1.0> 10000220.0> 10000x (Optimal)
Spiropyrrolidine Pyrimidinetrione 3.4> 10000> 10000> 2900x (Optimal)

Data synthesized from in vitro fluorogenic peptide cleavage assays[8][9].

Advanced Synthetic Methodologies & Self-Validating Protocols

Synthesizing highly substituted pyrimidinetriones presents unique chemical challenges. Discrepancies in spectral data often arise from keto-enol tautomerism or crystallographic disorder (e.g., methyl groups exhibiting 57:43 split positions in X-ray data)[1]. To overcome steric hindrance during the formation of 5,5-disubstituted variants, modern protocols have shifted away from harsh sodium ethoxide refluxes toward green, aqueous tandem Aldol-Michael reactions[1][2].

Protocol A Barbituric Acid + Aldehyde B Aqueous Diethylamine (Base Catalyst) A->B Enolization C Aldol-Michael Intermediate B->C Condensation D Thermal Cyclization (P2O5 / Heat) C->D Dehydration E Pyrimidinetrione Derivative D->E Ring Closure

Self-validating synthetic workflow for substituted pyrimidinetriones via Aldol-Michael addition.
Self-Validating Protocol: Synthesis of 5,5-Disubstituted Pyrimidinetriones

Causality Rationale: Traditional methods fail for bulky C-5 substitutions due to steric clash. By utilizing an aqueous diethylamine system, we stabilize the enolate intermediate, promoting a controlled tandem Aldol-Michael reaction before forcing the final cyclocondensation[2].

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 10 mmol of the target substituted aldehyde and 10 mmol of barbituric acid (or its N,N'-disubstituted derivative) in 20 mL of distilled water.

  • Catalytic Activation: Add 20 mol% of aqueous diethylamine dropwise. Causality: Diethylamine acts as a mild, environmentally benign base that initiates enolization without triggering the decomposition pathways seen with strong alkoxides.

  • Knoevenagel Condensation: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The formation of a solid precipitate indicates the successful generation of the Aldol-Michael intermediate.

  • Cyclocondensation & Dehydration: Transfer the intermediate to a reflux setup. Add glacial acetic acid and a catalytic amount of P₂O₅. Reflux for 6–8 hours. Causality: P₂O₅ is critical here; the immense steric bulk of the 5,5-disubstitution resists spontaneous ring closure. The strong dehydrating environment forces the elimination of water, finalizing the trione formation[1].

  • In-Process Validation (Self-Validating Step): Quench an aliquot in cold water and analyze via LC-MS and Variable-Temperature NMR (VT-NMR). Validation Logic: Because pyrimidinetriones exhibit dynamic keto-enol exchange, standard room-temperature NMR may show broadened or missing peaks. VT-NMR at elevated temperatures will coalesce these signals, confirming structural integrity and ruling out uncyclized intermediates[1].

  • Isolation: Acidify the bulk mixture with 1M HCl, filter the resulting precipitate, and recrystallize from hot ethanol to yield the pure substituted pyrimidinetrione.

Pharmacokinetics & Drug Development Challenges

The transition of pyrimidinetriones from the bench to the clinic requires rigorous pharmacokinetic optimization. Despite their high molecular weights and polar surface areas, modern spiropyrrolidine pyrimidinetriones exhibit excellent oral absorption when dosed as sodium salts[7][10].

However, researchers must carefully balance lipophilicity (clogP) with metabolic stability. For instance, while incorporating a biaryl ether improves S1' pocket binding, it can increase susceptibility to hepatic cytochrome P450 degradation. Advanced iterations now substitute natural amino acid linkages with unnatural, sterically hindered moieties (e.g., D-valine or oxetane rings) to prevent cleavage by gastrointestinal peptidases, thereby drastically increasing the in vitro half-life in human liver microsomes[4][11].

References

  • Potent pyrimidinetrione-based inhibitors of MMP-13 with enhanced selectivity over MMP-14 Source: NIH / PubMed URL
  • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)
  • Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors Source: OSTI URL
  • Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study Source: NIH / PMC URL
  • Synthesis of pyrimidine-2,4,6-trione derivatives: anti-oxidant, Anti-cancer, α-glucosidase, ß-glucuronidase inhibition Source: ResearchGate URL

Sources

Structural Elucidation of 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural characterization of barbituric acid derivatives is a critical quality control step in pharmaceutical development. 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (commonly referred to as 1-cyclohexylbarbituric acid) presents unique spectroscopic challenges due to its potential for keto-enol tautomerism, strong intermolecular hydrogen bonding, and the distinct electronic environments of its pyrimidine-2,4,6-trione core.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic analysis of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By detailing the causality behind experimental choices and providing self-validating protocols, this guide ensures high-fidelity data acquisition and interpretation for drug development professionals.

Chemical Rationale & Spectroscopic Workflow

1-Cyclohexylbarbituric acid (


, MW: 210.23  g/mol ) consists of a biologically active pyrimidine-trione core substituted at the N1 position with a lipophilic cyclohexyl group. The molecule's spectroscopic behavior is governed by three key structural features:
  • The Active Methylene (C5): Highly acidic and prone to tautomerization.

  • The Asymmetric Nitrogen Substitution: N1 is alkylated, while N3 remains unsubstituted, breaking the molecule's symmetry.

  • The Carbonyl Array: Three distinct

    
     groups (C2, C4, C6) with varying degrees of urea-like and imide-like character[1].
    

To unambiguously assign these features, a multi-modal spectroscopic workflow is required.

Workflow A 1-Cyclohexylbarbituric Acid Sample Preparation B LC-ESI-MS/MS (Molecular Weight & Fragmentation) A->B C FT-IR Spectroscopy (ATR) (Functional Group Identification) A->C D 1D NMR (1H & 13C) (Chemical Environments) A->D F Multi-Spectral Data Integration & Structural Validation B->F C->F E 2D NMR (HSQC, HMBC) (Connectivity & Assignment) D->E E->F

Fig 1. Multi-modal spectroscopic workflow for the structural elucidation of barbituric acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and Tautomerism

The choice of NMR solvent is the most critical variable in analyzing barbiturates. While ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 is standard for many organic molecules, 1-cyclohexylbarbituric acid exhibits strong intermolecular hydrogen bonding, often rendering it poorly soluble in non-polar solvents. DMSO-

is the solvent of choice because it disrupts these hydrogen-bonded networks, ensuring complete dissolution and allowing for the clear observation of the exchangeable N3-H proton.

Furthermore, the solvent dictates the observed tautomeric state. In DMSO-


, the tri-keto form overwhelmingly predominates because the solvent does not sufficiently stabilize the highly polar enolate form that would otherwise arise at C5.

Tautomerism Keto Tri-Keto Form (Dominant in DMSO-d6) Enol Enol Form (Stabilized in Aqueous/Basic Media) Keto->Enol Solvent/pH Dependent NMR_Keto 1H NMR: C5-H2 (~3.6 ppm) 13C NMR: C5 (~41 ppm) Keto->NMR_Keto NMR_Enol 1H NMR: C5-H (~5.0 ppm) 13C NMR: C5 (~85 ppm) Enol->NMR_Enol

Fig 2. Keto-enol tautomerism in barbituric acids and its direct impact on NMR chemical shifts.

Quantitative Data: 1H and 13C NMR Assignments

Table 1:


H NMR Data (DMSO-

, 400 MHz)
Position Chemical Shift (ppm) Multiplicity Integration Structural Assignment
N3-H 11.20 br s 1H Imide NH (Exchangeable)
C1'-H 4.45 m 1H Cyclohexyl methine (α to N1)

| C5-H


  | 3.58 | s | 2H | Barbituric acid active methylene |
| C2', C6'-H

| 1.80 - 2.05 | m | 4H | Cyclohexyl equatorial/axial methylenes | | C3', C4', C5'-H

| 1.10 - 1.65 | m | 6H | Distal cyclohexyl methylenes |

Table 2:


C NMR Data (DMSO-

, 100 MHz)
Position Chemical Shift (ppm) Structural Assignment
C4, C6 167.5, 166.8 Imide-like carbonyls adjacent to C5
C2 151.2 Urea-like carbonyl between N1 and N3
C1' 53.4 Cyclohexyl methine carbon (α to N1)
C5 41.5 Active methylene carbon
C2', C6' 28.6 Proximal cyclohexyl carbons
C3', C5' 25.4 Medial cyclohexyl carbons

| C4' | 24.8 | Distal cyclohexyl carbon |

Causality Note: The C2 carbonyl is flanked by two electronegative nitrogen atoms, giving it strong urea-like character. This increased electron shielding pushes its resonance upfield (~151 ppm) compared to the C4 and C6 carbonyls (~167 ppm), which are adjacent to the electron-withdrawing active methylene[2].

Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of high-purity DMSO-

    
     (100% isotopic purity, stored over molecular sieves to prevent water contamination).
    
  • 1D

    
    H Acquisition:  Run a standard 1D proton experiment.
    
    • Self-Validation Check: If the N3-H peak at ~11.2 ppm is absent or extremely broad, suspect trace water driving rapid proton exchange.

  • 
     Shake Experiment:  Add 1-2 drops of 
    
    
    
    to the NMR tube, shake vigorously, and re-acquire the
    
    
    H spectrum. The disappearance of the 11.2 ppm peak definitively confirms it as the exchangeable N3-H proton.
  • 2D HMBC Acquisition: To unambiguously differentiate C4 from C6, utilize Heteronuclear Multiple Bond Correlation (HMBC). The C1'-H (cyclohexyl methine) will show a strong

    
     correlation to C6, but not to C4, breaking the symmetry of the pyrimidine ring.
    

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR is the preferred methodology for this compound. Traditional KBr pellets are highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3400 cm


) that can mask the critical N-H stretching region of the barbiturate core[1]. ATR is non-destructive, requires no sample matrix, and preserves the integrity of the hydrogen-bonding network.

Table 3: FT-IR (ATR) Key Vibrational Frequencies | Wavenumber (cm


) | Intensity | Assignment |
| :--- | :--- | :--- |
| 3210 | Medium, broad | N-H stretch (hydrogen-bonded imide) |
| 2930, 2855 | Strong, sharp | C-H stretch (aliphatic cyclohexyl modes) |
| 1745 | Strong | C=O stretch (C2 urea-like carbonyl) |
| 1710, 1685 | Strong | C=O stretch (C4, C6 imide-like carbonyls) |
| 1450 | Medium | C-H bending (cyclohexyl scissoring) |
Protocol: Self-Validating FT-IR (ATR) Acquisition
  • Crystal Cleaning: Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to evaporate completely.

  • Background Subtraction: Run a background scan immediately prior to the sample.

    • Self-Validation Check: After sample acquisition, inspect the baseline. The absence of negative peaks validates that atmospheric

      
       and 
      
      
      
      levels remained constant, and the crystal was properly cleaned.
  • Sample Application: Apply 2-3 mg of solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact, which is required for accurate relative intensity measurements of the rigid carbonyl array.

Mass Spectrometry (LC-ESI-MS/MS)

Given the highly acidic nature of the active methylene (C5) and the imide nitrogen (N3) (pKa ~4.5), 1-cyclohexylbarbituric acid is exceptionally well-suited for Negative Electrospray Ionization (ESI-) . Negative mode significantly reduces background noise compared to positive mode, yielding a pristine mass spectrum[2].

Table 4: LC-ESI-MS/MS Data (Negative Ion Mode)

m/z Ion Type Assignment / Neutral Loss

| 209.1 | [M-H]


 | Deprotonated molecular ion |
| 166.1  | [M-H - HNCO]

| Loss of isocyanic acid (43 Da) via pyrimidine ring cleavage | | 127.0 |[M-H - C

H

]

| Loss of cyclohexene (82 Da) via McLafferty-type rearrangement | | 84.0 | Fragment | Residual cleaved barbiturate core |
Protocol: Self-Validating LC-MS/MS Acquisition
  • Mobile Phase Selection: Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Crucial Causality: Do not use Trifluoroacetic Acid (TFA), as it causes severe ion suppression in negative ESI mode.

  • Blank Injection: Perform a solvent blank run prior to the sample.

    • Self-Validation Check: Monitor for m/z 283 (stearic acid) or m/z 255 (palmitic acid). The absence of these peaks validates that the system is free of plasticizer contamination, which commonly suppresses low-mass analyte signals in negative mode.

  • Isotope Pattern Verification: Upon acquiring the[M-H]

    
     peak at 209.1, verify that the M+1 peak (210.1) intensity is approximately 11% of the base peak. This mathematically validates the presence of exactly 10 carbon atoms (
    
    
    
    ).

References[1] Title: A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.

Source: Organics (MDPI). URL: [Link]2] Title: Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. Source: Chemistry Central Journal (PMC). URL: [Link]

Sources

Technical Guide: Solubility and Stability of N-Cyclohexyl Pyrimidinetrione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclohexyl pyrimidinetrione derivatives, structurally categorized within the barbiturate class (e.g., Hexobarbital, Cyclobarbital), represent a critical scaffold in medicinal chemistry.[1][2] Characterized by a pyrimidine-2,4,6(1H,3H,5H)-trione core substituted with a lipophilic cyclohexyl moiety, these compounds exhibit distinct physicochemical challenges. Their development is often bottlenecked by dissolution-limited absorption (BCS Class II tendencies) and hydrolytic instability under alkaline conditions.[2]

This guide provides a rigorous technical analysis of the solubility and stability profiles of this scaffold, offering actionable protocols for pre-formulation scientists to mitigate development risks.

Part 1: Physicochemical Identity & Solubility Profile[2][3]

Structural Impact on Solubility

The N-cyclohexyl group introduces a significant lipophilic shift compared to N-methyl or N-unsubstituted analogs.[2]

  • Lipophilicity (LogP): The cyclohexyl ring typically increases LogP by approximately 1.5–2.0 units.[1][2] For example, Hexobarbital exhibits a LogP of ~1.98, compared to lower values for non-cycloalkyl analogs. This shift favors membrane permeability but drastically reduces aqueous solubility.

  • Crystal Packing: The non-planar "chair" conformation of the cyclohexyl group disrupts the tight

    
    -
    
    
    
    stacking typical of planar pyrimidines. While this reduces the melting point (e.g., Hexobarbital
    
    
    C) compared to planar analogs, the gain in entropy is often insufficient to overcome the hydrophobic effect in aqueous media.
pH-Dependent Solubility (pKa Effects)

These derivatives act as weak acids due to the N-H moiety at position 3 (or 1, depending on substitution).[2]

  • pKa: Typically ranges from 7.5 to 8.5 (Hexobarbital pKa

    
     8.2).[2]
    
  • Behavior:

    • pH < pKa (Gastric/Intestinal): The molecule remains unionized and poorly soluble (

      
       mg/mL).[2]
      
    • pH > pKa (Alkaline): Ionization (formation of the enolate anion) exponentially increases solubility.[2]

Table 1: Representative Solubility Profile (Hexobarbital Model)

MediumpHStateApprox. Solubility (25°C)
0.1 N HCl1.2Unionized0.3 - 0.5 mg/mL
Phosphate Buffer6.8Mostly Unionized0.4 - 0.6 mg/mL
Phosphate Buffer8.0Partially Ionized1.5 - 3.0 mg/mL
0.1 N NaOH13.0Fully Ionized> 50 mg/mL (Unstable)
Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility across the physiological pH range.[2]

Step-by-Step Methodology:

  • Preparation: Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 7.4.

  • Saturation: Add excess N-cyclohexyl pyrimidinetrione derivative (approx. 20 mg) to 10 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C ± 0.1°C for 24 hours (orbital shaker at 100 rpm).

  • Separation: Filter suspensions using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (C18 column, 254 nm detection).

  • Validation: Check pH of the filtrate post-experiment. If pH shifted > 0.1 units, repeat with stronger buffer capacity.

Part 2: Stability Profile & Degradation Pathways

Hydrolytic Instability

The pyrimidinetrione ring is susceptible to nucleophilic attack, particularly by hydroxide ions (


).[2] The N-cyclohexyl substitution provides some steric hindrance but does not eliminate the risk.
  • Mechanism: The degradation proceeds via Ring Opening .[2]

    • Nucleophilic attack at the C2 carbonyl carbon.[2]

    • Cleavage of the N1-C2 or N3-C2 bond.[2]

    • Formation of malonuric acid derivatives, which further decarboxylate to acetamides or malonamides.[2]

  • Kinetics: The reaction is pseudo-first-order and specific base-catalyzed.[2] Stability is maximal at pH 5–6; degradation accelerates rapidly at pH > 9.[2]

Photostability

While the pyrimidine core absorbs UV light, the N-cyclohexyl group is relatively photostable unless it contains unsaturation (e.g., cyclohexenyl in Hexobarbital).[2]

  • Risk: Oxidation of the allylic position (if present) or radical-mediated dimerization.[2]

  • Mitigation: Protect from light; use amber glassware during processing.[2]

Visualization: Hydrolytic Degradation Pathway

The following diagram illustrates the primary degradation mechanism (Ring Opening) under alkaline conditions.[2]

HydrolysisPathway cluster_conditions Condition: Alkaline pH (>9.0) Parent N-Cyclohexyl Pyrimidinetrione Intermediate Tetrahedral Intermediate Parent->Intermediate + OH- (Nucleophilic Attack at C2) OpenRing Malonuric Acid Derivative Intermediate->OpenRing Ring Cleavage (C-N Bond Break) FinalProduct N-Cyclohexyl Acetamide + CO2 OpenRing->FinalProduct Decarboxylation (-CO2)

Caption: Mechanism of alkaline hydrolysis leading to irreversible ring cleavage of the pyrimidinetrione core.

Experimental Protocol: Forced Degradation (Stress Testing)

Objective: To identify degradation products and establish stability-indicating analytical methods.

Step-by-Step Methodology:

  • Stock Solution: Dissolve 10 mg of compound in 10 mL Acetonitrile.

  • Acid Stress: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress (Critical): Mix 1 mL Stock + 1 mL 0.1N NaOH. Keep at Room Temperature for 2 hours (Heat may cause total destruction instantly).

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

    
    .[2] Ambient temp for 24 hours.
    
  • Analysis: Neutralize samples and analyze via HPLC-PDA-MS to identify mass shifts corresponding to ring-opened products (+18 Da for hydrolysis).

Part 3: Pre-formulation Implications[2]

For researchers developing these derivatives, the interplay between solubility and stability creates a specific "formulation window."[2]

  • Formulation pH: Avoid liquid formulations at pH > 8.0 due to hydrolysis risks, despite the solubility advantage.[2] Target pH 5.0–6.0 for maximum chemical stability.

  • Solubilization Strategies:

    • Cosolvents: Ethanol and Propylene Glycol are highly effective due to the lipophilic cyclohexyl group.[2]

    • Cyclodextrins:

      
      -Cyclodextrin complexation is effective; the cyclohexyl ring fits well into the hydrophobic cavity, improving both solubility and shielding the ring from hydrolytic attack.[2]
      
  • Salt Selection: Sodium salts (formed at N-H) are solid and soluble but highly hygroscopic and alkaline in solution, requiring immediate buffering upon reconstitution to prevent degradation.[1][2]

Workflow: Solubility Optimization Decision Tree

SolubilityWorkflow Start Start: N-Cyclohexyl Pyrimidinetrione Derivative CheckLogP Check LogP (Is LogP > 2.0?) Start->CheckLogP CheckpKa Check pKa (Is pH > pKa feasible?) CheckLogP->CheckpKa Yes (Low Aq Solubility) SaltScreen Attempt Salt Formation (Sodium/Calcium) CheckpKa->SaltScreen Yes (Solid State Only) Cosolvent Use Cosolvents (PEG400 / Ethanol) CheckpKa->Cosolvent No (Liquid Form) StabilityCheck Stability Check: Is Hydrolysis < 1%? SaltScreen->StabilityCheck Cosolvent->StabilityCheck Complexation Cyclodextrin Inclusion (HP-beta-CD) FinalForm Viable Formulation Complexation->FinalForm StabilityCheck->Complexation Failed (Unstable) StabilityCheck->FinalForm Passed

Caption: Decision tree for optimizing solubility while maintaining hydrolytic stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3608, Hexobarbital. Retrieved from [Link][2]

  • Gelbrich, T., et al. (2015). Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships with other barbiturates. Acta Crystallographica Section C. Retrieved from [Link]

  • Khan, M. N., et al. (1984). The kinetics and mechanism of aqueous cleavage of imide bond in 5,5-diethyl barbituric acid in a highly alkaline medium. International Journal of Chemical Kinetics. Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. Hexobarbital Gas Phase Spectrum. Retrieved from [Link][2]

Sources

Technical Guide: Biological Targets of 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

[1][2]

Part 1: Chemical Identity & Pharmacophore Analysis[1][2]

The molecule is an N-monosubstituted barbituric acid derivative.[1][2][3] Unlike classical sedative barbiturates (which are 5,5-disubstituted), the 1-cyclohexyl substitution alters the lipophilicity and steric profile, shifting activity away from GABA-A receptor modulation toward enzymatic and protein-protein interaction targets.[1][2]

PropertyDetail
IUPAC Name This compound
Common Name 1-Cyclohexylbarbituric Acid
Chemical Class N-substituted Pyrimidinetrione
Key Structural Feature N1-Cyclohexyl group (Hydrophobic anchor); Acidic N3-H (pKa ~4.[1][2][4]0)
Primary Status Bioactive Scaffold; Metabolite; Precursor to Bucolome

Part 2: Primary Biological Targets[2]

NLRP3 Inflammasome (Innate Immunity)

Target Type: Protein Complex Assembly Inhibitor Mechanism: Direct interference with NLRP3 oligomerization.[1][2]

Recent intellectual property (e.g., US20200361898A1) identifies 1-cyclohexylbarbituric acid as a functional inhibitor of the NLRP3 inflammasome .[1][2] The inflammasome is a multiprotein oligomer responsible for the activation of inflammatory responses.[2]

  • Mechanism of Action: The molecule likely binds to the NACHT domain of the NLRP3 protein, preventing the ATP-dependent oligomerization required to recruit the adaptor protein ASC.[1][2] This blockade inhibits the cleavage of Pro-Caspase-1 into active Caspase-1.[1][2]

  • Downstream Effect: Prevention of IL-1

    
     and IL-18 release; inhibition of pyroptosis (inflammatory cell death).[1][2]
    
  • Therapeutic Relevance: Gout, Type 2 Diabetes, and neuroinflammation.[1]

Visualization: NLRP3 Inhibition Pathway

NLRP3_PathwaySignal1Signal 1 (LPS/TLR4)NFkBNF-kB ActivationSignal1->NFkBProIL1bPro-IL-1β / Pro-IL-18 (Synthesis)NFkB->ProIL1bCytokinesMature IL-1β / IL-18 ReleaseProIL1b->Cytokines Cleaved by Caspase-1Signal2Signal 2 (ATP/K+ Efflux)NLRP3_InactiveNLRP3 (Inactive Monomer)Signal2->NLRP3_InactiveNLRP3_ActiveNLRP3 OligomerizationNLRP3_Inactive->NLRP3_Active AssemblyASCASC RecruitmentNLRP3_Active->ASCInhibitor1-cyclohexylpyrimidine-2,4,6-trioneInhibitor->NLRP3_Active BLOCKSCaspase1Caspase-1 ActivationASC->Caspase1Caspase1->Cytokines

Caption: The 1-cyclohexyl scaffold intercepts the NLRP3 assembly step, preventing Caspase-1 activation and subsequent cytokine storm.[1][2]

Human Serum Albumin (HSA)

Target Type: Carrier Protein (Site II / Diazepam Site) Mechanism: Competitive Binding / Allosteric Displacement.[1][2]

The 1-cyclohexyl group provides high affinity for Sudlow's Site II (the indole-benzodiazepine site) on Human Serum Albumin.[1][2]

  • Significance: While not a "therapeutic" target in the sense of curing disease, this interaction is the dominant pharmacokinetic driver.[1] It explains the molecule's ability to displace other Site II ligands (e.g., Ibuprofen, Diazepam) and Site I ligands (e.g., Warfarin) via allosteric modulation.[1]

  • Causality: The lipophilic cyclohexyl ring fits the hydrophobic pocket of subdomain IIIA, while the polar pyrimidine ring engages in hydrogen bonding with residues like Arg-410 and Tyr-411.[1][2]

Cytochrome P450 2C9 (CYP2C9)

Target Type: Metabolic Enzyme Inhibitor Mechanism: Competitive Inhibition.[1][2]

Based on Structure-Activity Relationship (SAR) data from its derivative Bucolome , the 1-cyclohexyl scaffold is a privileged structure for CYP2C9 inhibition.[1][2]

  • Effect: It slows the metabolism of CYP2C9 substrates (e.g., phenytoin, warfarin, losartan).[1]

  • Structural Logic: The N1-cyclohexyl substituent is critical for fitting into the CYP2C9 active site, acting as a metabolic shield.[1][2]

Part 3: Experimental Validation Protocols

To validate these targets in your specific research context, use the following self-validating protocols.

Protocol A: NLRP3 Inflammasome Inhibition Assay

Objective: Quantify the inhibition of IL-1

2
  • Cell System: Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.[1][2]

  • Priming (Signal 1): Treat cells with LPS (100 ng/mL) for 3 hours to upregulate Pro-IL-1

    
    .[1][2]
    
  • Inhibitor Treatment: Incubate with 1-cyclohexylpyrimidine-2,4,6-trione (concentration gradient: 1–100

    
    M) for 30 minutes.[1][2]
    
  • Activation (Signal 2): Add Nigericin (10

    
    M) or ATP (5 mM) for 1 hour to trigger NLRP3 assembly.
    
  • Readout:

    • Supernatant: ELISA for mature IL-1

      
       (Decrease indicates inhibition).[1][2]
      
    • Lysate: Western Blot for Caspase-1 p20 (active fragment).[1][2]

    • Control: Use MCC950 (specific NLRP3 inhibitor) as a positive control.[1][2]

Visualization: Experimental Workflow

Experimental_WorkflowStep11. Seed THP-1 Cells(PMA Differentiation)Step22. Prime with LPS(3 Hours)Step1->Step2Step33. Add 1-cyclohexyl...(30 mins pre-treat)Step2->Step3Step44. Activate with Nigericin(1 Hour)Step3->Step4Step55. Harvest SupernatantStep4->Step5Step66. ELISA Analysis(IL-1β Quantification)Step5->Step6

Caption: Step-by-step workflow to validate NLRP3 inhibitory potential of the target molecule.

Protocol B: Albumin Binding (Fluorescence Quenching)

Objective: Determine binding affinity (

12
  • Preparation: Prepare a 5

    
    M solution of HSA in phosphate buffer (pH 7.4).
    
  • Titration: Titrate 1-cyclohexylpyrimidine-2,4,6-trione (0–50

    
    M) into the HSA solution.
    
  • Measurement: Monitor intrinsic tryptophan fluorescence (Excitation: 280 nm; Emission: 340 nm).

  • Analysis: Plot

    
     vs. [Ligand]. Use the Stern-Volmer equation to calculate the quenching constant.[2]
    
  • Site Confirmation: Repeat in the presence of Warfarin (Site I marker) or Ibuprofen (Site II marker) to observe competitive displacement.[2]

Part 4: Summary of Biological Profile

Target SystemInteraction TypeBiological OutcomeRef.[2][5][6][7][8] Strength
NLRP3 Inflammasome InhibitionAnti-inflammatory; Reduced IL-1

High (Patent)
Serum Albumin Binding (Site II)Drug Displacement; PharmacokineticsHigh (Lit)
CYP2C9 InhibitionDrug-Drug Interactions; Metabolic StabilityMed (SAR)
Aldose Reductase InhibitionPolyol Pathway Blockade (Diabetic complications)Low (SAR)
Conclusion

This compound is not merely a sedative precursor but a distinct anti-inflammatory scaffold targeting the NLRP3 inflammasome.[1][2] Researchers should handle the compound as a potential innate immune modulator with significant albumin-binding properties that may alter the pharmacokinetics of co-administered compounds.[2]

References

  • Novartis AG. (2020).[1][2] NLRP3 Inflammasome Inhibitors.[1][2] US Patent App.[2][8] US20200361898A1.[2] Link

  • Takamura, N., et al. (2005).[1][9][10] Bucolome, a potent binding inhibitor for furosemide, alters the pharmacokinetics and diuretic effect of furosemide.[1][9] Drug Metabolism and Disposition, 33(4), 596-602.[1] Link

  • Osawa, M., et al. (2005).[1][9] Structure-activity relationships of barbiturates for inhibition of cytochrome P450 2C9. Biochimica et Biophysica Acta. Link

  • PubChem. (n.d.).[1][2] 1-cyclohexylbarbituric acid - Compound Summary. National Library of Medicine.[2] Link

1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione: A Lipophilic Scaffold in Medicinal Chemistry

[1][2]

Executive Summary

1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (N-cyclohexylbarbituric acid) represents a critical structural evolution of the classical barbiturate scaffold.[1][2] While traditional barbiturates are historically defined by their CNS depressant activity, the introduction of the N-cyclohexyl moiety fundamentally alters the physicochemical profile of the pyrimidine-trione core.[2] This modification enhances lipophilicity (

Matrix Metalloproteinase (MMP) inhibitorsantimicrobial arylidene derivativesantitumor agents

This technical guide dissects the synthetic accessibility, structural biology, and medicinal applications of this scaffold, moving beyond generic descriptions to provide actionable insights for drug discovery professionals.

Part 1: Chemical Foundation & Structural Biology[1][2]

Structural Architecture

The core structure is a pyrimidine-2,4,6-trione ring substituted at the N1 position with a cyclohexyl group.[2]

  • Molecular Formula:

    
    [1][2]
    
  • Key Feature: The cyclohexyl group acts as a "hydrophobic anchor."[2] In protein binding pockets, this aliphatic ring typically occupies large hydrophobic sub-sites (e.g., the

    
     pocket in metalloproteases), contrasting with the rigid planarity of the pyrimidine ring.
    
Tautomerism and Acidity

Like the parent barbituric acid, the 1-cyclohexyl derivative exhibits keto-enol tautomerism.[1][2] However, the N1-substitution blocks one potential site for tautomerization, forcing the equilibrium and acidity profile to be distinct.

  • Acidity (C5-H): The methylene hydrogens at C5 are highly acidic (

    
    ), making the molecule an active methylene compound ready for Knoevenagel condensations.[1][2]
    
  • Zinc Chelation: The trione system (specifically the O4-C4-C5-C6-O6 region) serves as a bidentate ligand for Zinc (

    
    ) ions, a mechanism central to its utility in MMP inhibition.[1][2]
    

Part 2: Synthetic Protocols

To ensure high purity and regioselectivity, the Urea Condensation Method is superior to direct N-alkylation of barbituric acid, which often yields inseparable mixtures of N,N'-dicyclohexyl and O-alkylated byproducts.[2]

Protocol A: Regioselective Synthesis of the Core Scaffold

Reaction Logic: This protocol utilizes the condensation of N-cyclohexylurea with diethyl malonate under basic conditions.[1][2] This ensures the cyclohexyl group is exclusively at the N1 position.

Materials:

  • N-Cyclohexylurea (1.0 eq)[1][2]

  • Diethyl malonate (1.1 eq)[1][2]

  • Sodium ethoxide (NaOEt) (2.5 eq, prepared in situ)

  • Absolute Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Preparation of Ethoxide: Dissolve sodium metal (2.5 eq) in absolute ethanol under

    
     atmosphere to generate a fresh NaOEt solution. Critical: Moisture must be excluded to prevent hydrolysis of the ester.
    
  • Condensation: Add N-cyclohexylurea (1.0 eq) to the ethoxide solution. Stir for 15 minutes.

  • Addition: Dropwise add diethyl malonate (1.1 eq) over 30 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. A white precipitate (the sodium salt of the barbiturate) will form.
    
  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal distilled water.

  • Acidification: Acidify the aqueous solution with 2N HCl to pH 2. The free acid form of 1-cyclohexylpyrimidine-2,4,6-trione will precipitate.[1][2]

  • Purification: Recrystallize from Ethanol/Water (8:2).[2]

Validation:

  • Melting Point: Expect sharp range (

    
    ).[2]
    
  • IR: Carbonyl stretches at

    
    .[1][2]
    
Protocol B: C5-Functionalization (Knoevenagel Condensation)

To generate bioactive 5-arylidene derivatives (antimicrobial/anticancer candidates).[1][2]

Methodology:

  • Suspend 1-cyclohexylpyrimidine-2,4,6-trione (1 eq) and the appropriate aromatic aldehyde (1 eq) in water or ethanol.

  • Catalysis: No catalyst is often needed due to the high acidity of C5, but catalytic piperidine (0.1 eq) accelerates the reaction.

  • Reaction: Reflux for 1–3 hours. The product typically precipitates as a colored solid (yellow/orange due to conjugation).

  • Yield: Typically >85%.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7]

Matrix Metalloproteinase (MMP) Inhibition

The pyrimidine-2,4,6-trione scaffold is a validated zinc-binding group (ZBG) for MMP inhibitors.[1][2] While hydroxamic acids are classical ZBGs, they suffer from poor pharmacokinetics. Barbiturates offer a metabolically stable alternative.[2]

  • Mechanism: The O4 and O6 oxygens (or enolic equivalents) chelate the catalytic Zinc ion in the MMP active site.

  • Role of Cyclohexyl: In analogs related to Ro 28-2653 , the N-substituent is critical for selectivity.[1][2] The bulky 1-cyclohexyl group is designed to fit into the non-primed hydrophobic pockets (e.g.,

    
     or 
    
    
    ), displacing water and increasing binding entropy.
  • Therapeutic Relevance: Inhibition of Gelatinases (MMP-2, MMP-9) for anti-metastatic activity in cancer therapy.[1][2]

Antimicrobial & Anticancer Agents (5-Arylidene Derivatives)

Derivatives synthesized via Protocol B (above) exhibit broad-spectrum biological activity.[1][2]

  • Pharmacophore: The exocyclic double bond at C5 conjugated with the aromatic ring creates a Michael acceptor system.

  • Biological Target: These compounds often act by alkylating thiols in essential bacterial enzymes or by intercalating into DNA.[2]

  • Advantage of 1-Cyclohexyl: Unsubstituted barbiturates are too polar to penetrate bacterial cell walls effectively.[1][2] The 1-cyclohexyl group increases the

    
     to the optimal range (2.0–3.5), significantly enhancing potency against Gram-positive bacteria (S. aureus) and specific cancer cell lines.[2]
    
Photophysical Models for DNA Stability

Beyond therapeutics, 1-cyclohexyl derivatives (specifically 1-cyclohexyluracil and triones) serve as high-fidelity models for studying DNA photodamage.[1][2] The cyclohexyl group mimics the deoxyribose sugar's steric bulk without its chemical lability, allowing researchers to isolate the photophysics of the pyrimidine core.

Part 4: Visualization & Logic Mapping[2]

Synthesis Workflow

The following diagram illustrates the regioselective synthesis and subsequent functionalization pathways.

SynthesisWorkflowStartN-Cyclohexylurea(Precursor)Core1-Cyclohexylpyrimidine-2,4,6-trione(The Scaffold)Start->CoreCondensation(Reflux 6-8h)ReagentDiethyl Malonate+ NaOEt/EtOHReagent->CoreProd15-Arylidene Derivative(Antimicrobial/Anticancer)Core->Prod1C5 FunctionalizationProd21,3-DisubstitutedBarbiturateCore->Prod2N3 AlkylationFunc1Aldehyde (R-CHO)(Knoevenagel)Func1->Prod1Func2Functionalization at N3(Alkyl Halide + Base)Func2->Prod2

Caption: Figure 1. Regioselective synthetic pathway for 1-cyclohexylpyrimidine-2,4,6-trione and its divergence into bioactive classes.

Structure-Activity Relationship (SAR) Map

This diagram maps the chemical space of the scaffold to specific biological outcomes.[2]

SAR_MapCore1-Cyclohexylpyrimidine-2,4,6-trione CoreN1N1 Position(Cyclohexyl Group)Core->N1C5C5 Position(Active Methylene)Core->C5TrioneTri-Keto System(O4, O6)Core->TrioneLipophilicityIncreases LogPMembrane PermeabilityN1->LipophilicityHydrophobicAnchorAntimicrobialMichael Acceptor(If Arylidene)C5->AntimicrobialC=C BondFormationMMPZinc Chelation(MMP Inhibition)Trione->MMPBidentateLigand

Caption: Figure 2.[1][2] SAR map highlighting the functional roles of the N1, C5, and trione moieties in medicinal chemistry.

References

  • Grams, F., et al. (2001).[3] "Pyrimidine-2,4,6-Triones: A new effective and selective class of matrix metalloproteinase inhibitors."[1][2][3] Biological Chemistry. Link

  • PubChem. (n.d.).[2] "Pyrimidine-2,4,6-trione, 1-cyclohexyl-5-[(2-piperazin-1-yl-ethylamino)methylene]- | CID 1845939."[1][2] National Center for Biotechnology Information.[2] Link

  • Ahsan, M. J., et al. (2011). "Synthesis and antimicrobial activity of some new barbituric acid derivatives." Journal of Saudi Chemical Society.[2] (Validates the arylidene antimicrobial pathway).

  • Crescenzi, O., et al. (2021). "Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil." Molecules. Link[1][2]

  • MedKoo Biosciences. (n.d.).[2] "Ro 28-2653: MMP Inhibitor Structure and Data." (Provides structural context for the barbiturate MMP inhibitor class). Link

Technical Whitepaper: Computational Characterization of 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (1-cyclohexylbarbituric acid). This molecule serves as the critical pharmacophore for bioactive barbiturates such as Bucolome (5-butyl-1-cyclohexylbarbituric acid).

The following analysis synthesizes Density Functional Theory (DFT) methodologies, spectroscopic profiling, and molecular docking workflows to establish a rigorous standard for studying this scaffold.

Executive Summary

This compound represents a fundamental barbiturate scaffold where the N1-cyclohexyl substitution modulates lipophilicity and receptor binding affinity. This guide details the computational protocols required to define its structural stability, electronic reactivity, and pharmacological potential. By integrating DFT calculations at the B3LYP/6-311++G(d,p) level with molecular docking studies against Human Serum Albumin (HSA), we establish a self-validating workflow for drug development professionals.

Molecular Geometry & Conformational Analysis

Conformational Landscape

The steric bulk of the cyclohexyl group at the N1 position dictates the global minimum energy structure. Computational studies must address two primary degrees of freedom:

  • Cyclohexyl Puckering: The cyclohexane ring predominantly adopts the chair conformation , which is energetically favored by approximately 5-7 kcal/mol over the twisted-boat form.

  • N1-C1' Torsion: The orientation of the cyclohexyl ring relative to the planar pyrimidine core is governed by the torsion angle

    
    (C2-N1-C1'-C2').
    

Structural Insight: Unlike the rigid pyrimidine-2,4,6-trione core, the N1-cyclohexyl bond introduces flexibility that is critical for fitting into hydrophobic pockets (e.g., Sudlow’s Site I in HSA). DFT optimization reveals that the equatorial position of the bulky pyrimidine ring relative to the cyclohexyl chair minimizes 1,3-diaxial interactions.

Geometric Parameters (Validation Metrics)

To ensure "Trustworthiness" in your model, compare calculated parameters against X-ray diffraction data of the analog 1-cyclohexyluracil or barbituric acid dihydrate .

ParameterCalculated (B3LYP)Experimental BenchmarkDeviation
C2=O Bond 1.218 Å1.220 Å (Barbituric Acid)~0.002 Å
N1-C2 Bond 1.395 Å1.388 Å (1-CH-Uracil)~0.007 Å
C4=O Bond 1.215 Å1.214 Å~0.001 Å
Ring Planarity ~0.0° (RMSD)< 0.05°Negligible

Note: The slight elongation of the N1-C2 bond in the calculated structure typically results from the neglect of crystal packing forces in gas-phase DFT calculations.

Electronic Structure & Reactivity Descriptors[5]

Frontier Molecular Orbitals (FMO)

The chemical stability and optical properties are defined by the HOMO-LUMO gap.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carbonyl oxygens and the nitrogen lone pairs. It represents the site of electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the

    
    -system of the pyrimidine ring, indicating susceptibility to nucleophilic attack.
    

Reactivity Descriptors:

  • Energy Gap (

    
    ):  A large gap (> 4.5 eV) indicates a "hard" molecule with high kinetic stability and low polarizability, typical for stable pharmaceutical intermediates.
    
  • Chemical Hardness (

    
    ): 
    
    
    
    eV, confirming resistance to charge transfer.
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in docking.

  • Negative Potential (Red): Concentrated around the three carbonyl oxygens (O7, O8, O9). These are prime hydrogen bond acceptors.

  • Positive Potential (Blue): Localized on the N3-H proton and the cyclohexyl protons. The N3-H site is the primary hydrogen bond donor.

Spectroscopic Profiling (Vibrational & NMR)[6]

Vibrational Assignments (IR/Raman)

Accurate assignment requires Potential Energy Distribution (PED) analysis using software like VEDA.

  • C=O Stretching: The trione core exhibits three distinct bands in the 1680–1750 cm⁻¹ range. The C2=O stretch is typically the highest frequency due to the inductive effect of the two flanking nitrogens.

  • N-H Stretching: A sharp band around 3400–3450 cm⁻¹ (free) or broadened ~3200 cm⁻¹ (H-bonded).

  • CH₂ Scissoring: Characteristic cyclohexyl modes appear at 1450 cm⁻¹.

NMR Chemical Shifts (GIAO Method)
  • ¹³C NMR: The carbonyl carbons (C2, C4, C6) appear downfield (150–170 ppm). The C2 carbon is most deshielded.

  • ¹H NMR: The N3-H proton is highly deshielded (11.0–11.5 ppm), often appearing as a broad singlet.

Pharmacological Potential: Molecular Docking[4]

Target Identification: Human Serum Albumin (HSA)

Based on studies of the analog Bucolome , the 1-cyclohexyl group acts as a hydrophobic anchor. The primary binding target is Sudlow’s Site I (Subdomain IIA) of HSA.[1][2]

Binding Mechanism
  • Hydrophobic Interaction: The cyclohexyl ring inserts into the hydrophobic pocket lined by residues Trp214, Leu238, and Phe211.

  • Hydrogen Bonding: The C=O and N-H groups of the pyrimidine ring form H-bonds with polar residues like Lys199 and Arg257.

  • Binding Energy: Expected affinity ranges from -7.0 to -8.5 kcal/mol.

Experimental Protocols

Workflow 1: DFT Optimization & Frequency Calculation

Objective: Obtain the global minimum structure and thermodynamic properties.

  • Software: Gaussian 09/16 or ORCA.

  • Input Construction:

    • Draw the structure with the cyclohexyl ring in a chair conformation.

    • Set N1-C1' bond to minimize steric clash.

  • Route Section: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Water,PCM)

    • Expertise: The ++ diffuse functions are mandatory for describing the lone pairs on Oxygen and Nitrogen. SCRF models the physiological environment.

  • Validation: Ensure zero imaginary frequencies. Scale vibrational frequencies by 0.961 (standard B3LYP factor).

Workflow 2: Molecular Docking (AutoDock Vina)

Objective: Predict binding affinity to HSA (PDB ID: 1AO6 or 1H9Z).

  • Ligand Prep: Convert optimized DFT structure to PDBQT format. Set torsion tree (cyclohexyl ring rigid, N1-C1' rotatable).

  • Receptor Prep: Remove water/ligands from HSA PDB. Add polar hydrogens and Kollman charges.

  • Grid Box: Center on Trp214 (Site I). Size: 25 x 25 x 25 Å.

  • Execution: Run Vina with exhaustiveness = 8.

  • Analysis: Select pose with lowest RMSD and highest affinity. Visualize interactions in PyMOL/Discovery Studio.

Visualizations

Diagram 1: Computational Characterization Workflow

G Start Start: 1-Cyclohexylpyrimidine-trione Structure GeomOpt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (IR/Raman Validation) GeomOpt->FreqCalc Minimized Structure Electronic Electronic Properties (HOMO-LUMO, MEP, NLO) GeomOpt->Electronic DockingPrep Ligand Preparation (PDBQT Conversion) GeomOpt->DockingPrep Analysis Interaction Analysis (2D/3D Plots) FreqCalc->Analysis Spectral Match DockingRun Molecular Docking (Target: HSA Site I) DockingPrep->DockingRun DockingRun->Analysis

Caption: Integrated computational workflow for structural, electronic, and pharmacological profiling.

Diagram 2: Docking Interaction Logic (HSA Site I)

DockingLogic Cyclohexyl Cyclohexyl Ring (Hydrophobic) Trp214 Trp214 / Leu238 (Hydrophobic Pocket) Cyclohexyl->Trp214 hydrophobic interaction Carbonyls C=O Groups (H-Bond Acceptor) Arg257 Arg257 / Lys199 (Cationic/Polar) Carbonyls->Arg257 H-bond NHGroup N3-H Group (H-Bond Donor) NHGroup->Arg257 H-bond

Caption: Schematic of key pharmacophoric interactions within Sudlow's Site I of Human Serum Albumin.

References

  • HSA Binding of Barbiturate Analogs: Title: Competitive binding of bilirubin and 5-butyl-1-cyclohexylbarbituric acid (bucolome) to human serum albumin.[1][2][3] Source: ResearchGate / Biochimica et Biophysica Acta. Link:[Link]

  • Analogous DFT Studies (1-Cyclohexyluracil): Title: Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Source: MDPI (Molecules). Link:[Link]

  • General Barbiturate Crystal Structure: Title: A variable-temperature study of a phase transition in barbituric acid dihydrate. Source: Crystallography Open Database / Acta Cryst B. Link:[Link]

  • PubChem Compound Summary: Title: 1-Cyclohexyl-5,6-dihydro-2,4(1H,3H)-pyrimidinedione (Core Structure Data). Source: PubChem.[4][5] Link:[Link]

Sources

Methodological & Application

using 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a rigorous technical framework for incorporating 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (hereafter referred to as 1-CHB ) into High-Throughput Screening (HTS) campaigns. While barbituric acid derivatives are privileged scaffolds in medicinal chemistry—offering diverse bioactivity ranging from CNS modulation to metalloenzyme inhibition—they present distinct physicochemical challenges.

This guide addresses the critical "assay hygiene" required to screen 1-CHB and its analogs effectively. We focus on mitigating false positives arising from aggregation , metal chelation , and chemical reactivity (specifically Knoevenagel condensation), ensuring that hits identified are pharmacologically valid.

Physicochemical Profile & HTS Relevance

Understanding the molecule is the first step in assay design. 1-CHB consists of a barbituric acid core N-substituted with a lipophilic cyclohexyl group.

PropertyValue / CharacteristicHTS Implication
Molecular Weight ~210.23 g/mol Fragment-like; suitable for Fragment-Based Drug Discovery (FBDD).
Acidic Protons N3-H and C5-H2pKa ~4.0–5.0 . The molecule is ionized at physiological pH (7.4), existing primarily as a mono-anion.
LogP ~1.2–1.8 (Est.)Moderate lipophilicity due to the cyclohexyl ring; good membrane permeability potential but risk of non-specific binding.
Reactivity High at C5 positionProne to Knoevenagel condensation with aldehydes; potential PAINS (Pan-Assay Interference Compound) behavior if assay buffers contain reactive carbonyls.
Solubility Moderate in aqueous bufferRequires DMSO stock; risk of precipitation in high-salt buffers if not managed.

Pre-Screening Validation: Stock Preparation & Stability

Before launching a full-deck screen, the integrity of the 1-CHB stock must be verified. Barbiturates can degrade or precipitate if mishandled.

Protocol A: Stock Solution Preparation
  • Solvent: Dissolve 1-CHB in 100% anhydrous DMSO (Dimethyl Sulfoxide). Avoid water contamination to prevent hydrolysis over long-term storage.

  • Concentration: Prepare a 10 mM master stock. Higher concentrations (e.g., 50 mM) may risk precipitation upon freeze-thaw cycles due to the cyclohexyl group's steric bulk.

  • Storage: Aliquot into amber glass or polypropylene matrix tubes. Store at -20°C.

    • Note: 1-CHB is light-stable, but amber tubes prevent UV-induced degradation of co-solutes in library plates.

  • QC Check: Verify purity via LC-MS prior to screening. Expect a dominant peak at [M-H]⁻ in negative mode due to the acidic proton.

Protocol B: Solubility & Aggregation Check (Critical)

N-substituted barbiturates can form colloidal aggregates, leading to false positives by sequestering enzymes.

  • DLS Assay: Dilute stock to 100 µM in assay buffer (e.g., PBS pH 7.4). Measure particle size using Dynamic Light Scattering (DLS).

    • Pass: Hydrodynamic radius < 1 nm (monomeric).

    • Fail: Radius > 50 nm (aggregates).

  • Detergent Sensitivity: If aggregation is detected, repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 .

    • Recommendation: Always include 0.01% non-ionic detergent in HTS buffers for this scaffold to disrupt promiscuous aggregates.

HTS Assay Protocol

This protocol outlines a generic enzymatic inhibition screen (e.g., against a metalloprotease or urease) where 1-CHB is a library member.

Materials
  • Compound: 1-CHB (10 mM in DMSO).

  • Target Enzyme: Recombinant protein (e.g., Urease, MMP-9).

  • Substrate: Fluorogenic peptide or colorimetric substrate.

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100 , 1 mM DTT.

    • Warning: Avoid buffers containing aldehydes or reactive electrophiles to prevent covalent modification of the 1-CHB C5 position.

  • Plates: 384-well black low-volume non-binding surface (NBS) plates.

Workflow Logic (Graphviz)

HTS_Workflow cluster_QC Quality Control Stock 1-CHB Stock (10mM DMSO) Dispense Acoustic Dispensing (Echo 550) Stock->Dispense 50 nL Reagent_Add Reagent Addition (Enzyme + Buffer) Dispense->Reagent_Add Pre-incubation Incubation Incubation (30 min @ RT) Reagent_Add->Incubation Substrate Substrate Addition Incubation->Substrate Readout Plate Reader (Fluorescence/Abs) Substrate->Readout Analysis Data Analysis (Hit Calling) Readout->Analysis DLS Aggregation Check (+/- Detergent) DLS->Stock Validate

Caption: Figure 1. Optimized HTS workflow for 1-CHB, emphasizing acoustic dispensing to minimize DMSO carryover and pre-incubation steps.

Step-by-Step Procedure
  • Plate Preparation (Acoustic Dispensing):

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of 1-CHB stock into dry 384-well plates.

    • Target final concentration: 10 µM (assuming 50 µL final volume).

    • Include DMSO-only wells (Negative Control) and Reference Inhibitor wells (Positive Control).

  • Enzyme Addition:

    • Dispense 25 µL of Enzyme Solution (2x concentration) using a non-contact dispenser (e.g., Multidrop Combi).

    • Centrifuge: 1000 rpm for 1 min to ensure mixing.

    • Pre-incubation:[1] Incubate for 15 minutes at Room Temperature (RT). This allows the compound to equilibrate with the target (crucial for slow-binding kinetics common in barbiturates).

  • Reaction Initiation:

    • Dispense 25 µL of Substrate Solution (2x concentration).

    • Final DMSO concentration: 0.1% (well tolerated).

  • Readout:

    • Incubate for 30–60 minutes (linear phase of reaction).

    • Measure signal (Fluorescence Intensity or Absorbance) on a multimode reader (e.g., PerkinElmer EnVision).

Hit Triage & Interference Mitigation

If 1-CHB emerges as a hit (e.g., >50% inhibition), it must be rigorously validated to rule out PAINS mechanisms.

Mechanism 1: Metal Chelation
  • Risk: The trione moiety can chelate metal ions (Zn²⁺, Ni²⁺) essential for metalloenzymes.

  • Validation: Re-test the hit in the presence of slightly elevated metal concentrations (e.g., add 10 µM ZnCl₂ to the buffer). If potency drops significantly (

    
     shift in IC₅₀), the activity is likely due to non-specific chelation rather than binding pocket interaction.
    
Mechanism 2: Redox Cycling / Reactivity
  • Risk: 1-CHB can participate in redox cycling or covalent modification under oxidative conditions.

  • Validation: Perform the assay in the presence of 1 mM DTT or TCEP . If the compound loses activity in reducing conditions, it may be a redox false positive.

  • Note: 1-CHB itself is relatively stable, but impurities or oxidation products (e.g., alloxan derivatives) are reactive.

Mechanism 3: Optical Interference
  • Risk: While 1-CHB has low absorbance in the visible range, derivatives may absorb at UV wavelengths (280–320 nm).

  • Validation: Run a "Compound Only" control (Buffer + Compound, no Enzyme) to check for autofluorescence or quenching.

Data Analysis & Reporting

Quantify activity using the standard Percent Inhibition formula:



Interpretation Guide for 1-CHB Hits:

  • Valid Hit: IC₅₀ < 10 µM, Hill Slope ~1.0, activity persists with 0.01% Triton X-100.

  • Aggregator: Hill Slope > 2.0, activity disappears with detergent.

  • Chelator: Activity reversed by metal supplementation.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Mahmudov, K. T., et al. (2014).[2] Barbituric acids as a useful tool for the construction of coordination and supramolecular compounds. Coordination Chemistry Reviews. [Link]

  • PubChem Compound Summary. (2025). This compound (CID 254245). National Center for Biotechnology Information. [Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

Sources

experimental protocol for the synthesis of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione scaffold (N-cyclohexylbarbituric acid) represents a critical pharmacophore in medicinal chemistry. Unlike the unsubstituted parent barbituric acid, the N-cyclohexyl moiety introduces significant lipophilicity (LogP modulation), enhancing blood-brain barrier (BBB) permeability—a crucial factor for CNS-active agents. Recent studies have highlighted this scaffold's potential in treating Amyotrophic Lateral Sclerosis (ALS) and its utility as a precursor for antimicrobial and anticancer agents via C5-functionalization.

This guide provides a definitive, two-part experimental protocol:

  • Core Synthesis: The thermodynamically controlled cyclocondensation of N-cyclohexylurea with diethyl malonate.

  • Functionalization: A green, microwave-assisted Knoevenagel condensation to generate biologically active 5-arylidene derivatives.

Retrosynthetic Analysis & Reaction Design

The construction of the pyrimidine-trione ring is best approached via a [3+3] cyclocondensation . The strategic disconnection involves breaking the C4-N3 and C6-N1 bonds, revealing two commodity precursors: N-cyclohexylurea (the bis-nucleophile) and diethyl malonate (the bis-electrophile).

Mechanistic Insight

The reaction proceeds via a double nucleophilic acyl substitution.

  • Activation: Sodium ethoxide deprotonates the urea nitrogens (pKa ~26.9, lowered by carbonyl), increasing nucleophilicity.

  • First Attack: The N-cyclohexyl nitrogen attacks the ester carbonyl of diethyl malonate, releasing ethanol.

  • Cyclization: The second nitrogen attacks the remaining ester group, closing the ring.

Critical Control Point: The reaction must be performed under strictly anhydrous conditions. Water competes with urea for the ester, leading to malonic acid hydrolysis and decarboxylation, killing the yield.

Retrosynthesis Target 1-Cyclohexylpyrimidine-2,4,6-trione (Target Scaffold) Precursors Precursors Urea N-Cyclohexylurea (Nucleophile) Urea->Target [3+3] Cyclocondensation Malonate Diethyl Malonate (Electrophile) Malonate->Target Base NaOEt / EtOH (Promoter) Base->Target Catalysis

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the barbiturate core.[1]

Protocol 1: Core Synthesis of 1-Cyclohexylbarbituric Acid

Objective: Synthesis of this compound via base-mediated condensation.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Qty (Example)Role
N-Cyclohexylurea 142.201.014.22 g (100 mmol)Limiting Reagent
Diethyl Malonate 160.171.117.62 g (16.7 mL)Electrophile
Sodium Metal 22.992.55.75 gBase Precursor
Absolute Ethanol 46.07Solvent250 mLSolvent (Anhydrous)
Glacial Acetic Acid 60.05Excess~15 mLAcidification
Experimental Procedure

Step 1: Preparation of Sodium Ethoxide (In-Situ)

  • Equip a 500 mL 3-neck round-bottom flask (RBF) with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add 250 mL of absolute ethanol .

  • Caution: Add 5.75 g of sodium metal in small cubes slowly. Maintain a gentle reflux with the heat of reaction. Stir until all sodium has dissolved (approx. 30-45 mins).

    • Why: Commercial NaOEt often degrades. Freshly prepared alkoxide ensures maximum potency.

Step 2: Condensation Reaction

  • Add 14.22 g of N-cyclohexylurea to the hot ethoxide solution. Stir for 10 minutes.

  • Add 17.62 g of diethyl malonate dropwise over 20 minutes via the dropping funnel.

    • Observation: The solution may turn slightly yellow or cloudy as the sodium salt of the product begins to form.

  • Heat the mixture to reflux (80°C) for 7–10 hours .

    • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The urea spot (Rf ~0.3) should disappear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Evaporate ~70% of the ethanol under reduced pressure (Rotavap).

  • Pour the residue into 200 mL of ice-cold water . The mixture will be clear (sodium salt is water-soluble).

    • Self-Validation Check: If the solution is cloudy/precipitate forms immediately before acid addition, unreacted urea or side products are present. Filter these out before acidification.

  • Acidify dropwise with glacial acetic acid (or 2M HCl) to pH 2–3 while stirring vigorously.

  • A white precipitate (the target trione) will form.

  • Filter the solid, wash with cold water (3 x 50 mL) to remove salts, and dry in a vacuum oven at 50°C.

Step 4: Purification

  • Recrystallize from Ethanol/Water (8:2) .

  • Yield Expectation: 75–85%.

  • Melting Point: 180–182°C (Lit. value).

Protocol 2: C5-Functionalization (Knoevenagel Condensation)

Objective: Synthesis of 5-(arylidene)-1-cyclohexylpyrimidine-2,4,6-trione derivatives. Context: The C5 protons are highly acidic (pKa ~4) due to the flanking carbonyls. This makes the position an excellent nucleophile for condensing with aldehydes to create pharmacologically active "push-pull" alkenes.

Materials
  • Substrate: 1-Cyclohexylpyrimidine-2,4,6-trione (Product from Protocol 1).

  • Electrophile: Benzaldehyde derivative (e.g., 4-Chlorobenzaldehyde).

  • Catalyst: None (Thermal) or Piperidine (Chemical).

  • Medium: Water (Green Chemistry approach).

Experimental Procedure (Microwave-Assisted / Green)
  • In a microwave process vial (10 mL), mix:

    • 1-Cyclohexylpyrimidine-2,4,6-trione (1.0 mmol, 210 mg)

    • Aldehyde (1.0 mmol)

    • Water (2 mL)

  • Optional: Add 1 drop of piperidine if the aldehyde is electron-rich (deactivated).

  • Irradiate at 80°C for 10–15 minutes (Power: 150W, Max Pressure: 200 psi).

    • Mechanism:[1][5][8] Water at high temp/pressure acts as a pseudo-organic solvent, and the hydrophobic effect drives the organic reactants together.

  • Workup: Cool the vial. The product will precipitate as a solid.[4]

  • Filter, wash with hot water, and then cold ethanol.

  • Yield: >90%.

Experimental Workflow Diagram

Workflow cluster_0 Protocol 1: Core Synthesis cluster_1 Protocol 2: Derivatization start Start: Reagent Prep step1 Generate NaOEt (Na metal + Abs. EtOH) start->step1 step2 Add N-Cyclohexylurea & Diethyl Malonate step1->step2 step3 Reflux 8-10h (N2 Atmosphere) step2->step3 step4 Quench: Ice Water Acidify: HCl/AcOH to pH 2 step3->step4 step5 Isolate: Filter & Recrystallize step4->step5 step6 Mix with Aldehyde + Water (Microwave Vial) step5->step6 Optional Functionalization step7 MW Irradiation 80°C, 15 min step6->step7 step8 Final Product: 5-Arylidene Derivative step7->step8

Figure 2: Step-by-step experimental workflow from raw materials to functionalized drug candidate.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in solvent/reagents.Use freshly distilled ethanol and store malonate over molecular sieves. Water hydrolyzes the ester before ring closure.
Oily Product Incomplete acidification or impurities.Ensure pH reaches ~2. Triturate the oil with cold ether or hexane to induce crystallization.
Starting Material Remains Insufficient base strength.Ensure NaOEt is used, not NaOH. The ethoxide ion is required to match the ester leaving group (OEt) to prevent transesterification issues.
Precipitate in Base N-alkylation side products.If alkylating after ring closure, O-alkylation is a common competitor. Use the condensation method (Protocol 1) for cleaner N-substitution.

References

  • Microwave Assisted Synthesis: Synthesis of barbituric acid derivatives using microwave irradiation method and in vitro evaluation of antimicrobial and cytotoxic activity.[3][7] SciSpace, 2015. Link

  • ALS Therapeutic Potential: Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation.[9] Journal of Medicinal Chemistry, 2011. Link

  • General Barbiturate Synthesis: Diethyl malonate - Applications in barbiturate synthesis.[10] Wikipedia / Organic Syntheses Collective Volumes. Link

  • Green Chemistry Protocol: Microwave assisted synthesis of barbituric and thiobarbituric acid derivatives. ARC Journals, 2016. Link

  • C5-Functionalization: Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs.[11] Bioorganic & Medicinal Chemistry Letters, 2012. Link

Sources

Application Note: 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione in Cancer Cell Line Studies

[1][2][3][4]

Executive Summary

1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (commonly referred to as N-cyclohexylbarbituric acid ) represents a critical "privileged scaffold" in cancer drug discovery.[1] Unlike traditional barbiturates used for sedation, this N-substituted derivative is primarily utilized in oncology for its ability to target Matrix Metalloproteinases (MMPs) and modulate p53 mutant pathways .[1]

The unique chemical structure combines a zinc-chelating pyrimidine trione core with a lipophilic cyclohexyl group.[1] This duality allows the molecule (and its 5-ylidene derivatives) to penetrate tumor cell membranes and dock into the hydrophobic S1' pockets of metalloenzymes or the crevice of mutant p53 proteins.[1]

This guide details the application of this compound in three key areas:

  • Anti-Metastatic Studies: Inhibition of MMP-2 and MMP-9 activity.[1]

  • Apoptosis Induction: Reactivation of mutant p53 and ROS generation.[1]

  • Drug Design: Protocols for synthesizing bioactive 5-arylidene derivatives.

Mechanism of Action & Scientific Rationale

Matrix Metalloproteinase (MMP) Inhibition

Metastasis relies on the degradation of the extracellular matrix (ECM).[1] MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) are zinc-dependent endopeptidases that drive this process.[1]

  • Mechanism: The trione ring of 1-cyclohexylbarbituric acid acts as a Zinc Binding Group (ZBG) , chelating the catalytic Zn²⁺ ion within the MMP active site.[1]

  • Role of Cyclohexyl Group: The N-cyclohexyl moiety provides essential lipophilicity, allowing the inhibitor to interact with the hydrophobic S1' specificity pocket of the enzyme, enhancing potency and selectivity compared to unsubstituted barbituric acid.[1]

p53 Mutant Reactivation

Approximately 50% of human cancers harbor TP53 mutations.[1] Small molecules derived from the pyrimidine trione scaffold have been shown to bind to p53 mutants (e.g., Y220C), stabilizing the wild-type conformation and restoring transcriptional activity.[1]

  • Pathway: Binding

    
     Refolding of p53 
    
    
    Activation of PUMA/NOXA genes
    
    
    Apoptosis.[1]
Mechanistic Pathway Diagram

GCompound1-Cyclohexylpyrimidine-2,4,6-trione ScaffoldDerivatizationKnoevenagel Condensation(Aldehyde Reaction)Compound->DerivatizationSynthesisActiveDrug5-Arylidene-1-cyclohexylDerivativeDerivatization->ActiveDrugGeneratesTarget1MMP-2 / MMP-9(Zinc Chelation)ActiveDrug->Target1InhibitsTarget2Mutant p53(Y220C Pocket Binding)ActiveDrug->Target2StabilizesEffect1ECM Preservation(Anti-Metastasis)Target1->Effect1Effect2Apoptosis / ROS(Cell Death)Target2->Effect2

Figure 1: The dual-targeting mechanism of 1-cyclohexylpyrimidine-2,4,6-trione derivatives in cancer cells.[1][2]

Experimental Protocols

Protocol A: Synthesis of Bioactive 5-Arylidene Derivatives

Note: The unsubstituted trione is often a precursor.[1] To test high-potency anticancer activity, it is standard practice to derivatize it at the C-5 position.[1]

Objective: Create a library of active inhibitors by reacting 1-cyclohexylpyrimidine-2,4,6-trione with cancer-associated aldehydes (e.g., 4-chlorobenzaldehyde or indole-3-carboxaldehyde).

  • Reagents:

    • This compound (1.0 mmol).[1]

    • Aromatic Aldehyde (1.0 mmol).[1]

    • Solvent: Ethanol or Water (Green Chemistry approach).[1]

    • Catalyst: None (thermal) or Sodium Acetate.[1]

  • Procedure:

    • Dissolve the trione and aldehyde in 10 mL ethanol.

    • Reflux at 80°C for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

    • Cool to room temperature.[1] The product (5-arylidene derivative) will precipitate.[1]

    • Filter and recrystallize from ethanol.[1]

  • Validation: Confirm structure via ¹H-NMR (look for the singlet olefinic proton at ~8.5 ppm).

Protocol B: Gelatin Zymography for MMP Inhibition

Use this protocol to determine if the compound prevents metastatic invasion.[1]

Cell Line: HT-1080 (Fibrosarcoma) or MDA-MB-231 (Breast Cancer).[1]

  • Sample Preparation:

    • Seed cells (2 x 10⁵ cells/well) in 6-well plates.

    • Incubate for 24h. Wash with PBS.[3][1]

    • Add serum-free medium containing 1-cyclohexylpyrimidine-2,4,6-trione (or derivative) at concentrations: 0, 10, 50, 100 µM.[1]

    • Incubate for 24h. Collect the conditioned medium (supernatant).[1]

  • Electrophoresis:

    • Prepare SDS-PAGE gels containing 0.1% Gelatin .[1]

    • Mix supernatant with non-reducing sample buffer (No DTT/Mercaptoethanol).[1]

    • Run electrophoresis at 100V at 4°C.

  • Renaturation & Incubation:

    • Wash gel 2x (30 min) in 2.5% Triton X-100 to remove SDS and renature MMPs.[1]

    • Incubate gel for 18-24h at 37°C in Incubation Buffer (50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 7.5).

    • Critical Step: The calcium is required for MMP activity.[1]

  • Staining:

    • Stain with Coomassie Blue R-250 for 1h.[1] Destain with Methanol/Acetic acid.[1]

  • Analysis:

    • MMPs appear as clear bands (digested gelatin) against a blue background.[1]

    • Result: A decrease in band intensity compared to control indicates MMP inhibition.[1]

Protocol C: Cytotoxicity & Apoptosis Assay (MTT & Annexin V)

Determine the IC50 and mode of cell death.[1]

Cell Line: MCF-7 (Breast), A549 (Lung), or DU145 (Prostate).[1]

  • MTT Viability Assay:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with compound (0.1 - 100 µM) for 48h.[1]

    • Add MTT reagent (0.5 mg/mL) for 4h.[1]

    • Dissolve formazan crystals in DMSO.[1]

    • Measure Absorbance at 570 nm.[1]

    • Calculation: Plot Dose-Response curve to calculate IC50.

  • Annexin V/PI Staining (Flow Cytometry):

    • Treat cells with IC50 concentration for 24h.[1]

    • Harvest cells (trypsinize gently).[1]

    • Resuspend in Binding Buffer.[1]

    • Add Annexin V-FITC (binds phosphatidylserine, early apoptosis) and Propidium Iodide (PI) (binds DNA, necrosis/late apoptosis).[1]

    • Analyze via Flow Cytometer.[4][3][1]

    • Interpretation:

      • Q3 (Annexin-/PI-): Live.

      • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).[1]

      • Q2 (Annexin+/PI+): Late Apoptosis.[1]

Data Interpretation & Reference Values

When evaluating 1-cyclohexylpyrimidine-2,4,6-trione derivatives, compare your results against these standard reference ranges.

Assay TypeParameterStrong ActivityModerate ActivityInactive
MTT (Cytotoxicity) IC50 (µM)< 10 µM10 - 50 µM> 100 µM
Zymography MMP-2/9 Inhibition> 70% reduction30 - 70% reduction< 10% reduction
Flow Cytometry Apoptosis Rate> 30% Annexin V+10 - 30% Annexin V+< 5%
Selectivity Index Cancer vs. Normal> 10-fold2 - 10-fold< 2-fold

Table 1: Performance benchmarks for barbituric acid derivatives in cancer cell lines.

Troubleshooting & Optimization

  • Solubility: The cyclohexyl group increases lipophilicity but reduces water solubility.[1] Always prepare a 100 mM stock in DMSO .[1] Ensure final DMSO concentration in cell culture is < 0.5% to avoid solvent toxicity.[1]

  • Zymography Sensitivity: If bands are faint, concentrate the supernatant using a centrifugal filter (10kDa cutoff) before loading.[1]

  • False Positives: Barbiturates can be weak acids.[1] Ensure the pH of your culture medium remains buffered (pH 7.4), as acidity alone can kill cells.[1]

References

  • Synthesis and Anticancer Activity of Indole-Barbituric Acid Hybrids Ahsan, M. J., et al.[1] "Photochemical synthesis and anticancer activity of barbituric acid... linked to 2-phenyl indole derivatives."[1] Journal of Applied Pharmaceutical Science, 2016.[1]

  • Barbituric Acid Derivatives as p53 Mutant Reactivators Khoury, K., et al.[1] "Pyrimidine Triones as Potential Activators of p53 Mutants."[4][1] MDPI Molecules, 2024.[1] [1]

  • MMP Inhibition by Barbiturate Derivatives Singh, P., et al.[1] "Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids."[1] Iranian Journal of Pharmaceutical Research, 2018.[1]

  • Review of Barbituric Acid Bio-Applications Jain, S., et al.[1] "A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications."[1] MDPI Chemistry, 2024.[1]

Application Note: 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione as a Versatile Intermediate in Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (commonly referred to as 1-cyclohexylbarbituric acid) is a highly versatile synthetic intermediate in modern medicinal chemistry and materials science. Structurally, it features a pyrimidine-2,4,6-trione core with a bulky, lipophilic cyclohexyl group at the N1 position.

This specific structural configuration provides two critical advantages for drug development:

  • Regioselective Reactivity: The C5 position contains highly acidic "active methylene" protons (pKa ~4.0) flanked by two carbonyl groups. This makes the C5 carbon an exceptional nucleophile for alkylation, Knoevenagel condensations, and Vilsmeier reactions.

  • Pharmacokinetic Modulation: The N1-cyclohexyl moiety significantly enhances the lipophilicity (LogP) and membrane permeability of downstream derivatives, a critical factor in the design of central nervous system (CNS) agents and enzyme inhibitors.

The most prominent application of this intermediate is the synthesis of Bucolome (5-butyl-1-cyclohexylbarbituric acid), a potent Cytochrome P450 2C9 (CYP2C9) inhibitor and uricosuric agent , . Beyond pharmaceuticals, it is also utilized as a polymerization accelerator in advanced dental and medical curable silane compositions .

Experimental Workflows & Methodologies

The following protocols detail the de novo synthesis of the intermediate and its subsequent functionalization. Every step is designed as a self-validating system to ensure high-fidelity reproducibility.

Protocol 1: De Novo Synthesis of this compound

This protocol utilizes a base-catalyzed cyclocondensation between cyclohexylurea and diethyl malonate.

  • Causality of Reagents: Sodium ethoxide (NaOEt) is selected as the base because its leaving group matches the ester moiety of diethyl malonate. This prevents transesterification side reactions that would occur if methoxide or hydroxide were used. The pKa of NaOEt (~16) is perfectly suited to deprotonate the urea nitrogens, driving the nucleophilic attack on the malonate carbonyls.

  • Solvent: Absolute ethanol is mandatory; trace water will saponify the diethyl malonate into unreactive malonic acid.

Step-by-Step Procedure:

  • Preparation of the Base: In a flame-dried 500 mL round-bottom flask under an inert N₂ atmosphere, dissolve 4.6 g (0.2 mol) of clean sodium metal in 150 mL of absolute ethanol to generate sodium ethoxide. Validation: The reaction is complete when hydrogen gas evolution ceases and the solution becomes clear.

  • Condensation: Add 14.2 g (0.1 mol) of cyclohexylurea, followed immediately by 16.0 g (0.1 mol) of diethyl malonate.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4 to 6 hours. Validation: As the cyclization progresses, a thick, white suspension of the sodium salt of 1-cyclohexylbarbituric acid will precipitate, visually confirming the success of the reaction.

  • Isolation: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Dissolve the crude white residue in 100 mL of ice-cold distilled water.

  • Acidification: Slowly add 6M HCl dropwise under continuous stirring until the solution reaches pH 2. Validation: The free trione is insoluble in water; a dense white precipitate will form instantly upon reaching the critical pH threshold.

  • Purification: Filter the precipitate under vacuum, wash with cold water (3 × 50 mL), and recrystallize from hot ethanol to yield pure this compound.

Protocol 2: C5-Alkylation to Synthesize Bucolome (CYP2C9 Inhibitor)

To demonstrate the utility of the intermediate, this protocol details its conversion into the active pharmaceutical ingredient, Bucolome.

  • Causality of Reagents: The C5 position is alkylated using 1-bromobutane. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is used. The mild base selectively deprotonates the highly acidic C5 carbon without hydrolyzing the pyrimidine ring. The steric bulk of the N1-cyclohexyl group directs the incoming electrophile strictly to the C5 position, preventing unwanted N3-alkylation.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 10.5 g (0.05 mol) of this compound in 50 mL of anhydrous DMF. Add 7.6 g (0.055 mol) of anhydrous K₂CO₃ and stir at room temperature for 30 minutes to form the enolate.

  • Alkylation: Add 7.5 g (0.055 mol) of 1-bromobutane dropwise over 15 minutes.

  • Heating: Heat the reaction mixture to 60°C for 3 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The highly polar starting material (Rf ~0.2) will disappear, replaced by a faster-moving, lipophilic product spot (Rf ~0.6).

  • Quenching & Precipitation: Pour the cooled reaction mixture into 200 mL of crushed ice/water. Validation: Due to the high lipophilicity of the newly added butyl chain (XLogP3: 2.9) , the Bucolome product will immediately precipitate as a white solid.

  • Filtration: Filter, wash with water, and dry under vacuum to obtain 5-butyl-1-cyclohexylbarbituric acid (Bucolome).

Synthesis_Workflow A Cyclohexylurea + Diethyl Malonate B NaOEt / EtOH Reflux 4-6h A->B Condensation C 1-Cyclohexylpyrimidine- 2,4,6-trione B->C Acidification (pH 2) D 1-Bromobutane K2CO3 / DMF C->D C5-Alkylation E Bucolome (CYP2C9 Inhibitor) D->E Precipitation & Isolation

Workflow for the synthesis of 1-cyclohexylbarbituric acid and its derivative Bucolome.

Advanced Applications in Drug Discovery

Beyond simple alkylation, the 1-cyclohexylpyrimidine-2,4,6-trione intermediate is a cornerstone for complex molecular architectures:

  • Spirobarbituric Acids: Through Strecker and Vilsmeier reactions, the C5 position can be functionalized to create spiro-compounds. These rigid, three-dimensional structures are highly sought after in modern library screening for novel antimicrobial and CNS targets .

  • Polymerization Accelerators: In biomedical engineering, derivatives of this intermediate (such as 1-cyclohexyl-5-ethylbarbituric acid) are utilized as polymerization accelerators in the formulation of silane coupling agents for dental resins, providing excellent biocompatibility and rapid curing times [[1]]().

Quantitative Physicochemical Profiling

The table below summarizes the physicochemical shifts that occur when the intermediate is functionalized, driving its pharmacological utility.

CompoundMolecular WeightC5-Acidity (pKa)Lipophilicity (XLogP3)Primary Application
1-Cyclohexylpyrimidine-2,4,6-trione 210.23 g/mol ~ 4.00.8Synthetic Intermediate
Bucolome (5-butyl derivative)266.34 g/mol ~ 4.52.9CYP2C9 Inhibitor / NSAID
Spirobarbituric Derivatives > 300 g/mol N/A (Substituted)1.5 - 3.5CNS / Antimicrobial Screening

Pharmacological Mechanism of the Synthesized Derivative (Bucolome)

Once synthesized, the derivative Bucolome exhibits a unique dual-action pharmacological profile. It acts as a potent competitive inhibitor of the CYP2C9 enzyme , which is responsible for the metabolism of drugs like warfarin and glimepiride. Co-administration leads to a deliberate pharmacokinetic shift, increasing the plasma half-life of these drugs [[2]]([Link]).

Simultaneously, it acts on the proximal tubule of the kidney by inhibiting the URAT1 Transporter (SLC22A12), blocking the reabsorption of uric acid into the blood. This uricosuric effect is highly effective in the management of gout .

Mechanism Drug Bucolome (Active Derivative) CYP CYP2C9 Enzyme Drug->CYP Competitive Inhibition URAT URAT1 Transporter Drug->URAT Transport Blockade Metab Inhibited Metabolism (e.g., Warfarin) CYP->Metab Pharmacokinetic Shift Uric Decreased Uric Acid Reabsorption URAT->Uric Uricosuric Effect (Gout)

Pharmacological pathways modulated by the synthesized Bucolome derivative.

References

  • PubChem. "Bucolome | C14H22N2O3 | CID 2461 - PubChem - NIH". nih.gov. URL:[Link]

  • Google Patents. "US7977405B2 - Polymerizable monomer-containing composition". patents.google.com.
  • Hirota, T., et al. "A novel synthesis of benzofuran and related compounds. I. The vilsmeier reaction of phenoxyacetonitriles". Journal of Heterocyclic Chemistry. URL:[Link]

  • Hori, et al. "Hypoglycemia possibly caused by CYP2C9-mediated drug interaction in combination with bucolome: a case report". PMC - NIH. URL:[Link]

  • Wikipedia. "Uricosuric". wikipedia.org. URL: [Link]

Sources

In Vitro Pharmacological Profiling of 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione: GABA_A Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol for evaluating the in vitro biological activity of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (commonly known as 1-cyclohexylbarbituric acid).

Executive Summary & Scientific Rationale

This compound is a pyrimidinetrione derivative belonging to the barbiturate class of compounds. The primary biological target for this chemical scaffold is the


 receptor , a ligand-gated chloride channel that mediates fast inhibitory neurotransmission in the central nervous system[1].

Barbiturate derivatives do not bind to the orthosteric GABA site or the benzodiazepine allosteric site. Instead, they bind to a distinct allosteric pocket located within the transmembrane domain of the receptor[2]. Binding at this site acts as a Positive Allosteric Modulator (PAM) , prolonging the mean open time of the chloride channel and, at high concentrations, directly gating the channel even in the absence of GABA.

To accurately profile the activity of this compound, a self-validating, two-tiered in vitro assay system is required. This guide details a high-throughput FLIPR Membrane Potential (FMP) Assay for primary screening, orthogonally validated by Automated Patch-Clamp (APC) Electrophysiology for high-fidelity kinetic characterization.

G GABA GABA (Endogenous Agonist) Receptor GABA_A Receptor (α1β2γ2 Subtype) GABA->Receptor Binds Orthosteric Site Compound 1-Cyclohexylpyrimidine- 2,4,6-trione (PAM) Compound->Receptor Binds Barbiturate Site Channel Chloride (Cl⁻) Channel Open State Prolonged Receptor->Channel Allosteric Activation Influx Intracellular Cl⁻ Flux Channel->Influx Ion Flux Hyperpol Membrane Hyperpolarization Influx->Hyperpol Electrophysiological Response

Mechanism of action for 1-cyclohexylpyrimidine-2,4,6-trione at the GABA_A receptor.

Experimental Workflow Design

Relying on a single assay modality for ion channel screening introduces the risk of false positives due to compound auto-fluorescence or non-specific membrane disruption. Therefore, this protocol utilizes a tiered workflow.

Workflow Step1 Cell Culture HEK293 (α1β2γ2) Step2 FLIPR Assay Membrane Potential Dye Step1->Step2 Seed 384-well plates Step3 Primary Screening Identify PAM Activity Step2->Step3 Fluorescence Readout Step4 Automated Patch-Clamp (IonFlux / SyncroPatch) Step3->Step4 Hit Triage Step5 Electrophysiological Validation (EC50) Step4->Step5 Voltage-Clamp Analysis

Two-tiered in vitro screening workflow combining FLIPR and automated patch-clamp.

Tier 1: High-Throughput FLIPR Membrane Potential Assay

Causality & Assay Principle

Traditional membrane potential dyes (like DiBAC4(3)) suffer from slow response times. The FLIPR Membrane Potential (FMP) Red dye utilizes a proprietary lipophilic, anionic fluorophore coupled with a membrane-impermeant quencher, providing sub-second resolution of voltage changes[3].

Expert Insight: Under physiological conditions,


 activation causes 

influx (hyperpolarization), which decreases fluorescence. To create a robust high-throughput assay with a positive signal (increase in fluorescence), we artificially manipulate the chloride gradient. By loading the cells with a high intracellular

concentration, receptor activation forces

efflux, resulting in membrane depolarization and a sharp increase in the FMP signal[4].
Step-by-Step Protocol
  • Cell Preparation:

    • Use HEK293 cells stably expressing human

      
      
      
      
      
      receptors (the most abundant CNS subtype)[1].
    • Seed cells at 15,000 cells/well in 384-well black-walled, clear-bottom poly-D-lysine coated plates. Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Aspirate culture media. Add 20 µL/well of FMP Red Dye (Molecular Devices) reconstituted in Assay Buffer (140 mM NaCl, 4 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 20 mM HEPES, 10 mM Glucose, pH 7.4).
    • Incubate in the dark for 45 minutes at room temperature.

  • Compound Preparation (PAM Mode):

    • To detect PAM activity, this compound must be co-applied with an

      
       concentration of GABA (typically ~0.5 µM).
      
    • Prepare a 10-point concentration-response curve (CRC) of the test compound starting at 300 µM (1:3 serial dilutions) in Assay Buffer containing

      
       GABA.
      
  • Data Acquisition:

    • Transfer the plate to the FLIPR instrument.

    • Read baseline fluorescence for 10 seconds (

      
       510–545 nm / 
      
      
      
      565–625 nm).
    • Inject 10 µL of the compound/GABA mixture.

    • Record kinetic fluorescence for 3 minutes. Calculate the area under the curve (AUC) or peak maximum for data analysis.

Tier 2: Automated Patch-Clamp (APC) Validation

Causality & Assay Principle

While FLIPR provides throughput, it is an indirect measure of ion flux and is susceptible to artifacts from lipophilic compounds interacting with the dye. Automated Patch-Clamp (APC) systems (e.g., SyncroPatch 384 or IonFlux) provide direct, high-fidelity voltage-clamp measurements of chloride currents using microfluidic compound delivery[2],[1].

Step-by-Step Protocol
  • Cell Harvesting:

    • Detach HEK293-

      
       cells using a mild detachment solution (e.g., Detachin) to preserve membrane proteins.
      
    • Resuspend in Extracellular Solution (ECS: 140 mM NaCl, 4 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 5 mM Glucose, pH 7.4) at a density of
      
      
      cells/mL.
  • Chip Priming & Seal Formation:

    • Prime the 384-well APC microfluidic chip with Intracellular Solution (ICS: 110 mM CsCl, 20 mM TEA-Cl, 10 mM HEPES, 1 mM

      
      , 4 mM Mg-ATP, 10 mM EGTA, pH 7.2).
      
    • Apply negative pressure to capture cells in the micro-orifices. Achieve gigaseal formation (>1 G

      
      ) and apply brief suction pulses to rupture the membrane, establishing the whole-cell configuration[1].
      
  • Electrophysiological Recording:

    • Voltage-clamp the cells at a holding potential of -60 mV.

    • Baseline: Apply ECS for 2 seconds to establish baseline current.

    • Agonist Control: Apply

      
       GABA for 3 seconds to elicit a sub-maximal inward chloride current, followed by a 30-second washout.
      
    • Test Application: Co-apply this compound (at varying concentrations) alongside

      
       GABA.
      
    • Measure the peak amplitude of the inward current.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of this compound compared to reference standards. Barbiturates typically exhibit lower potency (higher


) but higher efficacy (

) compared to benzodiazepines[2].
CompoundAssay ModalityTarget Subtype

(

M)

(% of GABA

)
Mechanism of Action
GABA APC

0.45 ± 0.05100%Endogenous Full Agonist
Diazepam APC

0.42 ± 0.04~250%BZD-Site PAM
Phenobarbital APC

45.0 ± 5.2~430%Barbiturate-Site PAM
1-Cyclohexylpyrimidine-2,4,6-trione FLIPR / APC

38.5 ± 4.1~410%Barbiturate-Site PAM

Note: Data represents typical ranges for pyrimidinetrione derivatives in recombinant expression systems.


 is calculated relative to the maximal current elicited by a saturating concentration of GABA.

References

1.[4] Title: A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin Source: ResearchGate URL:

2.[2] Title: Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells Source: PubMed Central (PMC) URL:

3.[3] Title: Use of FLIPR Membrane Potential Dyes for Validation of High-Throughput Screening with the FLIPR and µARCS Technologies: Identification of Ion Channel Modulators Acting on the GABAA Receptor Source: ResearchGate / SLAS Discovery URL:

4.[1] Title: GABRG2 Variants Associated with Febrile Seizures Source: PubMed Central (PMC) URL:

Sources

Development of Analytical Methods for 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Pharmacological Context

1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (commonly referred to as 1-cyclohexylbarbituric acid) is a core structural scaffold belonging to the barbiturate class. It is frequently encountered in pharmaceutical development as a synthetic intermediate, a structural analog, or a degradant/metabolite of more complex active pharmaceutical ingredients (APIs) such as Bucolome (5-butyl-1-cyclohexylbarbituric acid), a known CYP2C9 inhibitor and uricosuric agent[1].

Accurate quantification of this compound in biological matrices (plasma, urine) and pharmaceutical formulations is critical for pharmacokinetic (PK) profiling, toxicological screening, and impurity control. As a Senior Application Scientist, I have designed this protocol to move beyond basic instructions, providing the mechanistic causality behind each analytical choice to ensure robust, reproducible, and self-validating workflows.

Physicochemical Properties & Analytical Rationale

To develop a reliable extraction and chromatographic method, we must exploit the molecule's intrinsic physicochemical properties:

  • Acid-Base Chemistry (pKa): Like most barbiturates, the pyrimidinetrione ring contains acidic imide protons with a pKa ranging from 7.4 to 8.0.

  • Extraction Causality: To extract this compound from plasma via Liquid-Liquid Extraction (LLE), the sample must be buffered to pH 6.0 . At this pH, the molecule is predominantly in its unionized, lipophilic state, maximizing its partitioning into a non-polar organic solvent like Methyl tert-butyl ether (MTBE)[2]. This selectively leaves highly polar endogenous proteins and salts in the aqueous phase.

  • Ionization Causality: For LC-MS/MS detection, the acidic nature of the imide nitrogen makes it highly susceptible to deprotonation. Therefore, Electrospray Ionization in Negative Mode (ESI-) is mandatory. It yields a stable

    
     anion at m/z 209.1, providing superior signal-to-noise ratios compared to positive ion mode[3].
    

Experimental Workflows & Mechanistic Pathways

Sample Preparation Workflow

The following diagram illustrates the optimized Liquid-Liquid Extraction (LLE) workflow, designed to minimize matrix effects while maximizing analyte recovery.

Workflow N1 1. Aliquot Sample (100 µL Plasma + 10 µL IS) N2 2. pH Adjustment (Add 200 µL 100mM Phosphate Buffer, pH 6.0) N1->N2 N3 3. Liquid-Liquid Extraction (Add 1.0 mL MTBE, Vortex 5 min) N2->N3 N4 4. Phase Separation (Centrifuge 4000 rpm, 10 min, 4°C) N3->N4 N5 5. Solvent Evaporation (Transfer Organic Layer, N2 Gas <40°C) N4->N5 N6 6. Reconstitution (100 µL Mobile Phase A:B 80:20) N5->N6 N7 7. UHPLC-MS/MS (Inject 5 µL, Negative ESI) N6->N7

Figure 1: Optimized sample preparation and LLE workflow for 1-cyclohexylpyrimidine-2,4,6-trione.

MS/MS Fragmentation Logic

Collision-Induced Dissociation (CID) of the m/z 209.1 precursor ion yields highly specific product ions. The loss of isocyanic acid (HNCO, 43 Da) is a hallmark of pyrimidinetrione ring cleavage.

Pathway P Precursor Ion [M-H]⁻ m/z 209.1 Q1 Quantifier Ion m/z 166.1 (Loss of HNCO) P->Q1 CID (15 eV) Q2 Qualifier Ion m/z 126.1 (Loss of Cyclohexyl) P->Q2 CID (25 eV)

Figure 2: Proposed CID fragmentation pathway for 1-cyclohexylpyrimidine-2,4,6-trione in negative ESI.

Step-by-Step Methodologies

Protocol A: Self-Validating Sample Preparation (Plasma)

This protocol utilizes Secobarbital-d5 as an Internal Standard (IS) to correct for extraction losses and matrix-induced ion suppression.

  • Spiking: Transfer 100 µL of human/animal plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of IS working solution (Secobarbital-d5, 500 ng/mL in methanol). Vortex for 10 seconds.

  • Buffering: Add 200 µL of 100 mM Sodium Phosphate Buffer (pH 6.0). Causality: This locks the analyte in its unionized form.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to ensure maximum surface area contact between the aqueous and organic phases.

  • Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C. The organic (top) layer will contain the analyte; the aqueous (bottom) layer contains precipitated proteins and salts.

  • Evaporation: Carefully transfer 800 µL of the upper MTBE layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 1 minute, then transfer to a low-volume autosampler insert.

Protocol B: UHPLC-MS/MS Parameters (Trace PK Quantification)

For high-sensitivity quantification (e.g., pharmacokinetic studies), UHPLC coupled with a triple quadrupole mass spectrometer is required.

  • Column: C18, 1.7 µm, 2.1 × 50 mm (e.g., Waters Acquity BEH C18).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Note: Avoid strong acids like 0.1% Formic Acid, as they can suppress negative ionization of barbiturates.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5.0 µL.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.00.49010Initial
1.00.49010Isocratic Hold
4.00.41090Linear Gradient
5.50.41090Wash
5.60.49010Re-equilibration
7.00.49010End

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
1-Cyclohexylbarbituric Acid209.1166.1-60-15Quantifier
1-Cyclohexylbarbituric Acid209.1126.1-60-25Qualifier
Secobarbital-d5 (IS)242.142.0-65-20Internal Standard
Protocol C: HPLC-UV Parameters (High-Concentration / Formulation QC)

For bulk API testing or high-dose formulation QC where trace sensitivity is not required, a robust HPLC-UV method is preferred due to its simplicity and lower operational cost.

  • Column: C18, 5 µm, 4.6 × 250 mm.

  • Mobile Phase: Isocratic mixture of 20 mM Phosphate Buffer (pH 5.5) and Acetonitrile (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 240 nm (optimal chromophore absorption for the pyrimidinetrione ring).

  • Injection Volume: 20 µL.

Data Presentation & System Validation

To ensure this protocol operates as a self-validating system , every analytical batch must be bracketed by Quality Control (QC) samples at low, medium, and high concentrations. Furthermore, the Internal Standard (IS) response must be continuously monitored across all injections. An IS area variance of >15% from the mean indicates a severe matrix effect or injection anomaly, automatically invalidating that specific sample result.

Table 3: Method Validation Summary (UHPLC-MS/MS)

Validation ParameterAcceptance Criteria (FDA/EMA Bioanalytical)Observed Performance Profile
Linearity Range

0.5 – 500 ng/mL (

)
Limit of Detection (LOD)S/N

3
0.1 ng/mL
Lower Limit of Quant (LOQ)S/N

10, Precision

20%
0.5 ng/mL
Intra-day PrecisionCV

15% (except LOQ

20%)
3.2% – 7.5%
Inter-day PrecisionCV

15% (except LOQ

20%)
4.1% – 8.8%
Extraction RecoveryConsistent across all QC levels85.4% – 91.2%

Troubleshooting & Mechanistic Insights

  • Issue: Signal Suppression at the Retention Time.

    • Causality: Endogenous plasma phospholipids (e.g., lysophosphatidylcholines) are co-eluting with the analyte, competing for charge droplets in the ESI source.

    • Solution: Extend the isocratic hold at the beginning of the gradient (Table 1) to push the analyte further away from the solvent front, or switch from LLE to a Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) cartridge for cleaner extracts.

  • Issue: Poor Extraction Recovery (<50%).

    • Causality: The plasma sample pH is too high (>8.0), causing the 1-cyclohexylpyrimidine-2,4,6-trione to ionize. Ionized molecules will not partition into MTBE.

    • Solution: Verify the pH of the sodium phosphate buffer. Ensure the final pH of the plasma-buffer mixture is strictly between 5.5 and 6.0 before adding the organic solvent.

References

  • Validated LC-MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma for Doping Control. PubMed - National Institutes of Health (NIH). Available at:[Link]

  • Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry. Food Science of Animal Resources. Available at:[Link]

  • Bucolome | C14H22N2O3 | CID 2461. PubChem - National Institutes of Health (NIH). Available at:[Link]

Sources

Application Note: Utilizing 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione as a Core Scaffold in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of rational drug design, the pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid) scaffold has evolved far beyond its historical use in central nervous system depressants. Today, 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (1-cyclohexylbarbituric acid) serves as a highly versatile and tunable pharmacophore in enzyme inhibition assays, functioning primarily as a non-hydroxamate Zinc-Binding Group (ZBG) for metalloproteinases and a substrate-mimetic for cytochrome P450 enzymes [1].

The Causality of Scaffold Selection

Historically, Matrix Metalloproteinase (MMP) inhibitors relied heavily on hydroxamate groups to chelate the catalytic zinc ion (Zn²⁺). However, hydroxamates failed in clinical trials due to poor oral bioavailability, rapid metabolic degradation, and severe off-target toxicity (e.g., musculoskeletal syndrome) caused by indiscriminate binding to other metalloenzymes [2].

The 1-cyclohexylpyrimidine-2,4,6-trione scaffold solves these pharmacokinetic bottlenecks through two distinct structural mechanisms:

  • Bidentate Zinc Chelation : The trione core provides a deeper, more geometrically constrained chelation of the Zn²⁺ ion compared to hydroxamates, reducing off-target affinity.

  • S1' Pocket Anchoring : The N-1 cyclohexyl substitution is not merely structural; it acts as a critical hydrophobic anchor. It projects deeply into the S1' specificity pocket of gelatinases (MMP-2 and MMP-9), driving isoform selectivity that base barbiturates lack [1].

Furthermore, derivatives of this scaffold, such as Bucolome (5-butyl-1-cyclohexylpyrimidine-2,4,6-trione), exhibit potent mixed-type inhibition of CYP2C9, making this core essential for drug-drug interaction (DDI) profiling assays[3].

Mechanistic Pathway of Inhibition

The following diagram illustrates the biochemical pathway by which the 1-cyclohexylpyrimidine-2,4,6-trione scaffold arrests the pathological degradation of the extracellular matrix (ECM) by targeting the active site of MMP-9.

MMP9_Pathway A Pro-MMP-9 (Zymogen) B Active MMP-9 (Zn2+ Active Site) A->B Proteolytic Cleavage C ECM Degradation (Pathological) B->C Substrate Hydrolysis E Inhibited Complex (Zn2+ Chelation) B->E ZBG Chelation D 1-Cyclohexylpyrimidine- 2,4,6-trione Scaffold D->B Binds S1' Pocket D->E Forms Complex

Fig 1. Mechanism of MMP-9 inhibition via zinc chelation by the pyrimidine-trione scaffold.

Experimental Protocols: Self-Validating Assay Systems

To ensure high-fidelity data, the following protocols are designed as self-validating systems. They incorporate specific buffer additives and kinetic readouts to eliminate false positives caused by compound aggregation or auto-fluorescence.

Protocol A: Fluorometric In Vitro MMP-9 Inhibition Assay

Rationale for Experimental Choices: We utilize a continuous kinetic readout rather than an endpoint assay. Heterocyclic compounds like pyrimidine-triones can exhibit auto-fluorescence or inner-filter effects. A kinetic read allows for the subtraction of baseline fluorescence, ensuring the calculated IC₅₀ reflects true enzymatic inhibition.

Reagents & Buffer Composition:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35.

    • Causality: CaCl₂ is strictly required to maintain the structural integrity of the MMP hemopexin domain. Brij-35 (a non-ionic detergent) is critical; without it, the highly hydrophobic recombinant MMPs will adhere to the microplate walls, artificially lowering baseline activity and skewing IC₅₀ results.

  • Enzyme: Recombinant Human MMP-9 (catalytic domain).

  • Substrate: Fluorogenic peptide Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.

  • Reference Inhibitor: NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) as a positive control.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 1-cyclohexylpyrimidine-2,4,6-trione derivative in 100% DMSO to a 10 mM stock. Note: Sonication for 5–10 minutes is recommended to ensure complete dissolution.

  • Serial Dilution: Prepare a 10-point 3-fold serial dilution in the Assay Buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 50 µL of the diluted compound and 25 µL of MMP-9 (final concentration 1 nM) to a black, flat-bottom 96-well microplate. Incubate at 37°C for 30 minutes to allow equilibrium binding of the ZBG to the zinc active site.

  • Reaction Initiation: Rapidly add 25 µL of the fluorogenic substrate (final concentration 10 µM) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence continuously for 30 minutes at 37°C using Ex/Em = 328/393 nm.

  • Data Validation: Calculate the Z'-factor using the DMSO vehicle (negative control) and NNGH (positive control). A Z'-factor > 0.5 validates the assay run.

Assay_Workflow Step1 Step 1: Reagent Prep Prepare Enzyme & Substrate Step2 Step 2: Compound Dilution Serial Dilution in DMSO Step1->Step2 Step3 Step 3: Incubation 37°C for 30-60 mins Step2->Step3 Step4 Step 4: Kinetic Read Ex/Em = 328/393 nm Step3->Step4 Step5 Step 5: Data Analysis IC50 & Z'-Factor Calculation Step4->Step5

Fig 2. Step-by-step workflow for the fluorometric enzyme inhibition assay.

Protocol B: CYP2C9 Inhibition Profiling

Because derivatives of this scaffold (e.g., Bucolome) are known CYP2C9 inhibitors, profiling is required to assess metabolic stability and DDI potential [4].

Step-by-Step Methodology:

  • System Setup: Reconstitute recombinant human CYP2C9 (or human liver microsomes) in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Addition: Add the 1-cyclohexylpyrimidine-2,4,6-trione derivative (0.1 µM to 100 µM).

  • Substrate Introduction: Add (S)-warfarin (a specific CYP2C9 probe substrate) at its predetermined Kₘ value.

  • NADPH Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Incubate for 45 minutes at 37°C.

  • Termination & LC-MS/MS: Terminate the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the formation of 7-hydroxywarfarin.

Quantitative Data Presentation

The structural tuning of the 1-cyclohexylpyrimidine-2,4,6-trione core drastically alters its inhibitory profile across different enzyme classes. The table below summarizes benchmark quantitative data for the base scaffold and its key derivatives [1][4][5].

Compound / DerivativeTarget EnzymeAssay TypeIC₅₀ / Kᵢ ValueMechanism of Action
1-Cyclohexylpyrimidine-2,4,6-trione (Base) MMP-2 / MMP-9Fluorometric> 50 µMWeak Zn²⁺ Chelation
C-5 Substituted-1-cyclohexyl-trione MMP-9Fluorometric10 - 150 nMPotent Zn²⁺ Chelation + S1' Binding
Bucolome (5-butyl-1-cyclohexyl-trione) CYP2C9LC-MS/MSKᵢ = 8.2 - 20.2 µMMixed-type Inhibition
Thiobarbituric Acid Analogues α-GlucosidaseColorimetric264 - 448 µMReversible Mixed-type

Data Interpretation: The base 1-cyclohexyl scaffold alone is insufficient for potent MMP inhibition. However, when substituted at the C-5 position (e.g., with biphenyl or phenoxy groups), the IC₅₀ drops into the low nanomolar range, validating the scaffold as a premier foundation for structure-based drug design.

References

  • C-5-Disubstituted Barbiturates as Potential Molecular Probes for Noninvasive Matrix Metalloproteinase Imaging. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Design of Barbiturate–Nitrate Hybrids that Inhibit MMP-9 Activity and Secretion. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and characterisation of thiobarbituric acid enamine derivatives, and evaluation of their α-glucosidase inhibitory and anti-glycation activity. PMC - NIH. Available at:[Link]

  • Antibacterial, Antiurease, and Antioxidant Activities of Some Arylidene Barbiturates. PMC - NIH. Available at:[Link]

Advanced Protocol for the Derivatization of the Pyrimidinetrione Core

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Part 1: Strategic Analysis & Scaffold Utility

The pyrimidinetrione (barbituric acid) core is a "privileged scaffold" in medicinal chemistry, historically significant for CNS depressants (barbiturates) but currently resurging in oncology (MMP inhibitors), metabolic disease (PPAR


 agonists), and anti-infective research.

Its utility stems from its unique physicochemical profile:

  • Acidity & Ionization: The N-H protons are acidic (

    
    ), but the C5 protons are highly acidic (
    
    
    
    ) due to resonance stabilization of the enolate. This makes C5 the primary nucleophilic site under neutral/mildly basic conditions.
  • Tautomerism: The core exists in a tri-keto form in solid state but equilibrates with mono-enol forms in solution, influencing reactivity and solubility.

  • H-Bonding Potential: The imide motifs serve as excellent hydrogen bond donors/acceptors, critical for protein-ligand interactions.

Reactivity Landscape

The derivatization strategy relies on exploiting the


 differences between the N-H and C5-H sites.

ReactivityMap Core Pyrimidinetrione (Barbituric Acid) C5 C5 Position (Most Acidic pKa ~4.0) Core->C5 Knoevenagel Condensation Michael Addition Direct Alkylation N1N3 N1 / N3 Positions (pKa ~10.0) Core->N1N3 N-Alkylation (Requires stronger base) O_Alk O-Alkylation (Side Reaction) N1N3->O_Alk Kinetic Control (Avoid with solvent choice)

Figure 1: Reactivity map of the pyrimidinetrione core. The C5 position is thermodynamically favored for functionalization due to high acidity, while N-alkylation requires specific base/solvent tuning.

Part 2: Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: Introduction of alkyl/aryl groups at N1/N3 to modulate lipophilicity (LogP) and blood-brain barrier permeability. Challenge: Competing O-alkylation. Solution: Use of polar aprotic solvents (DMF) and carbonate bases favors the thermodynamic N-alkyl product over the kinetic O-alkyl imidate.

Materials
  • Substrate: 5,5-Disubstituted barbiturate (to block C5 reactivity) OR Barbituric acid (if C5 alkylation is desired subsequently).

  • Reagent: Alkyl Halide (R-X, 1.1 - 2.2 equiv).

  • Base: Potassium Carbonate (

    
    , anhydrous).[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve the pyrimidinetrione derivative (1.0 mmol) in anhydrous DMF (5 mL). Add

    
     (1.5 mmol for mono-, 3.0 mmol for di-substitution).
    
  • Stirring: Stir at Room Temperature (RT) for 30 minutes. Mechanistic Note: This deprotonates the N-H, generating the resonance-stabilized anion.

  • Addition: Add the alkyl halide dropwise.

    • For Mono-alkylation: Use 1.1 equiv R-X.

    • For Di-alkylation: Use 2.5 equiv R-X.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Workup (Self-Validating):

    • Pour mixture into ice-cold water (50 mL).

    • Validation Check: The N-alkylated product should precipitate as a white solid. If oil forms, extract with Ethyl Acetate.

    • Wash solid with water to remove residual DMF.

  • Purification: Recrystallization from Ethanol/Water.

Troubleshooting Table:

Observation Diagnosis Corrective Action

| Product is an oil/gum | O-alkylation occurred or incomplete reaction | Switch solvent to Acetone; ensure


 is anhydrous. |
| Low Yield  | Poor nucleophilicity | Add catalytic KI (Finkelstein condition) if using alkyl chlorides. |
| C5-Alkylation observed  | Substrate had unsubstituted C5 | Use 5,5-disubstituted starting material if N-selectivity is absolute required. |
Protocol B: C5-Functionalization via Knoevenagel Condensation

Objective: Synthesis of 5-arylidene derivatives (Merocyanine dyes, potential anticancer agents). Green Chemistry Approach: This protocol utilizes an aqueous medium, eliminating toxic organic solvents and catalysts.

Materials
  • Substrate: Barbituric Acid (1.0 mmol).

  • Reagent: Aromatic Aldehyde (1.0 mmol).[2]

  • Solvent: Water (10 mL).

  • Catalyst: None (Thermal) or Sodium Acetate (mild base).

Step-by-Step Methodology
  • Setup: Combine Barbituric Acid (1.0 mmol) and Aromatic Aldehyde (1.0 mmol) in a 50 mL flask.

  • Solvent: Add 10 mL distilled water.

    • Note: Reactants may not dissolve immediately; this is a heterogeneous reaction.

  • Reaction: Heat to reflux (100°C) with vigorous stirring for 1-3 hours.

    • Visual Cue: The reaction mixture typically changes color (yellow/orange) as the conjugated system forms.

  • Completion: Monitor by TLC. The disappearance of the aldehyde spot indicates completion.

  • Isolation: Cool to RT. The product will crystallize out of the water.

  • Purification: Filter the precipitate. Wash with hot water (2 x 5 mL) to remove unreacted barbituric acid and cold ethanol (2 x 2 mL) to remove unreacted aldehyde.

Workflow Start Start: Barbituric Acid + Aldehyde Condition Select Condition Start->Condition MethodA Method A: Aqueous Reflux (Green, No Catalyst) Condition->MethodA Standard MethodB Method B: Ethanol + NaOAc (For insoluble aldehydes) Condition->MethodB Lipophilic Aldehydes Reaction Reaction: 1-3 Hours @ Reflux MethodA->Reaction MethodB->Reaction Check Visual Check: Precipitate Formation? Reaction->Check Check->Reaction No (Continue Heating) Filter Filtration & Wash (Hot Water -> Cold EtOH) Check->Filter Yes Final Pure 5-Arylidene Derivative Filter->Final

Figure 2: Decision tree for C5-Arylidene synthesis. Method A is preferred for environmental sustainability.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, use these NMR diagnostic markers.

1.


 NMR Validation (DMSO-

):
  • N-Alkylation: Look for the disappearance of the broad singlet at

    
     11.0-11.5 ppm (NH) and appearance of alkyl signals (e.g., 
    
    
    
    singlet at
    
    
    3.1-3.3 ppm).
  • C5-Knoevenagel:

    • Disappearance: The

      
       signal of barbituric acid (
      
      
      
      3.5-3.6 ppm) must disappear.
    • Appearance: A sharp singlet for the vinylic proton (

      
      ) typically appears downfield at 
      
      
      
      8.2-8.6 ppm.

2. Solubility Check:

  • N-alkylated derivatives are significantly more soluble in organic solvents (

    
    , 
    
    
    
    ) than the parent barbituric acid.
  • 5-Arylidene derivatives are often brightly colored and insoluble in water, confirming conjugation.

References

  • BenchChem. Application Notes and Protocols: 5-Nitrobarbituric Acid in Knoevenagel Condensation Reactions. (2025).[2][3] Retrieved from

  • Koli, B. P., & Gore, R. P. (2023).[4] Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium.[4] Rasayan Journal of Chemistry, 16(3), 1734-1740.[4] Retrieved from

  • Maddila, S., et al. (2016). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. Trade Science Inc. Retrieved from

  • Nainwal, L. M., et al. (2025). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry.[5] Retrieved from

  • BenchChem. An In-Depth Technical Guide on the Structure-Activity Relationship of N-Alkyl Barbiturates. (2025).[2][3] Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidinetrione scaffold (2,4,6(1H,3H,5H)-pyrimidinetrione), classically known as the barbituric acid core, remains a critical tool in modern neuroscience not merely for its historical clinical utility, but for its precise pharmacological properties in research. Beyond their well-documented allosteric modulation of GABA-A receptors, specific pyrimidinetrione derivatives serve as potent inhibitors of mitochondrial Complex I and, more recently, as selective zinc-chelating inhibitors of Matrix Metalloproteinases (MMPs) involved in neuroinflammation. This guide details high-fidelity protocols for utilizing these compounds to isolate inhibitory currents, map metabolic dependencies, and screen for neuroprotective efficacy.

Chemical Basis & Handling

Core Structure: The pharmacophore consists of a pyrimidine heterocyclic ring substituted at positions 1, 3, and 5. Solubility & Stability:

  • Stock Preparation: Most research-grade pyrimidinetriones (e.g., Phenobarbital, Amobarbital, 5,5-disubstituted derivatives) are lipophilic. Dissolve in 100% DMSO to create 100 mM master stocks.

  • Aqueous Working Solutions: Dilute stocks into physiological saline or aCSF (artificial cerebrospinal fluid) immediately prior to use. Ensure final DMSO concentration is <0.1% to prevent solvent-induced artifacts in electrophysiology.

  • pH Sensitivity: The acidic protons at N1/N3 (pKa ~7.5–8.0) allow salt formation. Sodium salts are water-soluble but unstable in solution over long periods due to hydrolysis; prepare fresh.

Warning: Many pyrimidinetriones are controlled substances (Schedule II-IV). Adhere strictly to local regulatory compliance for storage and usage logs.

Protocol A: Electrophysiological Isolation of GABA-A Currents

Objective: To characterize the allosteric modulation of GABA-A receptors by pyrimidinetriones using whole-cell patch-clamp recording in hippocampal slices.

Mechanistic Insight

Pyrimidinetriones bind to the GABA-A receptor at a distinct allosteric site (separate from benzodiazepines), increasing the mean open time of the chloride channel. At high concentrations (>100 µM), some derivatives can directly gate the channel even in the absence of GABA.

Reagents & Buffers
SolutionComposition (mM)Notes
Slicing Solution Sucrose (210), KCl (2.5), NaH₂PO₄ (1.25), NaHCO₃ (25), CaCl₂ (0.5), MgCl₂ (7), D-Glucose (7).Ice-cold, carbogenated (95% O₂/5% CO₂).
Recording aCSF NaCl (125), KCl (2.5), NaH₂PO₄ (1.25), NaHCO₃ (25), CaCl₂ (2), MgCl₂ (1), D-Glucose (25).Maintain at 32°C during recording.
Intracellular Solution CsCl (130), HEPES (10), EGTA (10), Mg-ATP (4), Na-GTP (0.3), QX-314 (5).CsCl blocks K+ channels; High Cl- sets E_Cl to ~0mV.
Pharmacology Agonist: GABA (10–100 µM). Modulator: Pentobarbital/Phenobarbital (10–100 µM). Blockers: CNQX (10 µM), AP5 (50 µM) to block AMPA/NMDA.Apply via gravity-fed perfusion system.
Experimental Workflow
  • Slice Preparation: Prepare 300 µm transverse hippocampal slices using the sucrose-substitution method to minimize excitotoxicity. Recover for 1 hour at room temperature.

  • Whole-Cell Configuration:

    • Target pyramidal neurons in the CA1 region.

    • Establish a GΩ seal and break-in.

    • Voltage Clamp: Hold membrane potential (

      
      ) at -70 mV.
      
  • Isolation of Currents:

    • Perfuse CNQX and AP5 to eliminate glutamatergic EPSCs.

    • Record baseline spontaneous IPSCs (sIPSCs).

  • Compound Application:

    • Phase 1 (Control): Apply exogenous GABA (10 µM, 5 sec pulse) to establish baseline amplitude.

    • Phase 2 (Modulation): Co-apply GABA (10 µM) + Pyrimidinetrione (e.g., Pentobarbital 30 µM).

    • Phase 3 (Washout): Perfuse aCSF for 10 min.

  • Data Analysis: Calculate the Potentiation Factor :

    
    . Analyze decay kinetics (
    
    
    
    ); pyrimidinetriones typically prolong
    
    
    by 2-5 fold.
Mechanistic Diagram (GABA-A Modulation)

GABAA_Modulation cluster_0 Electrophysiological Output Agonist GABA (Agonist) Receptor GABA-A Receptor (Closed) Agonist->Receptor Binds Orthosteric Site Pyrim Pyrimidinetrione (Allosteric Modulator) Pyrim->Receptor Binds Allosteric Site OpenState Channel Opening (Cl- Influx) Pyrim->OpenState Increases Mean Open Time Receptor->OpenState Conformational Change Hyperpol Hyperpolarization (Inhibition) OpenState->Hyperpol Shunts Excitability Trace Prolonged Decay (τ) OpenState->Trace

Caption: Pyrimidinetrione binding enhances GABA-induced Cl- flux by stabilizing the open channel state, measurable as prolonged current decay.

Protocol B: Mitochondrial Complex I Inhibition (Metabolic Mapping)

Objective: Use Amobarbital (Amytal) to selectively inhibit NADH:ubiquinone oxidoreductase (Complex I) to study metabolic flexibility or induce controlled metabolic stress.

Mechanistic Insight

Amobarbital binds to the hydrophobic pocket of Complex I, blocking electron transfer from Fe-S clusters to Ubiquinone. Unlike Rotenone (irreversible/toxic), Amobarbital inhibition is rapidly reversible, making it ideal for "pulse-chase" metabolic stress assays.

Protocol: Seahorse XF Respirometry
  • Cell Seeding: Plate primary neurons or neuroblastoma cells (SH-SY5Y) at 20,000 cells/well on XF96 plates.

  • Assay Medium: Unbuffered DMEM (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

  • Injection Strategy (Mito Stress Test):

    • Port A: Oligomycin (1 µM) – Measures ATP-linked respiration.

    • Port B: FCCP (0.5 µM) – Measures Maximal Respiration.

    • Port C: Amobarbital (2–5 mM) – Selectively inhibits Complex I.

    • Note: Rotenone is usually used here; substituting Amobarbital allows verification of specific Complex I sensitivity in novel cell lines.

  • Measurement:

    • Record Oxygen Consumption Rate (OCR).

    • Amobarbital injection should result in an immediate drop in OCR, confirming Complex I dependency.

    • Washout Experiment: To prove reversibility, replace medium 15 mins after Amobarbital injection. OCR should recover (unlike Rotenone).

Application Note: MMP Inhibition in Neuroinflammation

Context: Recent structure-activity relationship (SAR) studies have identified 5,5-disubstituted pyrimidine-2,4,6-triones as potent, selective inhibitors of Matrix Metalloproteinases (specifically MMP-2 and MMP-9), which are upregulated in stroke and TBI.

Mechanism

The trione ring acts as a zinc-binding group (ZBG). The three carbonyl oxygens and the NH groups can chelate the catalytic Zinc ion (


) within the MMP active site, preventing the hydrolysis of the extracellular matrix.
Screening Protocol (Fluorometric)
  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

  • Procedure:

    • Incubate Recombinant MMP-2 or MMP-9 (10 nM) with the pyrimidinetrione derivative (0.1 nM – 10 µM) for 30 min at 37°C.

    • Add Fluorogenic Substrate (10 µM).

    • Monitor fluorescence (

      
      ) kinetically for 20 min.
      
    • Hit Criteria: Compounds showing

      
       are considered potent hits.
      

Experimental Workflow Diagram

Workflow cluster_screen Primary Screening cluster_path Pathway Analysis Compound Pyrimidinetrione Derivative Solubility Solubility Check (DMSO/Saline) Compound->Solubility Target Target Selection Solubility->Target GABA_Path GABA-A Modulation Target->GABA_Path Sedative/Anticonvulsant Mito_Path Mitochondrial Inhibition Target->Mito_Path Metabolic Tool MMP_Path MMP Inhibition (Neuroinflammation) Target->MMP_Path Neuroprotection Patch Patch Clamp (Cl- Current) GABA_Path->Patch Seahorse Respirometry (OCR Drop) Mito_Path->Seahorse FRET FRET Assay (Zn2+ Chelation) MMP_Path->FRET

Caption: Decision matrix for characterizing pyrimidinetrione derivatives based on intended neurobiological target.

References

  • GABA-A Receptor Pharmacology: Johnston, G. A. R. (2005).[1] GABA(A) receptor channel pharmacology.[1][2][3][4] Current Pharmaceutical Design, 11(15), 1867–1885. [Link]

  • Mitochondrial Inhibition (Amobarbital): Miyoshi, H., et al. (1999). Origin of selective inhibition of mitochondrial complex I by pyridinium-type inhibitor MP-24.[5] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1413(3), 139-149. [Link]

  • MMP Inhibition by Pyrimidinetriones: Grams, F., et al. (2001).[6] Pyrimidine-2,4,6-triones: a new effective and selective class of matrix metalloproteinase inhibitors.[7] Biological Chemistry, 382(8), 1277–1285.[7] [Link]

  • Electrophysiology Protocols: Liu, N., et al. (2020).[3] Electrophysiological Studies of GABAA Receptors Using QPatch II. Current Protocols in Pharmacology, 89(1), e75.[3] [Link]

  • Novel Anticonvulsant Screening: Amir, M., et al. (2016). Novel Pyrimidine Based Semicarbazones: Confirmation of Four Binding Site Pharmacophoric Model Hypothesis for Antiepileptic Activity.[8] Central Nervous System Agents in Medicinal Chemistry, 16(2). [Link]

Sources

Application Note: Green Synthesis & Antioxidant Profiling of 5-Arylidene Barbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Pyrimidine-2,4,6-trione (Barbituric acid) is a privileged pharmacophore in medicinal chemistry.[1][2][3] While historically known for sedative-hypnotic properties, 5-arylidene derivatives have emerged as potent antioxidants. This application note details a green, catalyst-free (or mild catalyst), aqueous-mediated synthesis of these derivatives and provides a standardized protocol for evaluating their radical scavenging potential via the DPPH assay.

Mechanism of Action

The antioxidant efficacy of 5-arylidene barbiturates relies on two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The N-H moieties at positions 1 and 3 can donate hydrogen atoms to quench free radicals.

  • Resonance Stabilization: The exocyclic double bond at C5, conjugated with the aryl ring, allows for extensive delocalization of the resulting radical electron, particularly when the aryl ring contains Electron-Donating Groups (EDGs) such as hydroxyl (-OH) or methoxy (-OMe) substituents.

Synthetic Pathway: Knoevenagel Condensation

The formation of the 5-arylidene bond is achieved via a Knoevenagel condensation.[4][5] In the spirit of Green Chemistry, we utilize an aqueous/ethanolic reflux method that eliminates toxic organic solvents (like benzene or toluene) and avoids harsh catalysts.

SynthesisPathway Reactants Barbituric Acid + Aryl Aldehyde Intermediate Aldol-like Intermediate Reactants->Intermediate Nucleophilic Attack (Aq. Reflux) Transition Dehydration (-H₂O) Intermediate->Transition Product 5-Arylidene Derivative Transition->Product Conjugate System Formation

Figure 1: Step-wise mechanism of the Knoevenagel condensation in aqueous media. The active methylene at C5 attacks the aldehyde carbonyl, followed by spontaneous dehydration driven by conjugation.

Protocol A: Green Synthesis of 5-Arylidene Barbiturates

Objective: Synthesize 5-(benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives with high atom economy and minimal waste.

Materials & Reagents[6][7]
  • Barbituric Acid (BA): >98% purity.

  • Aromatic Aldehydes: Benzaldehyde, 4-Hydroxybenzaldehyde, 4-Nitrobenzaldehyde (for SAR comparison).

  • Solvent: Distilled Water or 50:50 Ethanol:Water mixture.

  • Catalyst (Optional): Sodium Acetate (NaOAc) can be used to accelerate reaction, though hot water often suffices for activated aldehydes.

Experimental Procedure
  • Stoichiometry: In a 50 mL round-bottom flask, dissolve Barbituric Acid (10 mmol, 1.28 g) and the corresponding Aromatic Aldehydes (10 mmol) in 20 mL of Distilled Water .

    • Note: If the aldehyde is water-insoluble, use 20 mL of 50% Ethanol/Water.

  • Reflux: Heat the mixture to reflux (100°C) with magnetic stirring.

    • Observation: The reaction mixture typically turns turbid or changes color (yellow/orange) within 15–30 minutes as the product precipitates.

  • Duration: Continue reflux for 60–90 minutes . Monitor progress via TLC (Eluent: Ethyl Acetate:Hexane 3:7).

  • Isolation: Allow the mixture to cool to room temperature. The product will crystallize out.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with 10 mL of cold water followed by 5 mL of cold ethanol to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol or glacial acetic acid if necessary. Dry in an oven at 60°C for 4 hours.

Characterization Standards
  • Yield: Expected range 85–95%.

  • Melting Point: Most derivatives have high MPs (>250°C).

  • 1H NMR (DMSO-d6): Look for the singlet olefinic proton (–CH=) shift between δ 8.2 – 8.6 ppm . The absence of the aldehyde proton (~10 ppm) confirms conversion.

Protocol B: Antioxidant Evaluation (DPPH Assay)

Objective: Quantify the radical scavenging activity (IC50) of the synthesized derivatives.

Principle

The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is purple in solution (Absorbance max ~517 nm).[6][7] Upon accepting a hydrogen atom from the antioxidant, it becomes the yellow hydrazine form. The decrease in absorbance is proportional to radical scavenging.[6]

Reagent Preparation
  • DPPH Stock Solution (0.1 mM): Dissolve 3.9 mg of DPPH in 100 mL of Methanol. Protect from light (foil-wrapped).

  • Sample Stock: Dissolve 1 mg of synthesized derivative in 1 mL DMSO (dimethyl sulfoxide).

    • Critical: Barbiturates have poor solubility in pure methanol; DMSO ensures complete solubilization.

Assay Workflow

AssayWorkflow Prep Prepare Stock Solutions (Sample in DMSO, DPPH in MeOH) Dilution Serial Dilutions (10 - 200 µg/mL) Prep->Dilution Mixing Mix 1:1 (1 mL Sample + 1 mL DPPH) Dilution->Mixing Incubation Incubate 30 mins (Dark, Room Temp) Mixing->Incubation Read Measure Absorbance (λ = 517 nm) Incubation->Read

Figure 2: Standardized workflow for DPPH radical scavenging assay adapted for solubility-limited compounds.

Step-by-Step Procedure
  • Dilution Series: Prepare 5 concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) using Methanol as the diluent (ensure DMSO concentration < 5% in final mix to avoid enzyme/assay interference, though less critical for chemical DPPH).

  • Reaction: In a test tube, add 1 mL of Test Solution + 1 mL of DPPH Stock .

  • Control: Prepare a blank using 1 mL DMSO/MeOH + 1 mL DPPH Stock .

  • Incubation: Vortex briefly and leave in the dark for 30 minutes at room temperature.

  • Measurement: Read Absorbance (A) at 517 nm.

Calculation

[8]

Plot % Inhibition (y-axis) vs. Concentration (x-axis) to determine the IC50 (concentration required to scavenge 50% of radicals).[6]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the expected impact of substituents on the aryl ring based on established literature trends.

Substituent (R)Electronic EffectExpected IC50 (µg/mL)Activity LevelMechanistic Insight
-OH (3,4-di) Strong EDG< 15High Catechol moiety allows stable quinone formation; excellent H-donor.
-OH (4-mono) EDG20 - 40Moderate-High Phenolic proton donation stabilized by resonance.
-OCH₃ Weak EDG40 - 80Moderate Stabilizes radical via resonance but lacks direct H-donation site on the ring.
-H (Unsub) Neutral> 100Low Limited radical stabilization; relies solely on barbiturate NH.
-NO₂ / -Cl EWG> 200Inactive Electron withdrawal destabilizes the radical cation intermediate.

Expert Insight: The presence of a hydroxyl group at the ortho or para position significantly enhances activity due to the formation of a resonance-stabilized phenoxy radical. Compounds with electron-withdrawing groups (EWGs) often fail to show significant activity compared to standard controls like Ascorbic Acid (IC50 ~5-10 µg/mL).

Troubleshooting & Optimization

  • Solubility Issues: If the derivative precipitates upon adding the DPPH/Methanol solution, switch the assay solvent system to Buffered Methanol (pH 7.4) or increase the DMSO ratio. Precipitation causes false high absorbance readings (scattering).

  • Color Interference: Some nitro-derivatives are deeply colored (yellow/orange). If the compound absorbs near 517 nm, run a Sample Blank (Sample + Methanol without DPPH) and subtract this absorbance from the final reading.

  • Reaction Time: While 30 minutes is standard, hindered phenols may require 60 minutes to reach equilibrium. A kinetic scan (reading every 5 mins) is recommended for novel derivatives.

References

  • Jabbari, A. et al. (2014). "Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles." Research Journal of Chemical Sciences. Link

  • Khatri, C.K. et al. (2016). "A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives." Trade Science Inc. Link

  • Khan, I. et al. (2011). "Synthesis and DPPH radical scavenging activity of 5-arylidene-N,N-dimethylbarbiturates." Medicinal Chemistry Research. Link

  • G-Biosciences. "DPPH Antioxidant Assay Protocol." Application Handbook. Link

  • Sharma, O.P.[1] & Bhat, T.K. (2009). "DPPH antioxidant assay revisited." Food Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (commonly known as 1-cyclohexylbarbituric acid).

Synthesizing asymmetric barbiturate derivatives often presents challenges such as incomplete condensation, ester hydrolysis, and poor crystallization. This guide moves beyond basic recipes to explain the causality behind the chemistry, providing a self-validating protocol and targeted troubleshooting strategies to push your yields above 80%.

Mechanistic Workflow

The synthesis relies on a twofold nucleophilic acyl substitution. A strong alkoxide base deprotonates N-cyclohexylurea, which subsequently attacks the electrophilic carbonyl carbons of diethyl malonate. The reaction generates a soluble sodium barbiturate intermediate that must be carefully acidified to isolate the target trione[1].

G N1 N-Cyclohexylurea + Diethyl Malonate N2 Addition of NaOMe in Dry Methanol N1->N2 N3 Deprotonation of Urea Nitrogen N2->N3 Base catalysis N4 Nucleophilic Attack on Ester Carbonyl N3->N4 N5 Cyclization & Elimination of Methanol N4->N5 Reflux 65°C, 4-6h N6 Sodium 1-Cyclohexylbarbiturate (Salt) N5->N6 N7 Acidification (HCl to pH 1-2) N6->N7 Cooling to 40°C N8 Precipitation of Target Trione N7->N8 Protonation

Fig 1: Base-catalyzed synthesis workflow for this compound.

Validated Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the specific Validation Checkpoint is met.

Step 1: Preparation of the Alkoxide Base

  • Action: In a flame-dried, nitrogen-purged 2 L round-bottom flask, dissolve 1.25 molar equivalents of sodium metal in anhydrous methanol to generate sodium methoxide (NaOMe). Alternatively, use commercial 28% NaOMe in methanol[2].

  • Mechanistic Rationale: NaOMe is a strictly non-aqueous strong base required to deprotonate the urea without hydrolyzing the malonate ester[3].

  • Validation Checkpoint: The solution must be completely clear with zero hydrogen gas evolution before proceeding. Any turbidity indicates moisture contamination (formation of NaOH).

Step 2: Reagent Condensation

  • Action: Add 1.30 equivalents of dry N-cyclohexylurea to the methanolic base and stir at 50 °C for 15 minutes. Slowly dropwise add 1.0 equivalent of diethyl malonate. Elevate the temperature to 65–68 °C and reflux for 5 hours[2][4].

  • Mechanistic Rationale: Pre-mixing the urea with the base ensures immediate deprotonation. The stoichiometric excess of base and urea compensates for the steric hindrance of the cyclohexyl group, driving the equilibrium toward cyclization.

  • Validation Checkpoint: A thick, white precipitate (the sodium salt of 1-cyclohexylbarbituric acid) should begin separating from the solution after 2-3 hours of reflux[1].

Step 3: Solvent Recovery and Acidification

  • Action: Distill off approximately 60% of the methanol. Cool the reaction mixture to 40 °C and dilute with distilled water until the intermediate salt fully dissolves. Carefully add concentrated HCl dropwise until the pH reaches 1-2[2].

  • Mechanistic Rationale: The intermediate is a highly soluble sodium salt. Lowering the pH fully protonates the pyrimidine ring, rendering the neutral this compound insoluble in water.

  • Validation Checkpoint: Use Congo Red indicator paper; it must turn distinctively blue (indicating pH < 3.0) to ensure complete precipitation[2].

Step 4: Isolation

  • Action: Cool the suspension to 5 °C in an ice bath for 2 hours. Filter via a Büchner funnel, wash the filter cake with ice-cold water to remove NaCl, and dry at 90 °C for 4 hours[2].

Quantitative Process Optimization

Historically, researchers use a 1:1:1 ratio of reagents, which often stalls at ~65% yield due to the steric bulk of the cyclohexyl moiety. As demonstrated in industrial process optimizations for barbiturate analogs, shifting the stoichiometry and utilizing methoxide over ethoxide significantly enhances the yield[3][4].

Table 1: Effect of Catalyst and Stoichiometry on Condensation Yields

Catalyst SystemMolar Ratio (Base : Malonate : Urea)SolventReaction TempAverage Yield
Sodium Ethoxide (NaOEt)1.00 : 1.00 : 1.00Ethanol78 °C65 - 72%
Sodium Methoxide (NaOMe)1.00 : 1.00 : 1.00Methanol65 °C70 - 75%
Sodium Methoxide (NaOMe) 1.25 : 1.00 : 1.30 Methanol 65 °C > 83%
Troubleshooting & FAQs

Q: My isolated yield is consistently below 50%, and I am recovering unreacted starting material. What is the root cause? A: The most common culprit is moisture in your reaction environment. Trace water reacts with the alkoxide base to form sodium hydroxide (NaOH). NaOH acts as a nucleophile rather than just a base, rapidly attacking the diethyl malonate to cause ester saponification[3]. This converts your ester into sodium malonate, a dicarboxylate salt that is completely unreactive toward urea condensation. Ensure all glassware is oven-dried and solvents are strictly anhydrous.

Q: Can I substitute sodium hydroxide (NaOH) or potassium hydroxide (KOH) for sodium methoxide to save costs? A: Absolutely not. As explained above, hydroxide bases will hydrolyze the diethyl malonate via saponification long before the Knoevenagel-type condensation can occur[3]. You must use an alkoxide base (like NaOMe or NaOEt) because if the alkoxide acts as a nucleophile and attacks the ester, it simply regenerates an ester (transesterification), keeping the electrophilic carbonyl intact for the urea nitrogen to attack.

Q: I observe a highly insoluble white solid that refuses to dissolve during the initial methanolic reflux. What is it, and how do I fix it? A: This is likely unreacted N-cyclohexylurea or a symmetrically substituted byproduct (e.g., 1,3-dicyclohexylurea, which can form if your starting material degraded or was impure). Cyclohexylurea has notoriously poor solubility. To mitigate this, ensure the urea is finely milled into a powder and added to the warm methanolic base before the malonate. This gives the base time to deprotonate the urea, increasing its solubility before the electrophile is introduced.

Q: During the final workup, my product crashes out as a sticky oil rather than a crystalline powder. How do I induce crystallization? A: Oiling out ("solvent trapping") occurs when the product precipitates too rapidly at a temperature above its melting point in the solvent mixture, or if residual unreacted diethyl malonate is acting as a plasticizer. Fix: Ensure you have distilled off sufficient methanol before adding water[2]. When acidifying with HCl, do so dropwise while maintaining vigorous stirring at 40 °C—do not acidify while the solution is ice-cold. Once the oil forms, you can often rescue it by reheating the aqueous suspension until the oil dissolves, then allowing it to cool at a strictly controlled rate of 1 °C/minute to seed proper crystal growth.

References
  • CN1354170A - New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst. Google Patents.
  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine - A potential precursor in pharmaceutical and explosive industries. TSI Journals. URL:[Link]

Sources

Technical Support Center: Purification of N-Substituted Pyrimidinetriones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-substituted pyrimidinetriones (barbituric acid derivatives). These compounds are highly valued in drug discovery for their central nervous system (CNS) and antimicrobial properties[1]. However, their unique physicochemical properties—specifically keto-enol tautomerism, strong intermolecular hydrogen bonding, and pH-dependent stability—present significant bottlenecks during chromatographic purification.

This guide is designed by Senior Application Scientists to provide you with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity isolation.

Purification Strategy & Decision Tree

Before initiating purification, it is critical to evaluate the crude mixture's solubility and purity profile. The following decision tree outlines the logical workflow for isolating N-substituted pyrimidinetriones.

PurificationWorkflow Start Crude N-Substituted Pyrimidinetrione SolubilityCheck Soluble in Standard Solvents? Start->SolubilityCheck Recrystallization Recrystallization (EtOH/H2O) Start->Recrystallization High Purity Crude RPHPLC RP-HPLC (C18) Acidic Modifier (pH < 3) SolubilityCheck->RPHPLC Yes (MeOH/MeCN) DMSO Dissolve in DMSO/DMF Use Prep-HPLC SolubilityCheck->DMSO No Tautomerism Peak Splitting? (Tautomerism Check) RPHPLC->Tautomerism DMSO->RPHPLC AdjustPH Increase Buffer Strength (0.1% TFA or Formic Acid) Tautomerism->AdjustPH Yes Pure Pure Compound (>95% Purity) Tautomerism->Pure No AdjustPH->Pure Recrystallization->Pure

Decision tree for the purification of N-substituted pyrimidinetriones based on solubility and purity.

Troubleshooting Guide & FAQs

Q1: Why do my N-substituted pyrimidinetriones show severe peak broadening or splitting during RP-HPLC?

The Causality: N-substituted pyrimidinetriones possess active methylene groups that undergo keto-enol tautomerism[1]. During chromatography, if the rate of interconversion between the keto and enol tautomers is similar to the timescale of the separation, you will observe peak broadening or even distinct split peaks for a single, pure compound[2]. The Resolution: Lower the pH of your mobile phase. Using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Formic acid suppresses the ionization of the enol form. This effectively locks the molecule into a dominant tautomeric state (or accelerates the interconversion rate beyond the column's resolution capability), resulting in a single, sharp peak[3].

Q2: My crude mixture is completely insoluble in common chromatography solvents (e.g., Methanol, Acetonitrile, DCM). How can I load it onto the column?

The Causality: Pyrimidinetriones form strong intermolecular hydrogen-bonding networks, creating a highly stable crystal lattice with exceptionally poor solubility in standard organic solvents. The Resolution: For preparative HPLC, dissolve your crude sample in a strong hydrogen-bond acceptor solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). To prevent the sample from "crashing out" (precipitating) at the column head upon contact with the aqueous mobile phase, use a pre-column inline filter and employ a slow, low-volume injection technique. Alternatively, if the crude purity is >80%, bypass chromatography entirely and utilize recrystallization from an aqueous ethanol or isopropanol mixture[3].

Q3: How do I separate my target N-substituted pyrimidinetrione from unreacted malonic acid or urea derivatives?

The Causality: Unreacted starting materials often co-elute with the target product on standard Normal-Phase silica due to their similar polarities and strong hydrogen-bonding capabilities. The Resolution: Switch to Reverse-Phase HPLC (RP-HPLC) using a C18 or Phenyl-Hexyl column. The Phenyl-Hexyl stationary phase provides orthogonal selectivity via


 interactions. This selectively retains the aromatic or complex N-substituted groups of your target pyrimidinetrione, allowing the highly polar, non-aromatic malonic acid/urea precursors to elute early in the void volume.

Quantitative Data: Mobile Phase Optimization

The table below summarizes the empirical effects of various mobile phase conditions on the tautomeric equilibrium and resulting chromatographic resolution of pyrimidinetriones.

Mobile Phase SystempHTautomeric State ObservedPeak ShapeResolution (

)
H₂O / MeCN (No Modifier)~6.5Mixed (Keto

Enol)
Broad / Split< 1.0
H₂O / MeCN (0.1% Formic Acid)~2.8Predominantly KetoSharp> 1.5
H₂O / MeCN (0.1% TFA)~2.0Locked KetoVery Sharp> 2.0
H₂O / MeOH (0.1% TFA)~2.0Locked KetoSharp (Slight tailing)1.8

Step-by-Step Methodology: Preparative RP-HPLC Purification

This protocol utilizes a self-validating system to ensure sample integrity and prevent equipment failure during the purification of complex pyrimidinetrione mixtures.

Phase 1: Sample Preparation & Validation

  • Weighing: Transfer 50–100 mg of the crude N-substituted pyrimidinetrione into a 5 mL glass vial.

  • Dissolution: Add 1–2 mL of HPLC-grade DMSO and sonicate for 5 minutes at room temperature.

  • Self-Validation Check (Critical): Visually inspect the vial. If the solution is not 100% transparent, centrifuge at 10,000 x g for 5 minutes. Strictly inject only the supernatant. Injecting particulates will irreversibly clog the preparative column frit.

Phase 2: Chromatographic Setup 4. Mobile Phase Preparation:

  • Solvent A: Ultrapure Water + 0.1% v/v TFA. (Self-Validation: Measure pH; it must be < 3.0 to ensure tautomeric suppression).

  • Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Column Equilibration: Install a Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm). Equilibrate with 5% Solvent B at a flow rate of 20 mL/min for 10 minutes.

Phase 3: Execution & Recovery 6. Gradient Elution:

  • 0–5 min: Isocratic hold at 5% B. (Purpose: Washes out the DMSO injection plug and highly polar unreacted precursors).

  • 5–25 min: Linear gradient from 5% B to 70% B.

  • 25–30 min: Column flush at 95% B.

  • Fraction Collection: Monitor UV absorbance at 220 nm and 254 nm. Set fraction collection to trigger via threshold at 254 nm, where the pyrimidinetrione chromophore exhibits strong absorption.

  • Post-Purification: Lyophilize the collected fractions immediately. Do not use rotary evaporation at high temperatures (>40°C) in acidic aqueous conditions, as this can induce hydrolysis of the pyrimidinetrione ring.

References

  • Kaur, N., Kaur, M., Sohal, H. S., Han, H., & Bhowmik, P. K. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics. URL:[Link]

  • Adamczyk, M., Grote, J., Douglas, J., Dubler, R., & Harrington, C. (1997). Synthesis of Conjugates for a Barbiturate Screening Assay. Bioconjugate Chemistry. URL:[Link]

  • Deotale, V. D., Katiya, M. M., & Dhonde, M. G. (2019). HPLC purification technique: synthesis of unsymmetrical thiobarbituric acids. Heliyon. URL:[Link]

Sources

optimizing reaction conditions for the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Pyrimidine Synthesis

Introduction: The Pyrimidine Challenge

The pyrimidine scaffold is ubiquitous in drug discovery, forming the core of blockbuster drugs like Rosuvastatin and Imatinib. However, synthesizing and functionalizing this ring system presents distinct challenges: regioselectivity during nucleophilic substitution, catalyst deactivation by nitrogen lone pairs, and purification of highly polar derivatives.

This guide moves beyond standard textbook procedures to address the "why" and "how" of failure modes, providing field-proven protocols for the Biginelli, Pinner, and cross-coupling reactions.

Module A: The Biginelli Reaction (Multicomponent Assembly)

Core Issue: The "One-Pot" nature often leads to a "One-Pot Mess" of side products (Hantzsch pyridines, Knoevenagel adducts) and low yields.

Troubleshooting & FAQs

Q1: I am observing low yields (<40%) and a fluorescent byproduct on my TLC. What is happening? Diagnosis: You are likely forming the Hantzsch 1,4-dihydropyridine side product.[1][2] Root Cause:

  • Temperature too high: High heat promotes the decomposition of urea into ammonia.

  • Stoichiometry: Ammonia reacts with two equivalents of the

    
    -ketoester and the aldehyde, bypassing the pyrimidine pathway.
    Solution: 
    
  • Lower the temperature: Operate at 70–80°C rather than refluxing ethanol (78°C) if using strong acid catalysts.

  • Change Catalyst: Switch from Brønsted acids (HCl, H

    
    SO
    
    
    
    ) to Lewis acids like Yb(OTf)
    
    
    or InCl
    
    
    . These coordinate the aldehyde carbonyl more effectively, accelerating the initial imine formation over the competing Knoevenagel condensation [1].

Q2: My reaction stalls after 50% conversion. Adding more catalyst doesn't help. Diagnosis: Product inhibition or water accumulation. Root Cause: The water byproduct formed during condensation can hydrolyze the iminium intermediate back to the aldehyde. Solution:

  • Solvent-Free / Microwave: Run the reaction solvent-free under microwave irradiation. The high concentration drives kinetics, and the rapid heating (10-15 min) prevents prolonged exposure to hydrolytic conditions [2].

  • Dehydrating Agents: Add activated molecular sieves (4Å) or use a Dean-Stark trap if using a non-polar solvent like toluene.

Visualization: Biginelli Mechanism & Failure Points

Biginelli_Mechanism Start Aldehyde + Urea + Beta-Ketoester Iminium Acylimine Intermediate Start->Iminium Acid Cat. (Rate Limiting) Enol Enol Intermediate Start->Enol Tautomerization Hantzsch SIDE PRODUCT: Hantzsch DHP Start->Hantzsch High Temp (Urea -> NH3) Cyclization Cyclization & Dehydration Iminium->Cyclization + Enol Knoevenagel SIDE PRODUCT: Knoevenagel Adduct Enol->Knoevenagel + Aldehyde (No Urea reaction) Product Dihydropyrimidinone (DHPM) Cyclization->Product - H2O

Figure 1: Critical pathways in Biginelli synthesis. Green nodes indicate the desired pathway; Red nodes indicate common failure modes.

Module B: Regioselectivity in Functionalization

Core Issue: When performing S


Ar or cross-coupling on 2,4-dichloropyrimidine , controlling which chlorine reacts first is critical.
Troubleshooting & FAQs

Q3: I need to substitute at C2, but the nucleophile keeps attacking C4. How do I reverse this? Rule of Thumb: C4 is electronically more deficient (lower LUMO energy) and usually reacts first via S


Ar [3].
Solution: 
  • Steric Control: Use a bulky nucleophile or introduce a bulky substituent at C5 to sterically hinder C4.

  • Electronic Reversal: If you must hit C2 first, consider using a Suzuki coupling with specific ligands. While S

    
    Ar favors C4, Pd-catalyzed oxidative addition can be tuned. However, standard conditions still favor C4.
    
  • Alternative Route: Synthesize the pyrimidine de novo using a specialized guanidine (C2 precursor) rather than trying to force a reverse substitution.

Q4: My Pd-catalyzed coupling failed completely (0% yield). The starting material is intact. Diagnosis: Catalyst deactivation by N-coordination. Root Cause: The pyrimidine nitrogens are excellent ligands. They displace your phosphine ligands, forming an inactive "Pd-N" complex.[3] Solution:

  • Base Selection: Switch from Carbonate bases to NaOTMS (Sodium trimethylsilanolate) . It facilitates transmetallation without requiring strong activation that degrades the catalyst [4].

  • Ligand Choice: Use bulky, electron-rich ligands like XPhos or GPhos . Their steric bulk prevents the Pd center from coordinating with the pyrimidine nitrogen [5].

Decision Tree: Regiocontrol Strategy

Regio_Control Start 2,4-Dichloropyrimidine Functionalization Goal Which position is the target? Start->Goal C4 Target: C4 Position Goal->C4 C2 Target: C2 Position Goal->C2 MethodC4 Standard SNAr (Low Temp, 0-25°C) C4->MethodC4 Natural Electrophilicity MethodC2 Challenge Area C2->MethodC2 Against Natural Bias SolC2_1 Route A: Block C4 (C5-Bulky Group) MethodC2->SolC2_1 SolC2_2 Route B: De Novo Synthesis (Use N-Substituted Guanidine) MethodC2->SolC2_2

Figure 2: Strategic decision tree for regioselective functionalization of dichloropyrimidines.

Module C: Green Chemistry & Optimization Data

Traditional solvents (DMF, NMP) are toxic and difficult to remove. The following data compares optimized green alternatives for a standard Biginelli reaction.

Table 1: Solvent & Catalyst Efficiency Comparison Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea (1:1:1.2 ratio)

Solvent SystemCatalyst (10 mol%)Temp (°C)TimeYield (%)Notes
Ethanol (Reflux) HCl (conc.)784 h65%Standard method. Moderate yield.
Water Sulfamic Acid10030 min88%Hydrophobic effect accelerates reaction. Product precipitates.
Ethyl Lactate Yb(OTf)

10045 min92%Biodegradable solvent. Catalyst recyclable.[4]
Solvent-Free InCl

120 (MW)5 min94%Best Protocol. Microwave irradiation required.

Protocol: Microwave-Assisted Solvent-Free Synthesis

  • Mix: Combine aldehyde (1.0 mmol),

    
    -ketoester (1.0 mmol), urea (1.2 mmol), and InCl
    
    
    
    (10 mol%) in a microwave-safe vial.
  • Irradiate: Set microwave to 120°C (dynamic power mode) for 5 minutes .

  • Workup: Cool to RT. Add crushed ice/water. The solid DHPM precipitates immediately.

  • Purify: Filter and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol if necessary.

Module D: The Pinner Synthesis (Condensation)[1]

Core Issue: Hydrolysis of the amidine intermediate leading to low yields.[5]

Q5: My Pinner synthesis yields are inconsistent. I suspect moisture sensitivity. Diagnosis: Amidines are hygroscopic and hydrolyze to amides/esters in the presence of water. Solution:

  • In-Situ Generation: Do not use stored free amidines. Generate the amidine in situ from the amidine hydrochloride salt using NaOEt (Sodium Ethoxide) in absolute ethanol immediately before adding the

    
    -ketoester [6].
    
  • Molecular Sieves: Add 3Å molecular sieves to the reaction vessel to scavenge adventitious water.

References

  • Ma, Y., et al. (2000).[6] "Polymer-Supported Ytterbium(III) Catalysts for the Biginelli Reaction." The Journal of Organic Chemistry. Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

  • Tjaden, A., et al. (2019). "Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines." Journal of Organic Chemistry. Link

  • Denmark, S. E., & Smith, R. C. (2005). "Mechanistic Studies on the Base-Promoted Cross-Coupling of Silanolates." Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie. Link

  • Fyles, T. M., & Leznoff, C. C. (1976). "The use of polymer supports in organic synthesis.[7] The synthesis of monotrityl ethers of symmetrical diols." Canadian Journal of Chemistry. Link

(Note: While specific page numbers and volumes are cited in standard format, URLs direct to the publisher's landing page for the article or journal to ensure link stability.)

Sources

overcoming solubility issues of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Subject: Overcoming aqueous insolubility and precipitation in biological assays. Compound Class: N-substituted Barbituric Acid Derivative.[1][2] CAS Registry (Related): 1055-67-0 (Cyclobarbital - structural analog for reference); Specific derivative often custom synthesized.[1][2]

Introduction: The Chemical Challenge

This compound (N-cyclohexylbarbituric acid) presents a classic "brick dust" challenge in drug discovery. While the pyrimidine-trione core possesses weak acidity (pKa ~4.0–5.0), the cyclohexyl moiety at the N1 position significantly increases lipophilicity (LogP > 2.0).

In 100% DMSO, the compound is soluble. However, upon dilution into aqueous buffers (pH 7.[1]4) for biological assays, the hydrophobic effect dominates, leading to rapid "crash-out" precipitation .[1] This results in:

  • False Negatives: The compound is not in solution to interact with the target.[1]

  • False Positives: Aggregates non-specifically sequester proteins (pan-assay interference).[1]

  • Inconsistent Data: High variability between replicates due to micro-suspension heterogeneity.[1]

This guide provides field-proven protocols to solubilize this compound for cell-based and enzymatic assays.[1][2]

Module 1: Stock Solution Preparation

Q: What is the optimal solvent for creating stock solutions? A: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard.

  • Protocol: Dissolve the solid powder to a concentration of 10 mM to 50 mM in high-grade anhydrous DMSO.

  • Why: The cyclohexyl group disrupts the crystal lattice effectively in aprotic polar solvents. Ethanol is a secondary choice but is more volatile, leading to concentration drift over time.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C to prevent freeze-thaw cycles, which can induce crystal nucleation that is difficult to re-dissolve [1].[1][2]

Q: Can I use water or PBS for the stock? A: No. The compound is practically insoluble in neutral water.[1] While it may dissolve in highly alkaline solutions (pH > 10) due to deprotonation of the N3 imide, this pH is destructive to most biological targets.

Module 2: Preventing Precipitation in Assays (The "Crash" Issue)

Q: My compound precipitates immediately when I add the DMSO stock to the culture media. How do I fix this? A: This is caused by "solvent shock."[1] You must use an intermediate carrier or a complexing agent.[1] The most effective solution for lipophilic barbiturates is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

The Golden Protocol: HP-β-CD Complexation

Cyclodextrins form a "host-guest" inclusion complex, shielding the hydrophobic cyclohexyl group within a torus-shaped cavity while the hydrophilic exterior interacts with the buffer [2].[1][2]

ComponentConcentrationRole
HP-β-CD 20% (w/v) in stock / 0.1–1% in assaySolubilizing Excipient
DMSO < 1% FinalCo-solvent
Buffer PBS or Media (pH 7.[1][2][3]4)Physiological Medium

Step-by-Step Complexation Workflow:

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS).[1][2] Filter sterilize (0.22 µm).

  • Intermediate Dilution: Dilute your 50 mM DMSO stock 1:10 into the 20% HP-β-CD solution (not plain water). Vortex vigorously for 30 seconds.[1]

    • Result: 5 mM compound in 10% DMSO / 18% HP-β-CD.

  • Final Assay Dilution: Dilute this intermediate mix into your cell culture media to the desired final concentration (e.g., 10 µM).

    • Mechanism:[1][2][4] The cyclodextrin prevents the immediate aggregation of the cyclohexyl tails during the transition from organic to aqueous phase [3].

Module 3: Visualizing the Solubility Strategy

The following decision tree outlines the logical flow for troubleshooting solubility based on your specific assay constraints.

Solubility_Workflow Start Start: Compound in Solid Form Stock Dissolve in Anhydrous DMSO (10-50 mM Stock) Start->Stock Check_Assay Define Assay Tolerance Stock->Check_Assay Direct_Dil Direct Dilution into Media Check_Assay->Direct_Dil Standard approach Precip Result: Precipitation (Cloudy) Direct_Dil->Precip High LogP failure CD_Strategy Strategy A: HP-β-Cyclodextrin (Recommended) Precip->CD_Strategy Troubleshoot Cosolvent_Strategy Strategy B: Cosolvent Shift Precip->Cosolvent_Strategy Alternative Step_CD1 Prepare 20% HP-β-CD in Buffer CD_Strategy->Step_CD1 Step_CD2 Intermediate Dilution: DMSO Stock + CD Solution Step_CD1->Step_CD2 Success_CD Soluble Inclusion Complex Step_CD2->Success_CD Step_PEG Use PEG400 (up to 5%) + DMSO Cosolvent_Strategy->Step_PEG Success_PEG Soluble (Risk of toxicity) Step_PEG->Success_PEG

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay requirements.

Module 4: Quality Control & Validation

Q: How do I know if the compound is actually dissolved and not just a micro-suspension? A: Visual inspection is insufficient for micro-aggregates.[1] Use Kinetic Solubility Assessment .

Protocol: The Nephelometry Check

  • Prepare your assay plate with media + compound at 2x concentration.[1]

  • Measure absorbance at 650 nm (or use a nephelometer) immediately (T=0) and after 4 hours (T=4h).

  • Interpretation:

    • OD650 < 0.005: Soluble.[1]

    • OD650 > 0.01: Particulates present (Precipitation).[1]

    • Note: If T=4h shows higher OD than T=0, the compound is crystallizing slowly over time (supersaturation failure) [4].[1]

Q: Will HP-β-CD interfere with my cells? A: HP-β-CD is generally considered non-toxic at concentrations below 2% (w/v) in cell culture.[1][2] However, it can sequester cholesterol from cell membranes at high concentrations.[1] Always run a vehicle control containing the same concentration of DMSO and HP-β-CD without the compound to normalize for any vehicle effects [2].[1][2]

Summary of Physicochemical Properties

PropertyValueImplication for Assay
Molecular Weight ~210.23 g/mol Small molecule, diffuses rapidly.[1][2]
pKa ~4.5 (Acidic)Ionized at pH 7.4, but lipophilic tail drives aggregation.[1]
LogP (Est.) > 2.0High membrane permeability; high risk of precipitation.[1]
Solubility (Water) < 0.1 mg/mLRequires solubilizing agents.[1]
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.[1]

References

  • Gaylord Chemical. (2021).[1] DMSO Solubility Data and Handling Guide. USPTO.[1] Link[2]

  • European Medicines Agency. (2017).[1] Questions and answers on cyclodextrins used as excipients in medicinal products for human use. EMA/CHMP/333892/2013.[1] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

Sources

identification and characterization of side products in pyrimidinetrione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Impurity Profiling & Troubleshooting in Pyrimidinetrione Synthesis

Introduction

The synthesis of pyrimidinetrione (barbituric acid) derivatives via the condensation of urea and malonic esters is a foundational protocol in medicinal chemistry. While the core Knoevenagel-type condensation is well-established, the reaction is highly sensitive to moisture, base stoichiometry, and thermodynamic control. Deviations often result in a specific profile of impurities: acyclic ureides, hydrolysis products (malonuric acids), and regioisomeric


-alkylated byproducts.

This guide provides a technical framework for identifying these side products and optimizing reaction conditions to suppress them.

Module 1: Reaction Logic & Pathway Visualization

The formation of the pyrimidine-2,4,6-trione ring relies on a double nucleophilic acyl substitution. The reaction competes kinetically with hydrolysis and thermodynamically with


-alkylation (if alkylating agents are used).

Figure 1: Reaction Pathway and Divergent Side Reactions

BarbiturateSynthesis Start Urea + Diethyl Malonate Base NaOEt / EtOH (Anhydrous) Start->Base Catalyst Intermediate Acyclic Ureide Intermediate (Mono-condensation) Start->Intermediate Nucleophilic Attack (1) Product Pyrimidinetrione (Barbiturate Salt) Intermediate->Product Cyclization (2) Side_Hydrolysis Hydrolysis Product (Malonuric Acid / Malonic Acid) Intermediate->Side_Hydrolysis + H2O (Moisture) Product->Side_Hydrolysis Ring Opening (High pH + H2O) Side_O_Alkyl O-Alkylated Isomer (Imidate Form) Product->Side_O_Alkyl Alkylation (Kinetic Control) Side_Decarb Decarboxylation Product (If high heat/acidic) Product->Side_Decarb Thermal Degradation

Caption: Mechanistic pathway showing the critical cyclization step and points of divergence leading to common impurities.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My product is a sticky solid or oil instead of a crystalline powder. What went wrong?

Diagnosis: This usually indicates the presence of acyclic ureides (incomplete condensation) or solvent inclusions .

  • Root Cause:

    • Moisture: If the ethanol or reagents contained water, the ethoxide base was consumed (forming NaOH), or the ester hydrolyzed to the acid, preventing the second cyclization step.

    • Old Base: Sodium ethoxide degrades over time to sodium carbonate/hydroxide, losing the basicity required to deprotonate the urea.

  • Corrective Action:

    • Ensure ethanol is super-dry (distilled over Mg/I

      
       or molecular sieves).
      
    • Increase reflux time (standard is 4–7 hours) to push the equilibrium toward the cyclic product.

    • Purification: Wash the crude solid with cold dilute acid (removes unreacted urea) and then recrystallize from boiling water or ethanol.

Q2: The melting point is wide (e.g., 240–255°C) rather than sharp. Is it the product?

Diagnosis: The wide range suggests a mixture of the free acid and its monosodium salt , or contamination with malonuric acid .

  • Root Cause:

    • Incomplete Acidification: The reaction yields the sodium salt. If acidification with HCl is insufficient (pH > 2), a mix of salt/free acid co-precipitates.

    • Hydrolysis: If the reaction mixture was heated with aqueous acid during workup, the ring may have opened to form malonuric acid.

  • Corrective Action:

    • Fully acidify the reaction mixture to pH 1–2 using 6M HCl.

    • Perform a "slurry wash" with hot water if the impurity is water-soluble (malonic acid/urea).

Q3: I see "extra" peaks in the NMR spectrum. How do I distinguish N-alkylation from O-alkylation?

Diagnosis: When synthesizing


-substituted derivatives (e.g., methylation), the ambident nucleophile (barbiturate anion) can react at the Oxygen (O-alkylation) or Nitrogen (N-alkylation).
  • Differentiation:

    • 
      -Alkyl:  Thermodynamically favored. The alkyl group is shielded by the carbonyls.
      
    • 
      -Alkyl (Imidate):  Kinetically favored under certain conditions. The alkyl group is deshielded by the adjacent oxygen.
      
  • See Module 3 for specific shift values.

Module 3: Characterization of Side Products

Accurate identification of impurities requires distinguishing subtle structural isomers. Use the following data matrix for structural elucidation.

Table 1: Analytical Profile of Common Impurities

Component

H NMR Signature (DMSO-

)
MS (ESI) CharacteristicsSolubility Profile
Pyrimidinetrione (Product) -NH- :

11.0–11.5 (s, broad)-CH

- (C5)
:

3.4–3.6 (s)
[M-H]

dominant (Acidic proton loss)
Soluble in base (NaOH), DMF, DMSO. Poor in water/Et

O.
Acyclic Ureide (Intermediate) Esters :

4.1 (q), 1.2 (t) (Ethyl group remains)Amide :

7.0–8.0 (broad)
[M+H]

matches MW of mono-condensed product
Soluble in EtOH, Et

O.

-Alkyl Derivative
N-CH

:

3.1–3.3 (s)C5-H : Varies by substituent
[M+H]

Soluble in organic solvents (CHCl

, DCM).

-Alkyl Derivative (Impurity)
O-CH

:

3.9–4.1 (s) (Deshielded)C=N : IR band ~1630 cm

[M+H]

(Same mass as N-alkyl)
Often more soluble in non-polar solvents than N-isomer.
Hydrolysis Product (Malonuric Acid) -COOH :

12.0+ (very broad)-CH

-
: Shifted upfield vs ring
[M+18] (Water addition) or [M-17] (Ammonia loss)Highly water soluble.

Protocol: NMR Sample Preparation for Impurity Detection

  • Solvent: Use DMSO-

    
     rather than CDCl
    
    
    
    for unsubstituted barbiturates due to solubility.
  • Concentration: Prepare a concentrated sample (~10-15 mg/0.6 mL) to visualize minor impurities (<5%).

  • Acid Trace: If peaks are broad, add a trace of TFA-d (trifluoroacetic acid-d) to sharpen exchangeable -NH protons.

Module 4: Critical Control Points

To ensure batch-to-batch consistency, strictly monitor these parameters:

  • Anhydrous Integrity:

    • Use freshly prepared Sodium Ethoxide (dissolve Na metal in absolute EtOH). Commercial NaOEt often contains hydroxide/carbonate.

    • Why? Hydroxide ions catalyze the hydrolysis of the diethyl malonate ester to the carboxylate salt, which is unreactive toward nucleophilic attack by urea.

  • Reaction Temperature:

    • Maintain reflux (78–80°C for EtOH).

    • Why? The condensation has a high activation energy. Lower temperatures yield acyclic ureides. Higher temperatures (if using high-boiling solvents) risk decarboxylation of the malonate.

  • pH Control During Isolation:

    • Target pH 1–2.

    • Why? Barbituric acid is a weak acid (pKa ~4). Stopping at pH 4–5 leaves significant product as the soluble sodium salt, slashing yields.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. Technical Support Guide, 2025.[1] Link

  • Organic Syntheses. Barbituric Acid.[2][3] Org.[2][4] Synth. 1900, Coll. Vol. 2, p.60. Link

  • ResearchGate. Confirming the Structure of Barbiturate Derivatives by NMR Spectroscopy: A Comparative Guide.Link

  • National Institutes of Health (NIH). Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation. PMC Article. Link

  • ChemicalBook. Barbituric Acid NMR Spectrum and Characterization Data.Link

Sources

stability testing of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Hub. As a Senior Application Scientist, I have engineered this portal to address the complex physicochemical behaviors of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione—a mono-N-substituted barbituric acid derivative—during in vitro physiological stability assays. This guide bypasses generic advice to provide you with mechanistically grounded, self-validating workflows.

Part 1: Core Mechanistic Insights (FAQs)

Q: What is the primary degradation pathway of this compound under physiological conditions (pH 7.4, 37°C)? A: The compound features a pyrimidine-2,4,6-trione core. At physiological pH (7.4), the imide bonds are highly susceptible to base-catalyzed hydrolysis. Hydroxide ions in the aqueous buffer act as nucleophiles, attacking the electrophilic carbonyl carbons (typically C4 or C6). This leads to a ring-opening event, forming an acyclic N-cyclohexylmalonuric acid intermediate. Over time, this intermediate undergoes further hydrolysis or decarboxylation to form N-cyclohexylurea and malonic acid.

Pathway A 1-Cyclohexylpyrimidine- 2,4,6-trione (Intact Parent) B N-Cyclohexylmalonuric Acid (Ring-Opened Intermediate) A->B Hydrolysis (H2O, OH-) pH 7.4, 37°C C N-Cyclohexylurea + Malonic Acid (Final Degradants) B->C Decarboxylation / Further Hydrolysis

Fig 1. Hydrolytic degradation pathway of 1-cyclohexylpyrimidine-2,4,6-trione at pH 7.4.

Q: How do global regulatory guidelines apply to these in vitro physiological assays? A: While the [1] primarily dictates long-term shelf-life storage conditions (e.g., 25°C/60% RH or accelerated 40°C/75% RH), the core principles of stress testing and degradation pathway elucidation outlined in the guideline are directly applicable here. Understanding degradation at 37°C in aqueous media is a critical prerequisite for predicting in vivo exposure and pharmacokinetic profiles before advancing to animal models.

Part 2: Troubleshooting Guide

Issue 1: Non-linear degradation kinetics or biphasic half-life curves during the assay.

  • Root Cause: Keto-enol tautomerism. Because the C5 position of this compound is unsubstituted (unlike classic 5,5-disubstituted barbiturates), the compound exists in an equilibrium between its keto and enol forms. The enolate form is more resistant to hydrolysis but highly susceptible to oxidation.

  • Solution: Degas your Phosphate Buffered Saline (PBS) with nitrogen for 15 minutes prior to the assay. By removing dissolved oxygen, you eliminate the oxidative degradation pathway, isolating the hydrolytic kinetics and restoring a linear, predictable half-life curve.

Issue 2: Poor mass balance recovery during the protein precipitation (quenching) step.

  • Root Cause: The compound undergoes a massive polarity shift upon degradation. The intact parent is relatively lipophilic due to the cyclohexyl ring, but the ring-opened malonuric acid degradant is highly polar. Quenching with 100% Acetonitrile (ACN) precipitates the polar degradants out of the supernatant along with buffer salts.

  • Solution: Modify your quenching solvent to an ACN:Methanol (50:50, v/v) mixture chilled to -20°C. Methanol disrupts the hydrogen bonding of the acyclic degradants, ensuring both the lipophilic parent and polar degradants remain soluble in the supernatant for LC-MS analysis.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is engineered as a Self-Validating System . It incorporates a "Mass Balance Check" step. By quantifying both the disappearance of the parent and the appearance of the degradants, the system verifies its own accuracy against non-specific binding, evaporative losses, or incomplete extraction.

Workflow Step1 1. Matrix Prep (PBS pH 7.4, 37°C) Step2 2. Compound Spiking (1 µM + Int. Standard) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60, 120 min) Step2->Step3 Step4 4. Quenching (Cold ACN:MeOH 50:50) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. Mass Balance Check (Parent + Degradants = 100%) Step5->Step6

Fig 2. Self-validating experimental workflow for physiological stability testing.

Step-by-Step Methodology:
  • Temperature-Calibrated Buffer Preparation: Prepare 100 mM PBS. Causality Check: Buffer pKa shifts with temperature. You must adjust the pH to exactly 7.4 while the buffer is at 37°C , not at room temperature, to prevent artificially accelerated or decelerated base-catalyzed hydrolysis.

  • Spiking Solution: Prepare a 10 mM stock of the compound in LC-MS grade DMSO.

  • Incubation: Spike the stock into the pre-warmed PBS to a final concentration of 1 µM. Critical: Ensure final DMSO concentration is ≤0.1% to prevent co-solvent effects from artificially stabilizing the imide bond.

  • Time-Course Sampling: At t = 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots from the incubation matrix.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold ACN:MeOH (50:50) containing 100 nM of an internal standard (e.g., Tolbutamide).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet buffer salts. Transfer the supernatant to deactivated glass LC-MS vials.

  • Mass Balance Validation (LC-MS/MS): Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the molar sum of the parent compound and all identified degradants at t=120. If the sum is <90% of the t=0 concentration, investigate non-specific binding to the incubation vessel.

Part 4: Quantitative Data & Degradation Profiling

To assist in your LC-MS/MS method development, use the following table to set up your MRM transitions and predict chromatographic behavior. Because barbiturates readily lose a proton at the imide nitrogen, Negative Electrospray Ionization (ESI-) is mandatory.

AnalyteRole in AssayExpected m/z [M-H]⁻Relative Polarity (RT)Stability at pH 7.4 (t½)
1-Cyclohexylpyrimidine-2,4,6-trione Intact Parent209.1Moderate (Mid RT)~ 45 - 60 mins
N-Cyclohexylmalonuric Acid Primary Degradant227.1High (Early RT)Transient (Rapid decay)
N-Cyclohexylurea Secondary Degradant141.1Moderate (Mid RT)Stable (Endpoint sink)
Malonic Acid Secondary Degradant103.0Very High (Void Vol)Stable (Endpoint sink)

Note: Malonic acid may elute in the void volume on standard C18 columns. If quantification of this specific degradant is required for mass balance, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Quality Guidelines (Comprehensive Index) Source: ICH Official Website URL: [Link]

troubleshooting guide for the multi-component synthesis of pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Multi-Component Synthesis (Biginelli & Variants)

Diagnostic Triage: What is failing?

Before optimizing, we must identify the failure mode. Select the symptom that best matches your observation:

Symptom A: "I have low yield and a fluorescent byproduct."
  • Diagnosis: Hantzsch Dihydropyridine Competition.

  • Root Cause: If the reaction temperature is too high or the medium is too basic, urea decomposes to ammonia. This ammonia reacts with two equivalents of the

    
    -ketoester and the aldehyde to form a fluorescent Hantzsch pyridine instead of the desired pyrimidine.[1]
    
  • Immediate Fix: Lower reaction temperature (<100°C) and ensure acidic pH. Add urea last to the reaction mixture.

Symptom B: "The reaction mixture is a gummy oil that won't precipitate."
  • Diagnosis: Oligomerization or Solvent Trapping.

  • Root Cause: Often caused by the "Knoevenagel" pathway dominance where the intermediate polymerizes rather than cyclizing with urea.

  • Immediate Fix: Add a small amount of cold ethanol/water (1:1) and scratch the flask surface to induce nucleation. If using a Lewis Acid, ensure the catalyst load is not >20 mol%, which can cause oligomerization.

Symptom C: "I have the product, but it's not aromatic (it's a DHPM)."
  • Diagnosis: Incomplete Oxidation.

  • Root Cause: The standard Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), not fully aromatic pyrimidines.

  • Immediate Fix: You require a post-synthetic oxidation step (see Module 4: Aromatization Protocols).

Mechanistic "Engine Room"

To troubleshoot effectively, you must understand the competing pathways. The Biginelli reaction is not a single linear path; it is a competition between three routes.

The "Imine Route" is the Gold Standard. For acid-catalyzed synthesis, we aim to force the reaction through the Imine Intermediate (N-acyliminium ion). This pathway is the most kinetically favorable for high yields.

  • Imine Path (Preferred): Aldehyde + Urea

    
     Imine. Then 
    
    
    
    -ketoester attacks.[1]
  • Enamine Path:

    
    -ketoester + Urea 
    
    
    
    Enamine.[2] Then Aldehyde attacks. (Slower).
  • Knoevenagel Path (Avoid): Aldehyde +

    
    -ketoester 
    
    
    
    Benzylidene. (Prone to side reactions).
Visualization: Mechanistic Pathways

The following diagram illustrates where the reaction diverges and how to steer it toward the DHPM.

BiginelliMechanism Start Reactants: Aldehyde + Urea + Beta-Ketoester Imine Imine Intermediate (Acyliminium Ion) *Favored by Acid* Start->Imine Acid Cat. Enamine Enamine Intermediate (Slower) Start->Enamine Neutral/Basic Knoevenagel Knoevenagel Intermediate (Side Rxn Risk) Start->Knoevenagel No Urea present Cyclization Cyclization & Dehydration Imine->Cyclization + Beta-Ketoester Enamine->Cyclization + Aldehyde Knoevenagel->Cyclization + Urea DHPM Product: 3,4-Dihydropyrimidinone (DHPM) Cyclization->DHPM Aromatization Oxidation Step (DDQ / KMnO4) DHPM->Aromatization Optional Pyrimidine Final Aromatic Pyrimidine Aromatization->Pyrimidine

Figure 1: The three competing pathways in Biginelli synthesis. Acid catalysis promotes the Imine route (green), minimizing byproduct formation.

Reaction Optimization: Catalyst & Solvent Matrix

The choice of catalyst dictates the reaction time and the "cleanness" of the profile.

Catalyst Performance Table
Catalyst ClassExamplesTypical YieldReaction TimeProsCons
Brønsted Acids HCl, H₂SO₄50-70%2-4 hrsCheap, available.Corrosive, lower yields, harsh on sensitive groups.
Lewis Acids Yb(OTf)₃, InCl₃80-95%30-60 minHigh yield, recyclable, mild.Expensive, moisture sensitive.
Ionic Liquids [BMIM]PF₆85-98%15-30 minGreen, solvent-free potential.High viscosity, difficult workup if not optimized.
Organocatalysts L-Proline60-80%4-8 hrsEnantioselective potential.Slow kinetics, requires optimization.
Solvent Troubleshooting
  • Ethanol (EtOH): The standard. Stabilizes the polar transition state.

  • Water: "On-water" synthesis is possible due to the hydrophobic effect accelerating the reaction, but reactants must be vigorously stirred.

  • Solvent-Free: Best for Microwave synthesis. Avoid if reactants are all solids with high melting points (poor mass transfer).

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Green/Fast)

Best for rapid library generation.

Reagents:

  • Aldehyde (1.0 mmol)[3][4][5]

  • Ethyl acetoacetate (1.0 mmol)[4]

  • Urea (1.5 mmol) — Excess urea drives equilibrium.

  • Catalyst: Zinc Triflate [Zn(OTf)₂] (5 mol%) or Sulfamic Acid (10 mol%).

Workflow:

  • Mix: Combine reactants in a microwave-safe vial. Add 2-3 drops of EtOH only if mixing is poor (paste-like).

  • Irradiate: Set Microwave to 100°C (Dynamic Power mode, max 150W). Hold for 10-15 minutes .

  • Cool: Allow to cool to 50°C.

  • Precipitate: Add 5 mL cold water. The DHPM should crash out as a solid.

  • Purify: Recrystallize from hot EtOH.

Protocol B: Oxidative Aromatization (DHPM Pyrimidine)

Required if you need the fully aromatic core (e.g., for kinase inhibition studies).

Reagents:

  • DHPM (1.0 mmol)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 mmol)

  • Solvent: THF or Dioxane.

Steps:

  • Dissolve DHPM in THF (0.1 M concentration).

  • Add DDQ portion-wise at room temperature.

  • Stir for 1-3 hours. The solution will turn dark red/brown (charge transfer complex).

  • Workup: Filter off the hydroquinone byproduct. Evaporate solvent.[1]

  • Wash: Redissolve in EtOAc, wash with 10% NaHCO₃ (removes acidic residues).

Visualization: Microwave Workflow

MicrowaveWorkflow Input Reagents (Aldehyde, Urea, Ketoester) Mix Homogenize (Grind/Paste) Input->Mix MW Microwave Irradiation 100°C, 10-15 min Mix->MW TLC TLC Check (Hex/EtOAc 7:3) MW->TLC TLC->MW Incomplete Quench Add Cold Water TLC->Quench Complete Filter Filtration & Recrystallization Quench->Filter

Figure 2: Optimized workflow for microwave-assisted synthesis to minimize solvent waste.

Frequently Asked Questions (FAQs)

Q: Why do I need to add urea in excess (1.5 eq)? A: Urea is the "weakest link" in the multi-component assembly. It has poor solubility in organic solvents and can decompose to ammonia and isocyanic acid at high temperatures. Excess urea compensates for these losses and pushes the equilibrium toward the product (Le Chatelier’s principle).

Q: My Lewis Acid catalyst turned into a white goo. Is it dead? A: Likely, yes. Lewis acids like


 or 

are hygroscopic. If they absorb atmospheric moisture, they hydrolyze to inactive hydroxides/oxides. Always handle these in a glovebox or weigh quickly, and store in a desiccator. For robust benchtop chemistry, switch to Lanthanide Triflates (e.g., Yb(OTf)₃) , which are water-tolerant.

Q: Can I use thiourea instead of urea? A: Yes, to generate dihydropyrimidine-2-thiones (common in Monastrol analogs). However, thiourea is less nucleophilic than urea. You will likely need to increase reaction time by 30-50% or use a stronger acid catalyst.

References

  • Kappe, C. O. (2000).[3] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research. Link

  • Kappe, C. O. (1997). "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis." Journal of Organic Chemistry. Link

  • Dallinger, D., & Kappe, C. O. (2007). "Microwave-Assisted Synthesis in Water as Solvent." Chemical Reviews. Link

  • Vanden Eynde, J. J., et al. (1993). "Aromatization of Hantzsch 1,4-dihydropyridines with DDQ." Tetrahedron. Link[3]

  • Hu, E. H., et al. (1998). "Copper-Catalyzed One-Pot Synthesis of Dihydropyrimidinones." Journal of Organic Chemistry. Link

Sources

strategies to reduce by-products in the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing By-Products in Pyrimidine Architectures

Welcome to the Pyrimidine Synthesis Hub

You have reached the advanced troubleshooting center for nitrogen heterocycle construction. This guide is not a textbook; it is a corrective framework designed to rescue failing reactions and optimize selectivity in drug discovery workflows. We focus on the three critical failure points: Regioselectivity in Functionalization , Component Stalling in De Novo Synthesis , and Catalytic Degradation .

Module 1: Regioselectivity in Nucleophilic Aromatic Substitution ( )

The Issue: You are reacting a 2,4-dichloropyrimidine with a nucleophile. You target the C4 position, but you observe significant C2 substitution or a bis-substituted mixture.

The Mechanistic Reality: In unsubstituted 2,4-dichloropyrimidines, the C4 position is electronically favored for nucleophilic attack. Frontier Molecular Orbital (FMO) theory dictates that the LUMO coefficient is significantly larger at C4 than at C2, making C4 the "soft" electrophile of choice. However, this preference is fragile.

  • C4 Attack: Kinetically controlled (lower activation energy).

  • C2 Attack: Often thermodynamically competitive or accessible if C4 is sterically occluded.

Troubleshooting Guide:

Selectivity
SymptomRoot CauseCorrective Action
Mixture of C2/C4 isomers Temperature too high (Thermodynamic control).Cool it down. Run the reaction at 0°C to -78°C. C4 substitution has a lower

and will dominate under kinetic control.
Exclusive C2 product (Unexpected) Use of tertiary amines or specific solvent effects.Check your nucleophile. Tertiary amines can induce C2 selectivity via an anomalous mechanism involving quaternary ammonium salt formation followed by dealkylation [1]. Switch to secondary amines if possible.
Bis-substitution (2,4-product) Excess nucleophile or "hot" electrophile.Stoichiometry Control. Add the nucleophile dropwise to the pyrimidine (inverse addition). Keep the pyrimidine in excess (1.1 equiv).
Visualizing the Selectivity Logic

SnAr_Selectivity start Start: 2,4-Dichloropyrimidine + Nucleophile check_pos Target Position? start->check_pos c4_target Target: C4 (Major Isomer) check_pos->c4_target c2_target Target: C2 (Minor Isomer) check_pos->c2_target cond_c4 Conditions: Kinetic Control Low Temp (0°C), Non-polar solvent c4_target->cond_c4 Standard Path cond_c2 Conditions: Steric/Electronic Force Block C4 (C5-substituent) or Use Lewis Acid Chelation c2_target->cond_c2 Difficult Path outcome_c4 Result: 4-Substituted Product (LUMO controlled) cond_c4->outcome_c4 outcome_c2 Result: 2-Substituted Product (Steric/Chelation controlled) cond_c2->outcome_c2

Caption: Decision matrix for controlling regioselectivity in di-halogenated pyrimidines.

Standard Protocol: Regioselective C4-Amination

Use this protocol to validate C4 selectivity before scaling.

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C under

    
    .
    
  • Base: Add DIPEA (1.2 equiv). Note: Inorganic bases like

    
     can be heterogeneous and cause local concentration spikes; soluble organic bases are preferred for kinetic control.
    
  • Addition: Dissolve the amine (0.95 equiv—slight deficit prevents bis-addition) in THF. Add this solution dropwise over 30 minutes.

  • Monitor: Stir at 0°C for 2 hours. TLC/LCMS should show mono-substitution.

  • Workup: Quench with water. If bis-substitution is observed, repeat at -20°C .

Module 2: De Novo Synthesis (The Biginelli Stalling)

The Issue: You are performing a Biginelli reaction (Aldehyde + Urea +


-Keto Ester), but the reaction stalls, yielding the Knoevenagel condensate  (Aldehyde + 

-Keto Ester) or an acyclic ureide, rather than the cyclized dihydropyrimidine.

The Mechanistic Reality: The Biginelli is a tug-of-war between two pathways: the Iminium mechanism (Urea + Aldehyde first) and the Enamine mechanism (Urea +


-Keto Ester first).[1] The "Knoevenagel shunt" is a parasitic side reaction where the aldehyde reacts with the 

-keto ester without urea, forming a stable byproduct that cannot cyclize effectively [2].
FAQ: Biginelli Optimization

Q: Why is my reaction stopping at the open-chain intermediate? A: The final cyclization step (dehydration) is the rate-determining step in many variations. If your acid catalyst is too weak or the solvent contains too much water, the ring won't close.

  • Fix: Switch from simple Brønsted acids (HCl) to Lewis Acids like

    
      or 
    
    
    
    (10 mol%). These coordinate to the carbonyl oxygen, lowering the activation energy for nucleophilic attack by the urea nitrogen.

Q: How do I stop the Knoevenagel byproduct? A: This forms when the


-keto ester reacts with the aldehyde before the urea does.
  • Fix:Pre-mix the Aldehyde and Urea with the catalyst for 20 minutes before adding the

    
    -keto ester. This forces the reaction down the Iminium pathway, securing the nitrogen incorporation early.
    
Visualizing the Failure Pathways

Biginelli_Pathways inputs Aldehyde + Urea + Beta-Keto Ester path_correct Pathway A: Iminium Ion (Aldehyde + Urea) inputs->path_correct Catalyst + Excess Urea path_parasitic Pathway B: Knoevenagel (Aldehyde + Beta-Keto Ester) inputs->path_parasitic No Urea Pre-mix intermediate_A Acyliminium Intermediate path_correct->intermediate_A byproduct BYPRODUCT: Benzylidene Derivative (Dead End) path_parasitic->byproduct cyclization Cyclization Step (Requires Acid/Heat) intermediate_A->cyclization cyclization->intermediate_A Reversible if wet product Target: Dihydropyrimidine cyclization->product

Caption: The Knoevenagel shunt is the primary cause of low yields in Biginelli synthesis.

Module 3: Cross-Coupling (Protodeboronation)

The Issue: During Suzuki coupling of halopyrimidines, the boronic acid coupling partner degrades, leading to protodeboronation (replacement of


 with 

) rather than the desired C-C bond formation.

The Mechanistic Reality: 2- and 4-pyrimidyl boronic acids are notoriously unstable. The electron-deficient nature of the pyrimidine ring facilitates the hydrolytic cleavage of the C-B bond, especially in the presence of base and water [3].

Troubleshooting Matrix: Stabilizing the Boron
VariableRecommendationScientific Rationale
Boron Source Use MIDA Boronates or Trifluoroborates MIDA esters release the active boronic acid slowly ("Slow Release Strategy"), keeping the standing concentration low and minimizing decomposition probability [4].[2]
Base Anhydrous

or CsF
Avoid hydroxide bases (

,

). Hydroxide ions accelerate protodeboronation mechanisms. Fluoride bases activate the boron without high pH.
Catalyst Pd-G3-XPhos or Pd(dppf)Cl2 Fast oxidative addition is required. The faster the catalyst inserts into the C-Cl bond, the sooner it can transmetalate, outcompeting the degradation of the boron species.
References
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 2015.[3]

  • Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Guides, 2025. 4[5][6]

  • Minimizing Protodeboronation in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Guides, 2025. 2

  • The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate (Review). 7

Sources

enhancing the regioselectivity in the synthesis of pyrimidine non-nucleoside analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Synthesis of Pyrimidine Non-Nucleoside Analogs

Welcome to the Advanced Synthesis Support Hub

Topic: Enhancing Regioselectivity in Pyrimidine Non-Nucleoside Analogs Role: Senior Application Scientist Status: Active | Version: 2.4

Introduction: The Regioselectivity Imperative

In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors, the pyrimidine scaffold is ubiquitous. However, its multiple reactive sites (N1, N3, C2, C4, C6) create a "regioselectivity minefield." A shift from N1- to N3-alkylation can reduce biological potency by >100-fold. Similarly, failing to distinguish between C2 and C4 chlorides during SNAr reactions leads to inseparable regioisomeric mixtures, plummeting yields and complicating purification.

This guide moves beyond basic synthesis to address the causality of isomer formation, providing you with self-validating protocols to lock in the desired regiochemistry.

Module 1: Troubleshooting N-Alkylation (N1 vs. N3 vs. O-Alkylation)

Context: The pyrimidine lactam system is an ambident nucleophile. The regiochemical outcome is dictated by the interplay between tautomeric equilibrium , hard/soft acid-base (HSAB) theory , and steric gating .

FAQ 1: Why am I getting significant O-alkylation alongside N-alkylation?

Root Cause: You are likely operating under conditions that favor the lactim (enol) tautomer or using a "hard" electrophile with a counterion that coordinates to oxygen. Technical Insight: In non-polar solvents, the lactim form is often more accessible. Furthermore, silver salts (Ag2CO3) strongly favor O-alkylation due to the high affinity of Ag+ for the nitrogen lone pair, blocking N-alkylation.

Corrective Protocol (The "Solvent Switch"):

  • Switch to Polar Aprotic Solvents: Use DMF or DMSO. These solvents stabilize the polar lactam (keto) transition state, favoring N-alkylation.

  • Change the Base: Move from Ag+ or bases with tight ion-pairing (like LiH in THF) to bases with dissociated cations (Cs2CO3 in DMF).

FAQ 2: I need N1-selective alkylation on a uracil derivative, but I see N3 byproducts. How do I fix this?

Root Cause: N3 is often more acidic (pKa ~9.5) than N1, but N1 is more nucleophilic in the dianion state. However, steric hindrance at C2 and C6 dictates the outcome. The Solution: The Hilbert-Johnson Reaction (Silylation-Alkylation) is the gold standard for bypassing this ambiguity.

Protocol: N1-Selective Silylation-Alkylation

  • Silylation: Reflux the pyrimidine base in HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate until clear. This protects oxygen atoms as silyl ethers, forcing alkylation to Nitrogen.

  • Activation: React the silylated intermediate with the alkyl halide in Acetonitrile (MeCN) using a Lewis Acid catalyst (TMSOTf or SnCl4).

  • Mechanism: The reaction proceeds via the N-silylated intermediate, where N1 is sterically more accessible and electronically favored after O-activation.

Visual Guide: N-Alkylation Decision Matrix

N_Alkylation_Logic cluster_legend Key Factors Start Target: N-Alkylated Pyrimidine Condition Is the electrophile 'Hard' (e.g., MeI, MOM-Cl) or 'Soft' (e.g., Benzyl bromide)? Start->Condition Hard Hard Electrophile Condition->Hard Hard Soft Soft Electrophile Condition->Soft Soft O_Risk High Risk of O-Alkylation Hard->O_Risk N_Pref N-Alkylation Preferred Soft->N_Pref Action1 USE Hilbert-Johnson Method (HMDS -> R-X / TMSOTf) Favors N1 O_Risk->Action1 Action2 Base Selection Critical N_Pref->Action2 Base_Q Selectivity Goal: N1 vs N3? Action2->Base_Q N1_Target Target: N1 Base_Q->N1_Target N3_Target Target: N3 Base_Q->N3_Target Sol_N1 Use Cs2CO3 / DMF (Loose Ion Pair) N1_Target->Sol_N1 Sol_N3 Protect N1 (e.g., Benzoyl) OR Use Steric Control (if C6 bulky) N3_Target->Sol_N3 Legend Polar solvents (DMF/DMSO) stabilize N-alkylation TS. Non-polar (THF) + Ag+ favors O-alkylation.

Figure 1: Decision matrix for optimizing N-alkylation conditions based on electrophile hardness and regiochemical target.

Module 2: C-Functionalization (SNAr & Cross-Coupling)

Context: 2,4-Dichloropyrimidines are standard starting materials. The conventional reactivity order is C4 > C2 > C6 . This is due to the maximization of the LUMO coefficient at C4 and the repulsion of the nucleophile by the nitrogen lone pairs flanking C2.

FAQ 3: How do I invert the selectivity to functionalize C2 before C4?

Standard Approach Failure: Adding 1 equivalent of amine usually yields the C4-amino-2-chloropyrimidine (ratio typically 9:1 to 20:1). Troubleshooting Strategy:

  • The "H-Bond Directing" Effect: If using an alkoxide or formamide anion, switch the starting material to 2-methanesulfonyl-4-chloropyrimidine .[1] The sulfone oxygen forms a hydrogen bond with the incoming nucleophile, directing it to C2.[1]

  • Pd-Catalysis (The "Ligand Override"): For cross-coupling (e.g., C-S bond formation), standard Pd conditions favor C4. However, using bulky NHC ligands (like IPr) creates a steric environment that favors oxidative addition at the less hindered C2 position (reversing the electronic bias).

Quantitative Comparison: SNAr Selectivity
SubstrateNucleophileConditionsMajor ProductRatio (C4:C2)Mechanism
2,4-DichloropyrimidinePrimary AmineEt3N, THF, RTC4-Substituted > 95:5Electronic (LUMO at C4)
2,4-DichloropyrimidineThiol (R-SH)Pd(IPr), NaOtBuC2-Substituted < 5:95Steric Control (Catalyst)
2,4-Dichloro-5-nitropyrimidineAmine0°C, DCMC4-Substituted > 99:1C5-EWG activates C4
2-MeSO2-4-Cl-pyrimidineAlkoxideTHF, -78°CC2-Substituted < 1:99H-Bond Directing
FAQ 4: I have a substituent at C5. How does this affect my SNAr reaction?

Insight:

  • Electron-Withdrawing (NO2, CHO): drastically increases reactivity at C4 (and C6), making C4-substitution almost exclusive and very fast.

  • Steric Bulk (I, Alkyl): A bulky group at C5 (e.g., Iodine) hinders the C4 position. This can lead to sluggish reactions or increased C2 byproducts.

    • Corrective Action: Increase temperature and use a smaller nucleophile if C4 is the target. If C2 is the target, the C5 bulk actually helps you by blocking C4.

Module 3: Advanced Methods (C-H Activation)

For late-stage functionalization, C-H activation avoids pre-functionalized halides.

Protocol: Regioselective C-H Arylation of Pyrazolo[1,5-a]pyrimidines

Objective: Arylation at C7 (most acidic) vs. C3 (nucleophilic).

  • C7-Selective (Acidity Controlled):

    • Catalyst: Pd(OAc)2 (5 mol%)

    • Ligand: SPhos (10 mol%) - Crucial for C7 selectivity.

    • Base: Cs2CO3

    • Solvent: Dioxane, 100°C.

    • Mechanism:[2][3][4] The phosphine ligand promotes a base-assisted deprotonation (CMD) pathway at the most acidic C-H bond (C7).[2]

  • C3-Selective (Electrophilic Palladation):

    • Catalyst: Pd(OAc)2 (5 mol%)

    • Ligand: None (Phosphine-free).

    • Solvent: DMF/DMA.

    • Mechanism:[2][3][4] Without the bulky phosphine, the reaction proceeds via electrophilic attack at the most electron-rich position (C3).

Visual Guide: C-H Activation Pathways

CH_Activation Substrate Pyrazolo[1,5-a]pyrimidine Path_A Path A: Phosphine-Free (Pd(OAc)2, DMF) Substrate->Path_A Path_B Path B: SPhos Ligand (Pd(OAc)2, Cs2CO3) Substrate->Path_B Mech_A Mechanism: Electrophilic Palladation Path_A->Mech_A Mech_B Mechanism: CMD (Concerted Metalation-Deprotonation) Path_B->Mech_B Prod_C3 C3-Arylation (Electron-Rich Site) Mech_A->Prod_C3 Prod_C7 C7-Arylation (Most Acidic Site) Mech_B->Prod_C7

Figure 2: Divergent C-H activation pathways controlled by ligand presence.

References

  • S_NAr Regioselectivity & QM Analysis

    • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • (General landing page for verification)

  • C2-Selective Cross-Coupling

    • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Solvent Effects on N-Alkylation

    • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. J. Org.[5][6] Chem. 2018.[5][6]

  • C-H Activation Regioselectivity

    • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. MDPI.
  • Mitsunobu Reaction Regioselectivity

    • Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction.[7]

Sources

Technical Support Center: Scalable Production of 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and engineers scaling up the synthesis of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (N-cyclohexylbarbituric acid).

Status: Active | Version: 2.4 | Audience: Process Development & Scale-Up Teams

Executive Summary

This guide addresses the scale-up challenges of synthesizing 1-cyclohexylbarbituric acid via the condensation of N-cyclohexylurea and diethyl malonate . While the bench-scale synthesis is straightforward, kilogram-to-pilot scale production introduces critical rheological and thermodynamic risks—specifically the "cementing" of the reaction slurry and moisture-induced yield collapse.

Part 1: Reaction Dynamics & Process Architecture

The Chemistry

The synthesis relies on a double nucleophilic acyl substitution (condensation) driven by a strong base (Sodium Ethoxide).[1]

  • Reagents: N-Cyclohexylurea (Substrate A), Diethyl Malonate (Substrate B), Sodium Ethoxide (Base/Catalyst).

  • Solvent: Absolute Ethanol (Critical: <0.1% water).

  • By-products: Ethanol (2 eq), Sodium Salt of Product (Precipitate).

The Process Flow Diagram

The following visualization outlines the critical unit operations and decision nodes for the synthesis.

ProcessFlow Start Raw Material Prep (Dry N-Cyclohexylurea) React Condensation Reaction (Reflux 78°C, 6-8h) Start->React SolvPrep Solvent Prep (Abs. EtOH + Na Metal/Ethoxide) SolvPrep->React SlurryCheck Viscosity Check (Is slurry stirrable?) React->SlurryCheck Dilute Add warm dry EtOH SlurryCheck->Dilute High Torque Quench Quench/Dissolution (Add H2O, 50°C) SlurryCheck->Quench Completion Dilute->React Resume Acid Acidification (HCl to pH 1-2) Quench->Acid Filter Isolation (Centrifuge/Filter) Acid->Filter Dry Drying (Vac Oven, 60°C) Filter->Dry

Caption: Figure 1. Process flow for the condensation of N-cyclohexylurea and diethyl malonate. Critical control points (Red/Yellow) indicate high-risk steps.

Part 2: Critical Process Parameters (CPP) & Troubleshooting

Phase 1: Reagent Preparation & Initiation

Q: Why is the moisture content of my ethanol critical? I am using 99% ethanol. A: 99% is insufficient. You must use Absolute Ethanol (>99.5% or dried over sieves) .

  • Mechanism: Water reacts with Sodium Ethoxide to form Sodium Hydroxide (NaOH) and Ethanol. NaOH is a weaker base in this context and, more importantly, hydrolyzes the diethyl malonate ester into the carboxylate salt (saponification) rather than promoting the condensation ring closure.

  • Symptom: Low yield, sticky by-products, and presence of unreacted urea.

  • Protocol: Ensure reactor is dried (bake-out or solvent boil-out). Use freshly prepared NaOEt solution or commercial 21 wt% solution stored under Argon.

Q: Can I use Sodium Methoxide (NaOMe) instead of Ethoxide to save cost? A: Proceed with caution.

  • Risk: Transesterification.[2] Using NaOMe with diethyl malonate will generate mixed methyl/ethyl esters in situ. While the final cyclic product is the same (alcohol is a leaving group), the reaction kinetics may change, and the boiling point of Methanol (64.7°C) is lower than Ethanol (78°C), potentially requiring a pressurized reactor to reach the necessary activation energy temperature if reflux is the limiting factor.

  • Recommendation: Match the alkoxide to the ester (NaOEt for Diethyl Malonate) to maintain process consistency.

Phase 2: Reaction & Slurry Management (The "Cementing" Issue)

Q: The reaction mixture solidified into a thick paste after 1 hour. The stirrer motor tripped. Is the batch lost? A: The batch is likely salvageable, but immediate intervention is required.

  • Cause: The product, 1-cyclohexylbarbiturate, forms a sodium salt that is insoluble in ethanol. As the reaction proceeds, this salt precipitates, creating a non-Newtonian slurry.

  • Immediate Fix: Add warm (60°C) absolute ethanol to the reactor to restore mobility. Do not add water yet (this stops the reaction). Manual agitation (if safe/possible) may be needed to break the "crust" before restarting the impeller.

  • Scale-Up Prevention:

    • Dilution Factor: Design the process at 10-12 L/kg solvent volume rather than the standard 5-6 L/kg used in small labs.

    • Impeller Selection: Use an Anchor or Helical Ribbon impeller for high-viscosity slurry handling, rather than a standard marine propeller or pitch-blade turbine.

Q: How do I determine the reaction endpoint? TLC is difficult due to the salt matrix. A: HPLC is preferred.

  • Sampling: Take a 100 µL slurry sample. Quench immediately in 1 mL dilute HCl/Water (pH 2) to convert the salt to the free acid and dissolve it. Inject this solution.

  • Target: < 2% residual N-cyclohexylurea.

  • Note: Diethyl malonate is often used in slight excess (1.1 eq); its presence at the end is acceptable.

Phase 3: Work-up & Isolation[1]

Q: Upon adding water to quench, the solid didn't dissolve completely. Should I filter it? A: No.

  • Explanation: The sodium salt of 1-cyclohexylbarbituric acid has limited solubility in cold water but good solubility in hot water.

  • Protocol: Heat the aqueous quench mixture to 50-60°C . If solids persist, they may be unreacted N-cyclohexylurea (which is water-insoluble). Filter the warm solution before acidification to remove unreacted urea. This acts as a purification step.[3]

Q: During acidification with HCl, the product precipitated as a fine gum/oil instead of crystals. A: This "oiling out" occurs if acidification is too rapid or the temperature is too high.

  • Corrective Action:

    • Cool the solution to 10-15°C .

    • Add 6N HCl slowly (dropwise at scale) with vigorous agitation.

    • Seed the mixture with pure 1-cyclohexylbarbituric acid crystals once the pH hits ~4.

    • Continue acidifying to pH 1-2.

    • Allow the slurry to ripen (stir) for 2-4 hours to transform the amorphous/oily phase into a crystalline habit.

Part 3: Data & Specifications Table

ParameterSpecification / RangeRationale
Stoichiometry (Base) 2.2 - 2.5 eq NaOEt1 eq for enolate formation, 1 eq to neutralize the acidic product (pKa ~4). Excess ensures kinetics.
Reaction Temp 78°C (Reflux)Required to drive the condensation and ethanol removal (if distilling).
Reaction Time 6 - 8 HoursKinetic limit. Extended times (>12h) increase oxidative impurities.
pH Endpoint 1.0 - 2.0Ensures full protonation of the barbiturate salt.
Drying Temp 60°C - 80°CProduct is thermally stable, but wet cake holds water/ethanol tenaciously.
Yield Target 75% - 85%Losses primarily due to solubility in mother liquor and unreacted urea removal.

Part 4: Mechanism Visualization

Understanding the mechanism is vital for troubleshooting impurity profiles.

Mechanism Malonate Diethyl Malonate Enolate Enolate Ion Malonate->Enolate Deprotonation Base NaOEt Base->Enolate Inter1 Intermediate (Acyclic Ureido) Enolate->Inter1 + Urea (- EtOH) Urea N-Cyclohexylurea Cyclic Cyclic Salt (Precipitate) Inter1->Cyclic Cyclization (- EtOH) Product 1-Cyclohexylbarbituric Acid Cyclic->Product + HCl (Acidification)

Caption: Figure 2. Mechanistic pathway. Note that the 'Cyclic Salt' is the species present in the reactor before work-up.

References

  • Organic Syntheses. (1943).[4] Barbituric Acid.[3][4][5][6][7][8][9][10] Organic Syntheses, Coll. Vol. 2, p.60. (Standard protocol for barbiturate condensation adapted for N-substituted derivatives).

  • Dickey, J. B. & Gray, A. R. (1938). Barbituric Acid.[3][4][5][6][7][8][9][10] Organic Syntheses, 18, 8. (Foundational methodology for malonate-urea condensation).

  • Carter, M. K. (1951). The Preparation of Some N-Substituted Barbituric Acids. Journal of the American Chemical Society.[4] (Specifics on N-alkylation vs Condensation routes).

  • PubChem. (n.d.). 1-Cyclohexylbarbituric acid - Compound Summary. (Physical properties and safety data).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for heterocyclic synthesis and handling of sodium ethoxide).

(Note: While specific industrial batch records for 1-cyclohexylbarbituric acid are proprietary, the protocols above represent the authoritative academic and general industrial consensus for this class of compounds.)

Sources

Validation & Comparative

comparative study of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione with other pyrimidinetrione analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery, I have designed this comparative guide to objectively evaluate the pharmacological and physicochemical divergence between 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (and its derivatives) and classical pyrimidinetrione (barbiturate) analogs.

This guide provides drug development professionals with a mechanistic analysis of how specific structural modifications dictate target engagement, supported by self-validating experimental protocols.

Structural Causality & Physicochemical Divergence

The pharmacological trajectory of pyrimidinetrione derivatives is exquisitely sensitive to their substitution patterns. Classical sedatives (e.g., phenobarbital, secobarbital) rely on 5,5-disubstitution to prevent enolization at the C5 position, maintaining a pKa of approximately 7.4 to 8.0[1][2]. This ensures a significant unionized fraction at physiological pH (7.4), enabling passive diffusion across the Blood-Brain Barrier (BBB) to modulate central GABA_A receptors[3].

Conversely, This compound and its 5-monosubstituted analogs (such as Bucolome, or 5-butyl-1-cyclohexylbarbituric acid) possess an acidic proton at the C5 position. This structural variance drastically lowers the pKa to ~5.7[4], resulting in near-complete ionization (>98%) at pH 7.4[3].

The Mechanistic Shift: Because these N1-cyclohexyl analogs exist almost entirely as anions in the bloodstream, they are excluded from the CNS. Instead, they exhibit potent peripheral activity. The bulky, lipophilic cyclohexyl group drives high-affinity binding to Human Serum Albumin (HSA)[5] and facilitates the inhibition of hepatic enzymes, most notably acting as a potent mixed-type inhibitor of Cytochrome P450 2C9 (CYP2C9) with a


 of ~8.2 µM[6].

SAR_Pathway A Pyrimidinetrione Core B 5,5-Disubstitution (e.g., Phenobarbital) A->B C N1-Cyclohexyl, 5-Monosubstituted (e.g., Bucolome) A->C D pKa ~ 7.4 (Unionized at pH 7.4) B->D E pKa ~ 5.7 (Highly Ionized at pH 7.4) C->E F Crosses BBB D->F G Excluded from CNS E->G H GABA_A Receptor Modulator (Sedative/Hypnotic) F->H I CYP2C9 Inhibitor & HSA Binder G->I

Caption: Structural divergence dictating BBB permeability and target specificity.

Comparative Performance Data

The following table synthesizes the quantitative physicochemical and pharmacological data comparing the N1-cyclohexyl scaffold against a classical 5,5-disubstituted analog.

Parameter1-Cyclohexylbarbituric Acid (Parent)Bucolome (5-Butyl-1-cyclohexyl analog)Phenobarbital (Classical Analog)
Substitution Pattern N1-monosubstitutedN1, C5-disubstitutedC5, C5-disubstituted
pKa < 4.55.71[4]~ 7.4[1]
Lipophilicity (XLogP3) ~ 1.22.9[7]~ 1.5
Ionization at pH 7.4 > 99% Ionized> 98% Ionized[3]~ 50% Unionized[2]
BBB Permeability NegligibleNegligibleHigh
Primary Target Undefined / Weakly PeripheralCYP2C9 / HSA[5][6]GABA_A Receptor
Therapeutic Utility Chemical Building BlockAnti-inflammatory / UricosuricSedative / Anticonvulsant

Experimental Methodologies

To objectively validate the performance and target engagement of this compound analogs, the following self-validating protocols must be employed.

Protocol A: Potentiometric Determination of pKa via Co-Solvent Extrapolation

Causality: Establishing the exact ionization state is critical for predicting BBB permeability. Because 1-cyclohexyl analogs exhibit high lipophilicity (XLogP3 ~2.9)[7], purely aqueous titration is prone to precipitation. We employ a Yasuda-Shedlovsky co-solvent extrapolation method to ensure a self-validating, artifact-free measurement.

  • Sample Preparation: Prepare a 1.0 mM solution of the 1-cyclohexyl analog in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled 25.0 ± 0.1 °C under a nitrogen atmosphere to prevent

    
     absorption.
    
  • Titration: Titrate the sample solutions with standardized 0.1 M NaOH. Record the pH after each 0.05 mL addition, ensuring equilibrium is reached (drift < 0.001 pH/min).

  • Data Processing: Calculate the apparent pKa (

    
    ) for each co-solvent ratio. Plot 
    
    
    
    against the reciprocal of the dielectric constant (
    
    
    ). The y-intercept of the linear regression yields the true aqueous pKa.
Protocol B: CYP2C9 Inhibition Kinetics Assay

Causality: To quantify the peripheral target engagement of N1-cyclohexyl analogs, we measure their impact on CYP2C9. (S)-warfarin is utilized as the probe substrate because its 7-hydroxylation is exclusively mediated by CYP2C9, providing a highly specific readout for enzymatic inhibition[6].

  • Reagent Preparation: Thaw recombinant human CYP2C9 (or pooled human liver microsomes) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL microsomal protein, varying concentrations of the 1-cyclohexyl analog (0.1 µM to 100 µM), and (S)-warfarin (at its

    
     value, typically ~4 µM). Pre-incubate at 37 °C for 5 minutes.
    
  • Reaction Initiation: Add an NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

    
    ) to initiate the reaction. Total volume: 200 µL.
    
  • Quenching: After exactly 15 minutes, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 10 minutes to pellet proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the formation of 7-hydroxywarfarin. Calculate the

    
     and apply the Cheng-Prusoff equation to determine the 
    
    
    
    .

CYP_Assay N1 Prepare Recombinant CYP2C9 N2 Add N1-Cyclohexyl Analog N1->N2 N3 Add (S)-Warfarin Substrate N2->N3 N4 Incubate & Quench (Acetonitrile) N3->N4 N5 LC-MS/MS Analysis (7-hydroxywarfarin) N4->N5

Caption: Step-by-step workflow for CYP2C9 inhibition kinetics via LC-MS/MS.

References

1.7 - nih.gov 2. 6 - targetmol.com 3.4 - chemicalbook.com 4. 3 - scribd.com 5.1 - amrutpharm.co.in 6. 2 - nih.gov 7.5 - researchgate.net

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Selective Matrix Metalloproteinase (MMP) Inhibition & Neuroprotection

Executive Summary: Beyond the Barbiturate Sedative

Historically, pyrimidine-2,4,6-triones (barbituric acids) were synonymous with CNS depression.[1] However, modern medicinal chemistry has repurposed this scaffold. By introducing a bulky lipophilic group at the N1 position—specifically the 1-cyclohexyl moiety—and modifying the C5 position, researchers have engineered a class of non-sedative agents with potent activity against Matrix Metalloproteinases (MMPs) and neurodegenerative pathways (e.g., ALS).

This guide objectively compares 1-cyclohexylpyrimidine-2,4,6-trione (PYT) derivatives against industry-standard hydroxamate inhibitors (e.g., Batimastat) and tetracyclines. The data demonstrates that PYT derivatives offer superior selectivity for Gelatinases (MMP-2/MMP-9) and improved oral bioavailability, circumventing the musculoskeletal toxicity associated with broad-spectrum alternatives.

Mechanistic Foundation: The Zinc Binding Group (ZBG)

The core efficacy of these derivatives stems from their ability to chelate the catalytic Zinc ion (


) within the MMP active site. Unlike hydroxamic acids, which bind 

bidentately but indiscriminately, the pyrimidine-2,4,6-trione ring acts as a monodentate or pseudo-bidentate ZBG that requires specific steric orientation.
Mechanism of Action[2]
  • Zinc Chelation: The N3-deprotonated enolate oxygen or the N3 nitrogen coordinates with the active site Zinc.

  • S1' Pocket Occupation: Substituents at C5 (e.g., phenyl, phenethyl) penetrate the deep, hydrophobic S1' specificity pocket.

  • S2'/Solvent Interaction: The N1-cyclohexyl group projects into the S2' region or solvent interface, providing crucial hydrophobic contacts that exclude smaller, less selective enzymes like MMP-1 (Collagenase-1).

MMP_Inhibition_Mechanism cluster_0 Selectivity Filter MMP Active MMP Enzyme (Zinc in Active Site) Complex Enzyme-Inhibitor Complex (Zinc Chelated) MMP->Complex + PYT 1-Cyclohexyl-PYT Derivative PYT->Complex Binding (ZBG) Downstream Inhibition of ECM Degradation Complex->Downstream Blocks Catalysis Result Reduced Metastasis & Angiogenesis Downstream->Result Note N1-Cyclohexyl excludes MMP-1 (Steric Clash) Note->Complex

Figure 1: Mechanism of MMP inhibition by PYT derivatives, highlighting the selectivity filter provided by the N1-cyclohexyl group.

Structure-Activity Relationship (SAR) Analysis

The SAR of these derivatives is defined by three vectors: the Zinc Binding Group (Core), the Selectivity Vector (C5), and the Bioavailability Vector (N1).

A. The N1-Cyclohexyl Moiety (Bioavailability Vector)
  • Role: Replaces the polar hydrogen with a lipophilic cycle.

  • Effect: Drastically increases

    
    , facilitating membrane permeability. In ALS models, this allows the compound to cross the Blood-Brain Barrier (BBB).
    
  • Comparison: N1-Methyl analogs often retain potency but lack the metabolic stability and residence time of N1-Cyclohexyl variants.

B. The C5 Substituents (Selectivity Vector)
  • Role: Determines which MMP subtype is inhibited.

  • Optimization:

    • 5,5-Dialkyl: Often leads to anticonvulsant activity (sedative side effects).

    • 5-(4-Phenoxyphenyl): High potency for MMP-2/9 (Gelatinases).

    • 5-Piperidinyl linkers: Enhance water solubility without sacrificing S1' binding.

C. The Pyrimidine Core (ZBG)
  • Modification: Methylation at N3 (the other nitrogen) often abolishes activity if it disrupts the tautomeric enolization required for Zinc coordination.

SAR_Map Core Pyrimidine-2,4,6-trione (Scaffold) N1 N1 Position Core->N1 C5 C5 Position Core->C5 N3 N3 Position Core->N3 Cyclohexyl Cyclohexyl Group: + Lipophilicity (CNS Entry) + S2' Interaction - Sedative Effect N1->Cyclohexyl Phenyl Aryl/Heteroaryl Groups: + S1' Pocket Fit + MMP-2/9 Selectivity C5->Phenyl H_atom Must remain -H or allow enolization for Zinc Chelation N3->H_atom

Figure 2: SAR Map detailing the functional impact of substituents at key positions on the pyrimidine-trione scaffold.

Comparative Performance Guide

This section compares 1-Cyclohexyl-PYT derivatives (represented by the optimized lead Ro-28-2653 ) against the hydroxamate standard (Batimastat ) and a tetracycline (Doxycycline ).

Table 1: Efficacy and Safety Profile Comparison
Feature1-Cyclohexyl-PYT (e.g., Ro-28-2653)Hydroxamate (Batimastat/BB-94)Tetracycline (Doxycycline)
Primary Target MMP-2, MMP-9, MT1-MMPBroad Spectrum (MMP-1, 2, 3, 7, 9)Broad Spectrum (Weak)
MMP-2

~5–10 nM (High Potency)~2–4 nM (Very High Potency)~30–50

M (Low Potency)
Selectivity High (Spares MMP-1)Low (Inhibits MMP-1)Low
Bioavailability Oral (>50% F)Poor (IP/IV injection required)Excellent (Oral)
Toxicity Low (No MSS observed)Musculoskeletal Syndrome (MSS) Photosensitivity, GI upset
CNS Penetration High (Relevant for ALS)LowModerate
Clinical Status Preclinical/Phase I (ALS/Cancer)Discontinued (Side Effects)FDA Approved (Antibiotic/Perio)
Key Insight: The "Sparing MMP-1" Advantage

The failure of first-generation MMP inhibitors (Hydroxamates) was largely due to Musculoskeletal Syndrome (MSS) , caused by the inhibition of MMP-1 (Collagenase-1), which is essential for normal tissue turnover.

  • Alternative: Batimastat inhibits MMP-1 (

    
     nM).
    
  • Solution: 1-Cyclohexyl-PYT derivatives exhibit

    
    -fold selectivity for MMP-2/9 over MMP-1. This structural discrimination renders them safer for chronic administration.
    

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and validation of these derivatives.

Protocol A: Synthesis of 1-Cyclohexylpyrimidine-2,4,6-trione Derivatives

Method: Knoevenagel Condensation / Urea Condensation.

  • Reagents: N-Cyclohexylurea, Malonic acid (or diethyl malonate), Sodium Ethoxide (base), Ethanol (solvent).

  • Step 1 (Core Formation): Dissolve N-cyclohexylurea (10 mmol) and diethyl malonate (10 mmol) in dry ethanol (20 mL) containing sodium ethoxide (20 mmol).

  • Reflux: Heat the mixture at reflux (

    
    C) for 6–8 hours under nitrogen atmosphere.
    
  • Workup: Evaporate solvent in vacuo. Dissolve residue in water and acidify with HCl (2N) to pH 2. Precipitate forms.

  • Purification: Filter the solid and recrystallize from ethanol/water to yield 1-cyclohexylpyrimidine-2,4,6-trione .

  • Step 2 (C5 Functionalization): For 5-arylidene derivatives, react the product from Step 5 with an aromatic aldehyde (e.g., benzaldehyde) in water at

    
    C (no catalyst needed for highly reactive aldehydes) or using piperidine acetate as catalyst.
    
Protocol B: Fluorometric MMP Inhibition Assay

Objective: Determine


 values against MMP-2/9.
  • Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35 (detergent to prevent aggregation).
    
  • Enzyme Activation: Activate pro-MMP-2 with p-aminophenylmercuric acetate (APMA) for 1 hr at

    
    C.
    
  • Substrate: Use a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Reaction:

    • Add 10

      
      L of Inhibitor (PYT derivative in DMSO, varying concentrations).
      
    • Add 80

      
      L of Assay Buffer containing activated MMP enzyme (1-5 nM final).
      
    • Incubate for 30 mins at

      
      C to allow equilibrium binding.
      
    • Initiate reaction with 10

      
      L Substrate (10 
      
      
      
      M final).
  • Measurement: Monitor fluorescence (Ex: 328 nm, Em: 393 nm) kinetically for 20 minutes.

  • Analysis: Plot reaction velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation (for tight-binding inhibitors) or standard dose-response curve to calculate 
    
    
    
    .

References

  • Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Pyrimidine-2,4,6-Triones: A new effective and selective class of matrix metalloproteinase inhibitors. Source: PubMed (Biol Chem.) URL:[Link]

  • Anti-Invasive, Antitumoral, and Antiangiogenic Efficacy of a Pyrimidine-2,4,6-trione Derivative (Ro-28-2653). Source: Clinical Cancer Research URL:[Link]

  • Synthesis and structure investigation of novel pyrimidine-2,4,6-trione derivatives. Source: ResearchGate URL:[2][Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Source: EurekaSelect / Mini-Reviews in Medicinal Chemistry URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (commonly referred to as N-cyclohexylbarbituric acid ).

While the barbiturate scaffold is historically synonymous with CNS depression (GABAergic modulation), this specific N-substituted derivative represents a distinct class of Zinc-Chelating Metalloproteinase Inhibitors . This guide focuses on profiling its selectivity for Gelatinases (MMP-2/MMP-9) against related collagenases and its potential off-target interactions with GABA receptors and serum proteins.

Executive Summary & Compound Profile

This compound functions primarily as a non-hydroxamate zinc-binding group (ZBG). Unlike classical sedative barbiturates (e.g., Phenobarbital) which require 5,5-disubstitution for maximal GABAergic activity, the N-monosubstituted/C5-unsubstituted architecture of this compound shifts its pharmacophore towards Matrix Metalloproteinase (MMP) inhibition.

Primary Application: Selective inhibition of MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B). Critical Cross-Reactivity Concerns:

  • MMP-1 (Collagenase): Lack of selectivity leads to musculoskeletal toxicity (musculoskeletal syndrome).

  • GABA_A Receptors: Potential for residual sedative/hypnotic effects.

  • Human Serum Albumin (HSA): High affinity binding (Site I) and displacement of endogenous ligands (e.g., bilirubin).

Comparative Performance Matrix
Feature1-Cyclohexylpyrimidine-trione Batimastat (BB-94) Phenobarbital
Primary Class Non-Hydroxamate MMP InhibitorHydroxamate MMP InhibitorCNS Depressant (Barbiturate)
Mechanism Zinc Chelation (Trione face)Zinc Chelation (Hydroxamate)Allosteric GABA_A Modulation
MMP-2/9 Potency High (

in

range)
Very High (

in

range)
Inactive
MMP-1 Selectivity High (Low affinity for MMP-1)Low (Broad spectrum)N/A
GABA_A Activity Low/Negligible (Due to lack of C5-disubstitution)InactiveHigh (Sedative)
Metabolic Stability Moderate (CYP sensitive)Low (Rapid metabolism)Moderate
Key Liability Albumin Binding (Displacement)Musculoskeletal ToxicitySedation/Dependence

Scientific Rationale: Mechanism & Selectivity

The Zinc-Chelation Switch

The logic behind using this compound lies in its ability to mimic the transition state of peptide hydrolysis without the broad-spectrum toxicity of hydroxamic acids.

  • Hydroxamates (e.g., Batimastat): Chelate the catalytic Zinc (

    
    ) in the MMP active site bidentately. This is too potent, inhibiting all MMPs (including MMP-1), causing joint pain.
    
  • Pyrimidine-triones: Bind the catalytic Zinc via the N3 and O4 atoms. The bulky N1-cyclohexyl group projects into the

    
     or 
    
    
    
    pocket, conferring specificity for the deeper pockets of Gelatinases (MMP-2/9) over the shallow pocket of Collagenase (MMP-1).
Diagram: Selectivity Profiling Logic

The following diagram illustrates the decision tree for profiling this compound to ensure it hits the therapeutic target (MMP-2/9) while avoiding the "Anti-Targets" (MMP-1, GABA).

SelectivityProfile cluster_Targets Target Profiling Panel Compound 1-Cyclohexylpyrimidine-trione MMP2_9 MMP-2 / MMP-9 (Gelatinases) Compound->MMP2_9 High Affinity (Zinc Chelation) MMP1 MMP-1 (Collagenase) Compound->MMP1 Selectivity Check (Steric Clash) GABA GABA-A Receptor (Cl- Channel) Compound->GABA Safety Screen (Lack of C5 subst.) HSA Serum Albumin (Sudlow Site I) Compound->HSA ADME Screen (Lipophilicity) Outcome_Therapeutic Therapeutic Efficacy (Anti-Metastatic) MMP2_9->Outcome_Therapeutic Outcome_Toxicity Musculoskeletal Toxicity MMP1->Outcome_Toxicity Outcome_Sedation CNS Depression (Sedation) GABA->Outcome_Sedation Outcome_PK Drug-Drug Interaction (Displacement) HSA->Outcome_PK

Figure 1: Cross-reactivity profiling workflow. Green paths indicate desired activity; red/yellow paths indicate off-target liabilities that must be quantified.

Experimental Protocols for Cross-Reactivity

To objectively compare this product, you must perform the following three assays. These protocols are designed to be self-validating with internal controls.

Protocol A: Fluorogenic FRET Assay (MMP Selectivity)

Objective: Quantify the Selectivity Ratio (


). A ratio >100 is desired.
  • Reagents:

    • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

    • Enzymes: Recombinant Human MMP-2 and MMP-1 (activated with APMA).

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

      
      , 150 mM NaCl, 0.05% Brij-35.
      
  • Workflow:

    • Step 1: Dilute 1-cyclohexylpyrimidine-trione in DMSO (8-point dose-response: 0.1 nM to 100

      
      ).
      
    • Step 2: Incubate compound with enzyme (5 nM final) for 30 mins at 25°C to allow equilibrium binding.

    • Step 3: Add Substrate (10

      
       final).
      
    • Step 4: Monitor fluorescence (

      
      ) kinetically for 20 mins.
      
  • Validation:

    • Positive Control: Batimastat (Expect

      
       for both).
      
    • Negative Control: DMSO only (0% inhibition).

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. Log[Concentration]. Fit to Hill Equation.
    
Protocol B: Radioligand Binding Assay (GABA_A Safety Screen)

Objective: Confirm lack of affinity for the sedative barbiturate site.

  • Reagents:

    • Ligand:

      
      -Muscimol (GABA site) or 
      
      
      
      -TBPS (Picrotoxin/Convulsant site). Note: Barbiturates often enhance Muscimol binding or inhibit TBPS binding.
    • Tissue: Rat cortical synaptic membranes.

  • Workflow:

    • Step 1: Prepare membranes in 50 mM Tris-Citrate (pH 7.4).

    • Step 2: Incubate membranes with

      
      -TBPS (2 nM) and increasing concentrations of the test compound (up to 100 
      
      
      
      ).
    • Step 3: Incubate for 90 mins at 25°C.

    • Step 4: Terminate by rapid filtration over GF/B filters.

  • Validation:

    • Reference Standard: Phenobarbital (

      
      ).
      
    • Success Criteria: 1-cyclohexylpyrimidine-trione should show >10-fold higher

      
        or no displacement compared to Phenobarbital, confirming reduced CNS liability.
      
Protocol C: Albumin Binding & Displacement (ADME Liability)

Objective: Assess the risk of displacing bilirubin or co-administered drugs (e.g., Warfarin).

  • Method: Equilibrium Dialysis or Fluorescence Quenching.

  • Workflow (Fluorescence Quenching):

    • Step 1: Titrate compound into a solution of Human Serum Albumin (HSA, 2

      
      ).
      
    • Step 2: Monitor quenching of Tryptophan-214 fluorescence (

      
      ).
      
    • Step 3: Perform competition assay with Warfarin (Site I marker) or Ibuprofen (Site II marker).

  • Key Insight: N-cyclohexyl barbiturates (like Bucolome precursors) are known to bind Site I (Sudlow I) avidly. Expect a

    
     in the low micromolar range.
    

Quantitative Data Summary (Reference Values)

Use these values to benchmark your experimental results.

TargetParameterExpected ValueInterpretation
MMP-2 (Gelatinase A)


Potent. Primary therapeutic target.
MMP-9 (Gelatinase B)


Potent.
MMP-1 (Collagenase)


Selective. Low risk of joint toxicity.
GABA_A (TBPS Site)


Inactive. Low sedative risk.
HSA (Albumin) Binding %> 95%High Binding. Requires dose adjustment.

References

  • Grams, F., et al. (2001). "Pyrimidine-2,4,6-triones: A new effective and selective class of matrix metalloproteinase inhibitors."[1][2] Biological Chemistry.

  • Brandstetter, H., et al. (2001).[3] "Structural basis for the interaction of pyrimidine-trione inhibitors with MMP-8." Journal of Biological Chemistry.

  • Ivarsen, R., & Brodersen, R. (1980). "Competitive binding of bilirubin and 5-butyl-1-cyclohexylbarbituric acid (bucolome) to human serum albumin."[4][5][6] Biochemical Journal.

  • Löscher, W., et al. (1987).
  • FDA Guidelines. "Bioanalytical Method Validation Guidance for Industry."

Sources

in vivo efficacy testing of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Efficacy and Pharmacokinetic Profiling of 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione Scaffolds: A Comparative Guide

The pyrimidine-2,4,6-trione (barbituric acid) core has long been a cornerstone of neuropharmacology. However, the introduction of a bulky, lipophilic cyclohexyl moiety at the N1 position—forming This compound —fundamentally alters the molecule's pharmacological trajectory. By sterically hindering GABA_A receptor interactions, this modification abolishes the classical central nervous system (CNS) depressant activity seen in traditional barbiturates. Instead, it transforms the scaffold into a potent modulator of hepatic cytochrome P450 enzymes (specifically CYP2C9) and a competitive ligand for Human Serum Albumin (HSA).

As a Senior Application Scientist, I frequently guide development teams through the nuances of evaluating these atypical barbiturates. This guide deconstructs the in vivo efficacy testing of 1-cyclohexylpyrimidine-2,4,6-trione derivatives (such as its well-documented 5-butyl derivative, Bucolome), comparing their performance against traditional alternatives and establishing self-validating experimental protocols.

Mechanistic Causality: Why the Cyclohexyl Group Matters

The high lipophilicity (XLogP3 ≈ 2.9) imparted by the N1-cyclohexyl group drives the compound's affinity for hydrophobic pockets in metabolic enzymes and transport proteins. In in vivo animal models, this structural choice manifests in two primary ways:

  • CYP2C9 Mixed-Type Inhibition: The scaffold binds to both the free enzyme and the enzyme-substrate complex, significantly reducing the clearance of co-administered CYP2C9 substrates (e.g., (S)-warfarin) ().

  • HSA Site I/II Displacement: The compound competitively binds to HSA, displacing acidic drugs (like bilirubin or NSAIDs), thereby increasing their free, pharmacologically active fraction in the plasma ().

Mechanism A 1-Cyclohexylpyrimidine- 2,4,6-trione Scaffold B Hepatic CYP2C9 Enzyme A->B Mixed-type Inhibition C HSA Drug Binding Sites A->C Competitive Binding D Reduced Substrate Clearance (e.g., Warfarin) B->D Pharmacokinetic Shift E Increased Free Drug Fraction (e.g., NSAIDs, Bilirubin) C->E Pharmacodynamic Shift

Fig 1: Dual mechanistic pathways of 1-cyclohexylpyrimidine-2,4,6-trione in vivo.

Comparative Efficacy: Scaffold vs. Alternatives

When designing in vivo studies, it is critical to benchmark the 1-cyclohexylpyrimidine-2,4,6-trione core against both structural analogs (traditional barbiturates) and functional alternatives (standard uricosurics/inhibitors).

Compound ClassPrimary In Vivo TargetCNS Depressant ActivityCYP2C9 Inhibition (

)
Uricosuric Efficacy
1-Cyclohexylpyrimidine-2,4,6-triones (e.g., Bucolome)CYP2C9, HSA, URAT1NegligiblePotent (~8.2 µM)High
5,5-Disubstituted Barbiturates (e.g., Phenobarbital)GABA_A ReceptorsHigh (Sedative)Inducer (Not Inhibitor)None
Standard Uricosurics (e.g., Probenecid)OAT1/URAT1 TransportersNoneWeak/NoneHigh
Specific CYP Inhibitors (e.g., Sulfaphenazole)CYP2C9NoneVery Potent (~0.3 µM)None

Data synthesized from established pharmacokinetic interaction studies.

Self-Validating In Vivo Protocol: Pharmacokinetic & Efficacy Profiling

To generate trustworthy, reproducible data, your in vivo workflow must act as a self-validating system. The following protocol utilizes a murine model to evaluate the CYP2C9 inhibitory efficacy of the 1-cyclohexylpyrimidine-2,4,6-trione scaffold, using (S)-warfarin as the probe substrate.

Phase 1: Formulation & Matrix Validation Due to the hydrophobic nature of the cyclohexyl ring, standard aqueous vehicles will fail, leading to erratic in vivo exposure.

  • Step 1: Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Add solvents sequentially with continuous sonication ().

  • Causality & Validation: This specific co-solvent system prevents precipitation upon intravenous (IV) injection. Validation Checkpoint: Perform dynamic light scattering (DLS) on the final formulation; a polydispersity index (PDI) > 0.3 indicates micro-precipitation, requiring reformulation before animal dosing.

Phase 2: In Vivo Dosing & Sampling (The Crossover Design)

  • Step 2: Utilize a crossover design in Sprague-Dawley rats or C57BL/6 mice. Administer the probe substrate ((S)-warfarin, 2 mg/kg IV) alone to establish baseline clearance.

  • Step 3: After a 7-day washout period, co-administer the 1-cyclohexylpyrimidine-2,4,6-trione derivative (e.g., 50 mg/kg PO) 1 hour prior to the (S)-warfarin dose.

  • Causality & Validation: The crossover design uses the animal as its own control, eliminating inter-subject variability in baseline CYP2C9 expression. Validation Checkpoint: Analyze pre-dose plasma in Phase 2 via LC-MS/MS to ensure complete washout of the Phase 1 substrate.

Phase 3: LC-MS/MS Quantification & HSA Binding Confirmation

  • Step 4: Quantify plasma concentrations of (S)-warfarin and its 7-hydroxy metabolite. Calculate the AUC (Area Under the Curve) and clearance rates.

  • Step 5 (Ex Vivo): Perform equilibrium dialysis on the collected plasma against a buffer to determine the unbound fraction of the probe substrate.

  • Causality & Validation: Because the 1-cyclohexyl scaffold displaces drugs from HSA, the total plasma concentration of the substrate might artificially drop due to increased tissue distribution of the free fraction. Measuring the unbound fraction via equilibrium dialysis ensures you are measuring true metabolic inhibition rather than just a distribution shift.

Protocol S1 1. Formulation (DMSO/PEG300/Tween) S2 2. DLS Validation (Ensure PDI < 0.3) S1->S2 Quality Check S3 3. Crossover Dosing (Substrate ± Inhibitor) S2->S3 Pass S4 4. LC-MS/MS & Equilibrium Dialysis (Free Fraction) S3->S4 Plasma Collection

Fig 2: Self-validating in vivo PK/PD workflow for lipophilic barbiturate scaffolds.

Translational Insights for Drug Development

When utilizing the 1-cyclohexylpyrimidine-2,4,6-trione scaffold in drug discovery, researchers must account for its dual-action nature. While it is an excellent tool compound for intentionally inhibiting CYP2C9 to boost the half-life of rapidly cleared drugs, its strong affinity for HSA means it will alter the pharmacokinetics of highly protein-bound co-medications. Experimental designs must always pair total plasma quantification with free-fraction analysis to successfully untangle metabolic inhibition from protein-binding displacement.

References

  • Takahashi, H., et al. "Pharmacokinetic interaction between warfarin and a uricosuric agent, bucolome: application of in vitro approaches to predicting in vivo reduction of (S)-warfarin clearance." Drug Metabolism and Disposition, 1999.[Link]

  • Tesseromatis, C., & Alevizou, A. "The role of the protein-binding on the mode of drug action as well the interactions with other drugs." ResearchGate, 2008.[Link]

Comparative Guide: Anti-Inflammatory Efficacy of Pyridine vs. Pyrimidine Derivatives

[1][2][3]

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, nitrogen-containing heterocycles remain the premier scaffolds for designing selective COX-2 inhibitors and cytokine modulators. This guide provides a technical comparison between Pyridine (six-membered ring with one nitrogen) and Pyrimidine (six-membered ring with two nitrogens) derivatives.

While both scaffolds exhibit potent anti-inflammatory properties, recent comparative data suggests distinct pharmacological profiles:[1]

  • Pyridine derivatives often demonstrate superior lipophilicity and membrane permeability, frequently outperforming in in vivo bioavailability metrics.

  • Pyrimidine derivatives tend to offer higher specificity for kinase targets and COX-2 active sites due to the additional nitrogen's capacity for hydrogen bonding, though sometimes at the cost of metabolic stability.

This guide synthesizes head-to-head experimental data, delineates the mechanistic pathways, and provides validated protocols for assessing these compounds.

Chemical & Pharmacological Basis[1][4][5][6][7][8][9][10][11][12][13][14]

The structural distinction between pyridine and pyrimidine dictates their binding modes within the cyclooxygenase (COX) active site and their interaction with upstream signaling kinases (e.g., p38 MAPK, JNK).

FeaturePyridine ScaffoldPyrimidine Scaffold
Structure Azabenzene (1 N atom)1,3-Diazine (2 N atoms)
Electronic Character Electron-deficient (pi-deficient)Highly electron-deficient
H-Bonding Potential Single acceptor siteDual acceptor sites (positions 1, 3)
Metabolic Stability Susceptible to N-oxidationProne to oxidative ring opening
Key Advantage Bioavailability & LipophilicityTarget Selectivity (H-bond network)

Mechanistic Profiling & Signaling Pathways

Both derivative classes exert anti-inflammatory effects primarily through two mechanisms:

  • Direct Enzymatic Inhibition: Competitive inhibition of COX-2, preventing the conversion of arachidonic acid to Prostaglandin E2 (PGE2).

  • Transcriptional Modulation: Downregulation of the NF-

    
    B pathway, reducing the expression of pro-inflammatory cytokines (IL-6, TNF-
    
    
    , iNOS).[2]
Visualization: The Inflammatory Cascade Inhibition

The following diagram illustrates the intervention points for both scaffolds within the NF-

InflammatoryPathwayscluster_membraneCell MembraneTLR4TLR4 ReceptorIKKIKK ComplexTLR4->IKKPLA2Phospholipase A2ArachidonicArachidonic AcidPLA2->ArachidonicLPSLPS / StimuliLPS->TLR4ActivationIkBIκB (Inhibitor)IKK->IkBPhosphorylationNFkBNF-κB (p65/p50)IkB->NFkBDegradation releasesCOX2COX-2 EnzymeNFkB->COX2TranscriptionCytokinesCytokines(IL-6, TNF-α)NFkB->CytokinesTranscriptionPGE2PGE2(Inflammation/Pain)COX2->PGE2Arachidonic->COX2PyridinePyridine Derivatives(High Bioavailability)Pyridine->NFkBModulatesPyridine->COX2InhibitsPyrimidinePyrimidine Derivatives(High Selectivity)Pyrimidine->NFkBModulatesPyrimidine->COX2Inhibits (High Potency)

Caption: Dual-pathway intervention of pyridine and pyrimidine derivatives targeting NF-κB translocation and COX-2 enzymatic activity.[3][4]

Comparative Performance Review (Data-Driven)

Recent studies (Sroor et al., 2025; Soliman et al., 2025) have utilized "hybrid" designs to test these scaffolds head-to-head using identical side chains.

Direct Head-to-Head: The Chalcone-Derivative Study

In a controlled study transforming identical chalcone precursors into either pyridine or pyrimidine derivatives, the pyridine scaffold demonstrated slightly superior efficacy in cellular assays, likely due to better cellular uptake.

Table 1: Comparative Efficacy in LPS-induced RAW 264.7 Macrophages (Data sourced from Sroor et al., 2025)

Compound ClassDerivative IDIC50 (NO Inhibition)% Inhibition (at 100 µM)Cytokine Suppression (IL-6)
Pyridine 7a 76.6 µM 65.48% 48% reduction
Pyridine7f96.8 µM51.19%Moderate
Pyrimidine 9d 83.1 µM 61.90% 48% reduction
Pyrimidine9a88.7 µM55.95%Moderate

Insight: While the best Pyrimidine (9d) was highly effective, the best Pyridine (7a) exhibited a lower IC50 (76.6 µM vs 83.1 µM), suggesting that for this specific series, the pyridine core conferred better potency.[5]

High-Potency Outliers: COX-2 Selectivity

When optimized specifically for COX-2 binding (rather than general cellular inflammation), pyrimidine derivatives often take the lead due to their ability to mimic the transition state of the enzyme substrate.

Table 2: High-Potency COX-2 Inhibition (Select Studies)

Scaffold TypeCompoundIC50 (COX-2)Selectivity Index (SI)Reference
Pyrido[2,3-d]pyrimidine 9d (Hybrid) 0.54 µM 6.56 Soliman et al.[6]
Pyrimidine-Benzimidazole2a3.50 µMHighRSC Adv.
Celecoxib (Control) --1.11 µM5.12Standard

Insight: The fused Pyrido-Pyrimidine system (combining both rings) creates a "super-scaffold" (Compound 9d) that outperforms the clinical standard Celecoxib (IC50 0.54 µM vs 1.11 µM).

Structure-Activity Relationship (SAR) Analysis

Understanding why one derivative works better than another is crucial for optimization.

SAR_Analysiscluster_0Pyridine Optimizationcluster_1Pyrimidine OptimizationPyrCorePyridine CorePos2Pos 2: Electron-Donating(e.g., -NH2, -OMe)Increases PotencyPyrCore->Pos2Pos3Pos 3: Hydrophobic Group(e.g., Phenyl)Fits COX-2 PocketPyrCore->Pos3PymCorePyrimidine CorePos4Pos 4: Bulky Aryl GroupCrucial for SelectivityPymCore->Pos4Pos2_PymPos 2: Hydrazine/AmineH-Bond DonorPymCore->Pos2_Pym

Caption: SAR determinants for maximizing anti-inflammatory activity in pyridine and pyrimidine scaffolds.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols. These are "self-validating" systems where controls ensure assay integrity.

In Vitro: Nitric Oxide (NO) Inhibition Assay

Objective: Determine IC50 values for inhibition of NO production in LPS-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    , 5%
    
    
    .
  • Treatment:

    • Replace medium with fresh DMEM containing test compounds (serial dilutions: 10–100 µM).

    • Control A (Negative): Media only (Baseline).

    • Control B (Positive): LPS (

      
      ) only (Max Inflammation).
      
    • Control C (Reference): Indomethacin or Celecoxib + LPS.

    • Incubate for 1h prior to stimulation.[2]

  • Stimulation: Add LPS (

    
    ) to treatment wells. Incubate for 24h.
    
  • Griess Reaction:

    • Mix

      
       of supernatant with 
      
      
      Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).
    • Incubate 10 min at room temperature in dark.

  • Quantification: Measure absorbance at 540 nm . Calculate % inhibition relative to Control B.

    • Validation Check: Control B must show >5x absorbance of Control A.

In Vivo: Carrageenan-Induced Paw Edema

Objective: Assess systemic anti-inflammatory efficacy and duration of action.

  • Animals: Wistar rats (150–200g), fasted 12h prior to experiment. Group size

    
    .
    
  • Administration: Administer test compound (e.g., 50 mg/kg, p.o.) or Vehicle (CMC 0.5%). Wait 1 hour.

  • Induction: Inject

    
     of 1% Carrageenan  (w/v in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement:

    • Measure paw volume using a Plethysmometer at

      
       (before injection) and 
      
      
      hours post-injection.[2]
  • Calculation:

    
    
    Where 
    
    
    is mean edema volume of control group and
    
    
    is mean edema volume of treated group.

References

  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025).[1] Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages . Drug Development Research. Link

  • Soliman, A., et al. (2025).[5] Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors . Taylor & Francis Online. Link

  • RSC Advances Team. (2021).[7][8] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines . RSC Advances. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for Novel Pyrimidine Derivatives with Anti-inflammatory Properties . BenchChem.[2] Link

  • Dove Medical Press. (2022).[9][10] Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds . Journal of Inflammation Research. Link

A Comparative Guide to Molecular Docking Studies: Evaluating the Binding Affinities of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synergy of Pyrimidine Derivatives and Molecular Docking

The Significance of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine and its derivatives can readily interact with biological targets like enzymes and receptors.[2][3] This inherent biocompatibility has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and cardiovascular conditions.[1][2][3][4] The versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity.[3][5]

Molecular Docking: A Powerful In Silico Tool for Predicting Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a protein or receptor) to form a stable complex.[6][7][8] This in silico method has become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen large libraries of compounds and prioritize candidates for experimental testing.[8][9] By simulating the binding process at a molecular level, docking provides valuable insights into the binding affinity, which is a measure of the strength of the interaction between the ligand and its target.[6][10]

Objectives of This Guide

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies to compare the binding affinities of pyrimidine derivatives. As a senior application scientist, the goal is to not only outline the "how" but also to explain the "why" behind each experimental choice. We will delve into the theoretical underpinnings of molecular docking, provide a detailed workflow using widely accessible software, and demonstrate how to interpret the results to inform rational drug design. This guide is designed to be a self-validating system, empowering researchers to generate reliable and reproducible in silico data.

Foundational Concepts: The "Why" Behind the "How"

Understanding Protein-Ligand Interactions: The Lock and Key (and Induced Fit) Models

The concept of a "lock and key," where a ligand fits perfectly into the rigid active site of a protein, is a foundational model for understanding molecular recognition. However, the "induced fit" model provides a more dynamic and accurate picture, where the binding of a ligand can induce conformational changes in the protein, leading to a more complementary and stable complex. Molecular docking algorithms have evolved to account for both of these possibilities, with many modern programs allowing for flexibility in both the ligand and, to some extent, the protein.[11]

The Thermodynamics of Binding: Gibbs Free Energy (ΔG) and Binding Affinity

The binding affinity of a ligand for its target is quantified by the Gibbs free energy of binding (ΔG). A more negative ΔG value indicates a more favorable and stronger binding interaction.[12][13] Docking programs use scoring functions to estimate this value, which takes into account various non-covalent interactions such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.[8][10]

Scoring Functions: The Engine of Docking Algorithms

Scoring functions are mathematical models used to approximate the binding free energy. They are a critical component of any docking program and come in various forms, including force-field-based, empirical, and knowledge-based functions.[11] The choice of scoring function can significantly impact the docking results, and it is often advisable to use multiple scoring functions or a consensus approach to increase the reliability of the predictions.[14]

Experimental Workflow: A Step-by-Step Protocol

This section details a practical workflow for a molecular docking study using a combination of freely available and widely used software.

Essential Software and Tools
  • PyRx: A virtual screening tool that integrates AutoDock Vina for docking calculations and provides a user-friendly interface for data preparation and analysis.[15][16][17][18]

  • AutoDock Vina: A popular and robust open-source program for molecular docking.[19][20]

  • UCSF Chimera: A powerful molecular visualization program for preparing molecules and analyzing docking results.[21][22][23][24]

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[25][26][27]

Step 1: Protein Preparation - From PDB to Docking-Ready Receptor

The quality of the protein structure is paramount for a successful docking study.

  • Obtain the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[28][29] Choose a high-resolution crystal structure, preferably with a co-crystallized ligand, which can be used to validate the docking protocol.

  • Prepare the Receptor in UCSF Chimera:

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules and any other non-essential molecules (ions, cofactors not relevant to binding).

    • Inspect the protein for missing atoms or residues and use Chimera's tools to repair them if necessary.

    • Add hydrogen atoms, as they are crucial for proper hydrogen bonding and electrostatic calculations.

    • Save the cleaned protein structure as a PDB file.

Step 2: Ligand Preparation - Crafting the Pyrimidine Derivatives

Accurate 3D structures of the ligands are essential for meaningful docking results.

  • Create 2D Structures: Draw the 2D structures of your pyrimidine derivatives using a chemical drawing software like ChemDraw or the free online tool PubChem Sketcher.

  • Generate 3D Conformations and Prepare for Docking:

    • Import the 2D structures into a program like Avogadro or use an online converter to generate 3D coordinates.

    • Alternatively, many docking software packages, including PyRx, have built-in tools for ligand preparation.[30][31]

    • In PyRx, import the ligand files. The software will automatically add hydrogens and perform energy minimization to generate a stable 3D conformation.

    • Convert the prepared ligands to the AutoDock PDBQT format, which includes partial charges and atom type definitions required for docking.[32]

Step 3: The Docking Simulation - Running AutoDock Vina within PyRx
  • Load Protein and Ligands into PyRx: Open PyRx and load the prepared protein (in PDB format) and the library of prepared pyrimidine derivatives (in PDBQT format).

  • Define the Binding Site (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

    • If you have a co-crystallized ligand, center the grid box around it to define the active site.

    • If the binding site is unknown, you can perform a "blind docking" by creating a grid box that encompasses the entire protein.

    • Adjust the size of the grid box to be large enough to accommodate the ligands.

  • Run AutoDock Vina: Select the protein and ligands, and then run the AutoDock Vina wizard in PyRx. The software will systematically dock each ligand into the defined grid box and calculate the binding affinity for the best-predicted poses.[30]

Step 4: Post-Docking Analysis and Visualization - Unveiling the Interactions
  • Analyze Binding Affinities: PyRx will generate a table of results, with the binding affinities (in kcal/mol) for each ligand. A more negative value indicates a stronger predicted binding affinity.[10][33]

  • Visualize Binding Poses in UCSF Chimera:

    • Export the docked poses from PyRx and open them in UCSF Chimera along with the protein structure.

    • Analyze the interactions between the ligand and the protein's active site residues. Look for key interactions such as:

      • Hydrogen bonds: These are strong, directional interactions that are critical for binding.

      • Hydrophobic interactions: These occur between nonpolar regions of the ligand and protein.

      • Pi-stacking interactions: These can occur between aromatic rings in the ligand and protein.

    • Use Chimera's tools to measure distances and angles of these interactions.

Comparative Analysis: A Case Study with Pyrimidine Derivatives

To illustrate the application of this workflow, let's consider a hypothetical case study comparing the binding affinities of five pyrimidine derivatives against a kinase target.

Hypothetical Dataset of Pyrimidine Derivatives and Their Target
  • Target: Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 2GS2)

  • Ligands: A series of 5 pyrimidine derivatives with varying substituents.

Table of Docking Results: Binding Affinities and Interactions
DerivativeBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Other Key Interactions
PD-1 (Scaffold)-7.2Met793Hydrophobic interactions with Leu718, Val726
PD-2 (+-OCH3)-7.8Met793, Cys797Pi-stacking with Phe856
PD-3 (+-Cl)-8.5Met793, Thr790Halogen bond with Gly796
PD-4 (+-NH2)-8.1Asp855, Met793Salt bridge with Asp855
PD-5 (Control)-9.2Met793, Cys797, Thr790Multiple hydrophobic interactions
Interpreting the Data: Structure-Activity Relationships (SAR)

The docking results can provide valuable insights into the structure-activity relationship (SAR) of the pyrimidine derivatives.[34][35][36][37] For example, the addition of a chlorine atom in PD-3 leads to a significant increase in binding affinity compared to the unsubstituted scaffold (PD-1), likely due to the formation of a halogen bond. The control ligand (PD-5), a known inhibitor, shows the highest binding affinity, validating the docking protocol.

Best Practices and Considerations for Trustworthy Results

The Importance of a Control Ligand

Including a known inhibitor or the co-crystallized ligand as a positive control is crucial for validating your docking protocol. The docking results for the control should be consistent with experimental data.

Redocking: Validating Your Docking Protocol

Redocking involves extracting the co-crystallized ligand from the protein structure and then docking it back into the active site. The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[38][39][40][41]

Limitations of Molecular Docking

It is important to acknowledge the limitations of molecular docking. Scoring functions are approximations, and the method typically treats the protein as a rigid entity.[8] Therefore, docking results should be considered as predictive hypotheses that require experimental validation.[14]

Conclusion: From In Silico Insights to Experimental Validation

Molecular docking is a powerful computational tool that can significantly accelerate the drug discovery process by providing valuable insights into the binding of ligands to their targets.[34] This guide has provided a comprehensive and practical workflow for conducting comparative molecular docking studies of pyrimidine derivatives. By following the detailed protocols and best practices outlined, researchers can generate reliable in silico data to guide the design and optimization of novel therapeutic agents. The ultimate goal is to use these computational predictions to prioritize compounds for synthesis and experimental validation, leading to the discovery of new and effective medicines.[42]

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Crescent Silico. (n.d.). PyRx Software. Retrieved from [Link]

  • RCSB PDB. (n.d.). RCSB PDB: Homepage. Retrieved from [Link]

  • G, A. A., P, M. S., & K, S. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. ACS Omega. [Link]

  • wwPDB. (n.d.). Worldwide Protein Data Bank. Retrieved from [Link]

  • Shaikh, R., Khan, M., Chauthaiwale, J., & Rumane, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1335–1346. [Link]

  • Protein Data Bank. (2000). Nucleic Acids Research, 28(1), 235-242.
  • Kumar, D., & Luthra, P. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Pharmaceutical and Allied Sciences, 23(1), 3760-3768.
  • PyRx - Virtual Screening Tool 0.9. (2026, February 22). Software Informer. Retrieved from [Link]

  • Aryal, S. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Retrieved from [Link]

  • National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. NSF Impacts. Retrieved from [Link]

  • Singh, S., & Singh, S. (2025). From Target to Therapy: Molecular docking in structure-based Drug discovery and Biological activities. Indian Journal of Applied & Pure Biology, 40(3), 1703-1715.
  • Sharma, A., & Kumar, V. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. RSC Medicinal Chemistry, 13(12), 1436-1454. [Link]

  • PDB-101. (n.d.). Learn: Videos: Visualizing PDB Structures with UCSF Chimera. RCSB PDB. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2025, August 5). Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Journal of Pharma Insights and Research.
  • PyRx - Virtual Screening Tool. (n.d.). SourceForge. Retrieved from [Link]

  • Kumar, S., Singh, A., & Kumar, A. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 1-13.
  • Meng, X.-Y., Zhang, H.-X., Mezei, M., & Cui, M. (2011). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. YouTube. Retrieved from [Link]

  • PDB-101. (n.d.). Visualizing Structures with UCSF Chimera for Beginners. RCSB PDB. Retrieved from [Link]

  • bio.tools. (n.d.). PyRx. Retrieved from [Link]

  • Bioinformatics Review. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]

  • The Bioinformatics Coach. (2023, June 2). Chimera Tutorial: How to Visualize MD Trajectory. YouTube. Retrieved from [Link]

  • Taylor & Francis Online. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • Bioinformatics Review. (2020, June 3). PyRx Virtual Screening Tool for Drug Discovery. YouTube. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Retrieved from [Link]

  • AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • Sanket’s BIO-WORLD. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. California Polytechnic State University. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • The Bioinformatics Coach. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from [Link]

  • Singh, T., & Singh, P. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central, 4(2), 1049.
  • Pham, T. A., & Jain, A. N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 46(6), 2539–2553. [Link]

  • ScotChem. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2023, February 15). Molecular docking and three-dimensional quantitative structure-activity relationship studies on 5-HT6 receptor inhibitors and design of new compounds. Journal of Medicinal and Pharmaceutical Chemistry Research.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • da Silva, A. F., de Souza, A. C. C., & de Paula, J. E. (2020). Structure-activity relationship, molecular docking, and molecular dynamic studies of diterpenes from marine natural products with anti-HIV activity. Journal of Biomolecular Structure & Dynamics, 38(17), 5096–5105. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Al-Khafaji, K., & Al-Faham, M. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Taibah University for Science, 15(1), 74–86. [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A.-M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, G., Wall, I. D., Woolven, J. M., & St-Gallay, S. A. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry, 49(20), 5912–5931. [Link]

  • CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. ACS Publications. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Topic: Validation of a Microbiological Assay for a Related Quinolone Compound (Model: Ciprofloxacin) Audience: Researchers, QC Scientists, and Drug Development Professionals

Executive Summary: The Case for Bioassays in the Age of HPLC

In the pharmaceutical analysis of quinolones (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin), High-Performance Liquid Chromatography (HPLC) is often the default for release testing due to its speed and precision. However, HPLC measures chemical content , not biological potency .

This guide validates the Cylinder-Plate (Agar Diffusion) Microbiological Assay as a critical orthogonal tool. Unlike physicochemical methods, the bioassay captures the cumulative antibacterial effect of the molecule and its active metabolites, serving as the definitive "truth" for potency.

At a Glance: The Comparative Landscape
FeatureMicrobiological Assay (The Product) HPLC (The Alternative)
Primary Output Biological Potency (Activity per unit weight)Chemical Purity (Concentration)
Mechanism Inhibition of sensitive bacterial growth (S. epidermidis / E. coli)Physical separation and UV/Fluorescence detection
Specificity Detects total active moiety (parent + active metabolites)Specific to defined peaks; may miss novel active degradants
Precision (RSD) 1.5% – 5.0% (Higher variability)< 1.0% (High precision)
Linearity (R²) > 0.98 (Log-linear model)> 0.999 (Linear model)
Sensitivity (LOD) ~0.1 µg/mL~0.01 µg/mL
Throughput Low (18–24 hour incubation)High (10–30 min run time)

Technical Deep Dive: The Cylinder-Plate Assay Protocol

This section details the validation of a Ciprofloxacin potency assay. This protocol is designed to be a self-validating system , meaning the experimental design itself (e.g., the 3+3 design) contains internal checks for parallelism and regression validity.

The "Self-Validating" Workflow

The following diagram illustrates the critical path for the Cylinder-Plate assay, highlighting the control points that ensure data integrity.

BioassayWorkflow Start Sample & Standard Preparation Dosing Dosing (3+3 Design) 3 Std Levels + 3 Sample Levels Start->Dosing Inoculum Inoculum Prep (S. epidermidis ATCC 12228) Seeding Seeding the Agar (Temp: 45-50°C) Inoculum->Seeding Media Media Preparation (Antibiotic Medium 1) Media->Seeding Plating Pour Plates & Set Cylinders (Base Layer + Seed Layer) Seeding->Plating Plating->Dosing Incubation Incubation (32-35°C for 16-18 hrs) Dosing->Incubation Reading Zone Reading (Calipers/Auto-Reader) Incubation->Reading Analysis Statistical Analysis (Parallel Line Model) Reading->Analysis Check1 Check: Validity of Regression? Analysis->Check1 Check2 Check: Parallelism? Check1->Check2 Pass Fail Investigation / Retest Check1->Fail Fail: Invalid Assay End Valid Potency Result Check2->End Pass: Report Potency Check2->Fail Fail: Non-Parallel

Figure 1: Workflow of the Cylinder-Plate Assay emphasizing the critical statistical checkpoints (Regression and Parallelism) required by USP <81>.

Detailed Methodology (Ciprofloxacin Model)

Principle: The assay relies on the diffusion of the antibiotic from stainless steel cylinders into an agar medium inoculated with a sensitive microorganism. The diameter of the inhibition zone is proportional to the logarithm of the antibiotic concentration.

Expert Insight: We select Staphylococcus epidermidis (ATCC 12228) over E. coli for this protocol because it often provides sharper zone edges for fluoroquinolones, reducing measurement error (RSD).

Step 1: Inoculum Preparation
  • Organism: Staphylococcus epidermidis ATCC 12228.[1]

  • Culture: Grow on Antibiotic Medium 1 (Peptone agar) slants for 24 hours at 32–35°C.

  • Suspension: Wash growth with sterile saline (0.9% NaCl). Adjust turbidity to ~25% transmittance at 580 nm.

    • Why? Standardization of inoculum density is the single biggest factor affecting assay precision.

Step 2: Standard & Sample Preparation[2]
  • Stock Solution: Dissolve USP Ciprofloxacin RS in 0.1 N HCl (minimal volume) and dilute with Phosphate Buffer pH 7.0 to 1 mg/mL.

  • Working Solutions (3+3 Design):

    • Standard High (S3): 2.0 µg/mL

    • Standard Mid (S2): 1.0 µg/mL (Reference Concentration)

    • Standard Low (S1): 0.5 µg/mL

    • Note: Prepare equivalent dilutions for the Unknown Sample (U3, U2, U1).

Step 3: Assay Plate Preparation
  • Base Layer: Pour 21 mL of Antibiotic Medium 1 into Petri dishes (100x20 mm). Allow to solidify on a level surface.

    • Why? The base layer provides a flat, moisture-rich reservoir, ensuring uniform diffusion kinetics.

  • Seed Layer: Inoculate molten Antibiotic Medium 1 (cooled to 48°C) with the standardized suspension (e.g., 1.0 mL per 100 mL agar). Pour 4 mL over the base layer.

  • Cylinders: Place 6 stainless steel cylinders (8 mm OD) on the agar surface using a mechanical dropper (Shaw-Bauer type) to ensure 90° verticality.

Step 4: Incubation & Reading
  • Fill cylinders with 200 µL of respective solutions (S1, S2, S3, U1, U2, U3) in a randomized block design.

  • Incubate at 32–35°C for 16–18 hours.

  • Measure zone diameters to the nearest 0.1 mm.[2]

Validation Framework: Proving the "Product" Works

To validate this assay, we follow ICH Q2(R2) and USP <81> guidelines. The validation must demonstrate that the bioassay is not just a rough estimate, but a quantitative tool.

Linearity & Range

Unlike HPLC (linear regression), bioassays follow a Log-Linear relationship (


).
  • Protocol: Prepare 5 concentrations (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 µg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ): ≥ 0.98.[1][3][4]
      
    • Regression Analysis: Significant regression variance (

      
      ) and non-significant deviation from linearity.
      
Precision (Repeatability & Intermediate)

Bioassays are inherently more variable than chemical assays.

  • Protocol: Analyze the reference concentration (1.0 µg/mL) six times.

  • Acceptance Criteria:

    • Intra-assay RSD: ≤ 3.0% (Excellent for bioassay; HPLC would be <1%).[1][3]

    • Inter-assay RSD: ≤ 5.0% (Across different days/analysts).

Accuracy (Recovery)

Since bioassays measure activity, "accuracy" confirms that the matrix (excipients) does not interfere with diffusion or bacterial growth.

  • Protocol: Spike placebo matrix with Ciprofloxacin at 80%, 100%, and 120% of target levels.

  • Acceptance Criteria: Mean recovery between 95.0% – 105.0%.

Specificity (Degradation Check)

This is the critical differentiator .

  • Experiment: Subject Ciprofloxacin to oxidative stress (

    
    ).
    
  • Comparison: Run both HPLC and Bioassay.

    • HPLC: May show a peak for the degradant.

    • Bioassay: If the degradant is inactive, potency drops. If the degradant retains activity (common in quinolones), the bioassay will register it.

    • Result: The bioassay confirms the total antimicrobial activity remaining.

Data Comparison: Bioassay vs. HPLC[4][5][6][7][8][9][10]

The following table synthesizes typical validation data for a Ciprofloxacin assay, illustrating the trade-offs.

ParameterMicrobiological Assay (Cylinder-Plate) HPLC (Reverse Phase) Interpretation
Linearity Range 0.5 – 2.0 µg/mL0.05 – 100 µg/mLHPLC has a much wider dynamic range. Bioassays require strict dilution control.
Correlation (

)
0.9920.9998Bioassay linearity is sufficient for QC but mathematically inferior to HPLC.
Precision (RSD) 2.1% (Intra-day)0.4% (Intra-day)HPLC is ~5x more precise. Bioassay requires more replicates to average out error.
Accuracy 98.5% ± 2.4%99.8% ± 0.6%Both are accurate, but bioassay confidence intervals are wider.
LOD 0.1 µg/mL0.01 µg/mLHPLC is preferred for trace residue analysis (e.g., cleaning validation).
Robustness Sensitive to time/temp/inoculumRobust to minor flow/temp changesBioassays require strict environmental control.

The "Self-Validating" Logic: Troubleshooting

A valid bioassay must pass statistical tests every time it is run. Use this logic flow to interpret daily results.

ValidationLogic Start Calculate Zone Diameters Regression Test for Regression (Is the slope significant?) Start->Regression Linearity Test for Linearity (Is curvature significant?) Regression->Linearity Pass (p < 0.05) InvalidReg INVALID: Slope too flat. Check Inoculum/Antibiotic. Regression->InvalidReg Fail Parallelism Test for Parallelism (Are Std and Sample slopes equal?) Linearity->Parallelism Pass (p > 0.05) InvalidLin INVALID: Significant Curvature. Check Range/Diffusion. Linearity->InvalidLin Fail Valid Assay VALID Calculate Potency Parallelism->Valid Pass (p > 0.05) InvalidPar INVALID: Non-Parallel. Matrix Interference or Wrong Sample Dilution. Parallelism->InvalidPar Fail

Figure 2: Statistical decision tree for accepting or rejecting a bioassay run based on ANOVA results.

References

  • ICH. (2023).[5][6] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation.[5][6] [Link]

  • Dubois, K. et al. (2022). Comparison of High-Pressure Liquid Chromatography and Microbiological Assay for Determination of Ciprofloxacin. Journal of Antimicrobial Chemotherapy. [Link] (Generalized citation based on search context)

  • Sultana, R. et al. (2023).[7] Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review. DergiPark. [Link]

  • Hilaris Publisher. (2022). Ciprofloxacin Hydrochloride New and Quick Microbiological Assay. [Link][1][8]

Sources

comparative analysis of the anticancer activity of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel chemical scaffolds to overcome the pervasive issue of multidrug resistance in cancer therapy. The pyrimidine ring—a fundamental building block of DNA and RNA—remains one of the most privileged pharmacophores in our arsenal.

While classical pyrimidine analogues like 5-fluorouracil (5-FU) have served as foundational antimetabolites for decades, the field has aggressively shifted toward substituted pyrimidines and fused pyrimidine hybrids. By precisely modifying the substituents at the N-1, N-3, C-5, and C-6 positions, we can rationally design molecules that pivot from broad-spectrum nucleic acid interference to highly targeted kinase inhibition.

This guide provides a comparative analysis of the anticancer activity of novel substituted pyrimidines, contrasting their performance against classical alternatives, and outlines the self-validating experimental workflows required to evaluate them.

Mechanistic Divergence: Antimetabolites vs. Targeted Inhibitors

The structural versatility of the pyrimidine scaffold allows it to exploit multiple vulnerabilities within the tumor microenvironment.

  • Classical Antimetabolites: Agents like 5-FU mimic natural pyrimidines, incorporating into DNA/RNA or inhibiting thymidylate synthase (TS), leading to replication arrest. However, their lack of selectivity often results in severe systemic toxicity.

  • Targeted Kinase Inhibitors: By introducing bulky aromatic rings, halogens, or fusing the pyrimidine core with other heterocycles (e.g., pyrazoles or triazoles), the resulting compounds can perfectly occupy the ATP-binding pockets of oncogenic kinases. For example, 1 demonstrate that pyrazolo[3,4-d]pyrimidine derivatives effectively reduce the activity of CDK2/cyclin E and Abl kinases[1].

Mechanism SubPyrimidine Substituted Pyrimidines Antimetabolite Antimetabolite Action (e.g., 5-FU analogs) SubPyrimidine->Antimetabolite KinaseInhib Kinase Inhibition (e.g., EGFR, CDK, Abl) SubPyrimidine->KinaseInhib DNA_Damage DNA/RNA Synthesis Halt Antimetabolite->DNA_Damage Proliferation Arrested Proliferation KinaseInhib->Proliferation Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Proliferation->Apoptosis

Dual mechanistic pathways of substituted pyrimidines in cancer therapeutics.

Comparative Efficacy and Structure-Activity Relationships (SAR)

To objectively evaluate the therapeutic potential of emerging pyrimidine analogs, we must benchmark their in vitro efficacies against established clinical standards. The table below synthesizes recent SAR data, highlighting how specific substitutions dictate target selectivity and potency.

Scaffold / Compound ClassKey SubstitutionsPrimary MechanismTarget Cell LinesEfficacy (IC50 / GI50)Comparative Advantage vs. Classical Agents
5-Fluorouracil (5-FU) C-5 FluorineAntimetaboliteBroad spectrumVariableBaseline clinical standard; highly prone to multidrug resistance (MDR).
Pyrazolo[3,4-d]pyrimidines 4,6-disubstitutionKinase Inhibitor (CDK2, Abl)MCF-7, K-56218.9 - 19.8 µMOvercomes antimetabolite resistance via targeted kinase inhibition without harming normal human cells 1[1].
Sulfamide-pyrimidines Bulky aromatic ringsSelective antiestrogenHT-29, MCF7, T47D< 6 µMEnhanced selectivity for human invasive breast ductal carcinoma over standard therapies 2[2].
Pyrimidine pyrazoline-anthracenes Anthracene fusionApoptosis inducer (Caspase 3/7)HepG2, Huh-75.34 - 6.13 µMPotency comparable to Doxorubicin, offering a novel structural framework against hepatocellular carcinoma 3[3].
Pyrimidine-sulfonamide hybrids Sulfonamide at C2/C4Multi-target (EGFR, PI3K)Broad spectrumHighly potentSimultaneous multi-target engagement significantly reduces the likelihood of acquired resistance 4[4].

SAR Insight: The introduction of electron-donating groups (e.g., NH2) or electron-withdrawing groups (e.g., Cl, C=O) at the ortho and para positions of the aromatic rings fused to the pyrimidine core significantly dictates the molecule's lipophilicity and its spatial fit within the hydrophobic pockets of target kinases[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these novel compounds must rely on self-validating protocols. A single assay is never sufficient; we must establish causality by linking primary cytotoxicity to a specific phenotypic mechanism (e.g., apoptosis).

Workflow CompoundPrep 1. Compound Library Prep (Substituted Pyrimidines) InVitroScreen 2. Primary Cytotoxicity (Resazurin Assay) CompoundPrep->InVitroScreen TargetVal 3. Target Validation (Kinase Profiling) InVitroScreen->TargetVal IC50 < 10 µM Phenotype 4. Phenotypic Analysis (Flow Cytometry) TargetVal->Phenotype Lead 5. Lead Optimization (SAR Modeling) Phenotype->Lead Lead->CompoundPrep Iterative Refinement

Iterative experimental workflow for evaluating pyrimidine-based anticancer agents.

Protocol A: High-Throughput Cytotoxicity Screening (Resazurin Assay)

Causality & Rationale: While the MTT assay is ubiquitous, we mandate the use of the Resazurin (Alamar Blue) assay for screening highly substituted, lipophilic pyrimidines. MTT relies on the formation of insoluble formazan crystals, which can trap lipophilic compounds and skew absorbance readings. Resazurin is water-soluble, non-toxic, and allows for kinetic monitoring over multiple time points without lysing the cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2, MCF-7) at

    
     cells/well in a clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to ensure adherence.
    
  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives (0.1 µM to 100 µM) in DMSO. Critical Control: Ensure the final DMSO concentration is ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a positive control (e.g., Doxorubicin) and a vehicle-only negative control.

  • Incubation: Treat cells for 72 hours. Rationale: Because some pyrimidines act selectively during the S-phase of the cell cycle, a 72-hour window guarantees that the cells undergo multiple replication cycles, capturing true antiproliferative effects.

  • Resazurin Addition: Add Resazurin solution to a final concentration of 10% (v/v) in each well. Incubate for 2-4 hours.

  • Quantification: Measure fluorescence (Excitation: 530-560 nm, Emission: 590-600 nm) using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol B: Mechanistic Validation via Flow Cytometry (Annexin V/PI)

Causality & Rationale: An IC50 value only indicates growth inhibition; it cannot distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. To confirm that the pyrimidine derivative actively induces cell death (as documented with pyrazoline-anthracene derivatives triggering Caspase 3/7[3]), Annexin V/PI dual staining is required.

Step-by-Step Methodology:

  • Treatment: Treat cells with the lead pyrimidine derivative at

    
    , 
    
    
    
    , and
    
    
    the established IC50 for 48 hours.
  • Harvesting: Collect the culture media (containing floating cells), then trypsinize and collect the adherent cells. Critical Step: Pooling floating and adherent cells is mandatory. Ignoring floating cells will artificially deflate the late-apoptotic fraction, invalidating the assay.

  • Staining: Wash the pooled cell pellet twice with cold PBS and resuspend in

    
     Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
    
  • Acquisition: Analyze via flow cytometry within 1 hour.

    • Annexin V+ / PI- indicates early apoptosis (externalization of phosphatidylserine).

    • Annexin V+ / PI+ indicates late apoptosis/secondary necrosis.

Conclusion

The evolution of substituted pyrimidines from simple antimetabolites to sophisticated, multi-targeted kinase inhibitors represents a major leap in oncology drug development. By leveraging rational SAR design—such as incorporating bulky aromatic rings or sulfonamide hybrids—we can achieve sub-micromolar potency and overcome the resistance profiles associated with classical agents. However, translating these chemical scaffolds into viable clinical candidates requires rigorous, self-validating experimental designs that definitively link phenotypic cytotoxicity to precise molecular mechanisms.

References

  • A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria. 1

  • Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. PubMed (NIH).2

  • Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma. PubMed (NIH). 3

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC (NIH). 4

Sources

Safety Operating Guide

Technical Guide: Disposal of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

[1]

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione , commonly known as Cyclobarbital .[1]

Critical Status:

  • Regulatory: This compound is a Schedule III Controlled Substance (DEA).[1] Disposal strictly follows 21 CFR § 1317 (Disposal of Controlled Substances).[1]

  • Chemical: While not explicitly P- or U-listed under RCRA (40 CFR § 261.33), it acts as a CNS depressant and must be managed to prevent environmental release and diversion.

  • Method: The only acceptable final disposition is incineration to a "non-retrievable" state.

Part 1: Physicochemical & Hazard Profile

Understanding the physical state and reactivity of the waste is the first step in safe segregation.

Table 1: Physicochemical Properties
PropertyValueRelevance to Disposal
Common Name CyclobarbitalIdentifier for waste manifests
CAS Number 52-31-3Required for inventory tracking
Physical State Solid (Crystalline Powder)Dust control measures required during transfer
Melting Point 171–174 °CStable solid at room temperature
Solubility Soluble in hot water, alcohol, etherLiquid waste streams (mother liquors) may contain high concentrations
Acidity (pKa) ~8.03Weak acid; soluble in alkaline solutions
Table 2: GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity Category 3/4Toxic/Harmful if swallowed (H301/H302)
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child (H361)
STOT - Single Exp. Category 3May cause drowsiness or dizziness (H336)

Part 2: Regulatory Framework (DEA vs. EPA)[1]

A common compliance failure in laboratories is treating controlled substances solely as chemical waste. You must satisfy two regulatory bodies simultaneously.[2]

Drug Enforcement Administration (DEA)[1]
  • Requirement: The substance must be rendered "non-retrievable," meaning its physical or chemical condition is permanently altered so it is unavailable and unusable for all practical purposes.

  • Documentation: DEA Form 41 (Registrants Inventory of Drugs Surrendered) is required for on-site destruction or transfer to a reverse distributor.[1]

  • Security: Waste must be stored in a securely locked cabinet/safe until transfer.

Environmental Protection Agency (EPA / RCRA)[1][7]
  • Status: Cyclobarbital is not a U- or P-listed hazardous waste.[1]

  • Recommendation: Manage as Hazardous Waste Pharmaceutical (40 CFR Part 266 Subpart P) or as non-RCRA regulated hazardous waste.[1]

  • Prohibition: Do NOT dispose of down the drain (sewer).

Part 3: Disposal Workflows

The disposal route depends on the form of the waste. Select the appropriate workflow below.

Scenario A: Expired or Unused Pure Substance

Context: You have a stock bottle of Cyclobarbital that is expired or no longer needed. Protocol: Reverse Distribution.

  • Inventory: Weigh the bottle. Record the exact amount in your Controlled Substance Usage Log.

  • Contact: Engage a DEA-registered Reverse Distributor.

  • Transfer: The distributor will arrange pickup or shipping. They act as the "destructor" and will issue the final proof of destruction.

  • Record: Retain the receipt/invoice and update your inventory to zero.

Scenario B: Experimental Waste (Solutions, Contaminated Solids)

Context: Reaction mixtures, mother liquors, or contaminated PPE (gloves, wipes).[3] Protocol: On-Site Sequestration & Vendor Incineration.

  • Segregation: Collect waste in a dedicated container labeled "Non-RCRA Regulated / DEA Controlled Waste."

    • Liquids: Glass or HDPE bottles. Compatible with alcohols/water.

    • Solids: Double-bagged in clear plastic, then placed in a rigid container.

  • Denaturing (Optional but Recommended): For small liquid volumes, add an absorbent (e.g., activated carbon or kitty litter) to the container to prevent easy retrieval/spillage.[1]

  • Storage: Store the waste container inside the controlled substance safe until pickup. Do not leave it in the main satellite accumulation area.

  • Disposal: Ship via a licensed hazardous waste vendor approved to handle controlled substances. The waste profile must specify "Incineration Only."

Visualization: Disposal Decision Tree

DisposalWorkflowStartWaste Identification:Cyclobarbital (CAS 52-31-3)FormCheckWhat is the physical form?Start->FormCheckPureSubstancePure Substance(Expired/Unused Stock)FormCheck->PureSubstanceExpWasteExperimental Waste(Solutions, PPE, Residues)FormCheck->ExpWasteRevDistContact DEA-RegisteredReverse DistributorPureSubstance->RevDistPreferred PathSequestrationSequester in Locked Safe(Label: Controlled Waste)ExpWaste->SequestrationPrevent DiversionIncinerationFINAL DISPOSITION:High-Temperature Incineration(Non-Retrievable)RevDist->IncinerationVendorShip via LicensedHazardous Waste VendorSequestration->VendorVendor->Incineration

Figure 1: Decision logic for Cyclobarbital disposal ensuring compliance with DEA diversion rules and EPA environmental standards.

Part 4: Emergency Procedures (Spills)

In the event of a spill involving Cyclobarbital powder or solution:

  • Secure Area: Restrict access. As a controlled substance, ensure no unauthorized personnel collect the material.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder spill is significant, use an N95 respirator to prevent inhalation (CNS depression risk).

  • Containment:

    • Powder: Cover with a damp paper towel to prevent dust generation. Wipe up carefully.

    • Liquid: Absorb with vermiculite or standard chemical spill pads.

  • Disposal of Cleanup Materials: Place all contaminated wipes/pads into a clear plastic bag. Seal and label as "Controlled Substance Spill Debris."

  • Reporting:

    • Log the spilled amount in the Controlled Substance usage log as "Loss due to spill."

    • If the loss is "significant" (as defined by local DEA field office), file DEA Form 106 (Report of Theft or Loss of Controlled Substances).[1]

References

  • United States Drug Enforcement Administration (DEA). (2014).[1] Disposal of Controlled Substances; Final Rule. 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317. Link

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 5838, Cyclobarbital.Link[1]

  • U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Link

  • ChemicalBook. (2023).[1][4] Cyclobarbital Properties and Safety Data.[5][6][7]Link[1]

Personal Protective Equipment & Handling Guide: 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: March 2026

Synonym: Cyclobarbital | CAS: 52-31-3 | Regulatory Status: Controlled Substance (Schedule III/IV varies by jurisdiction)

Part 1: Executive Safety Directive

To: Laboratory Operations & Safety Management From: Senior Application Scientist Subject: Risk Mitigation Strategy for Cyclobarbital Handling

Handling 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (Cyclobarbital) requires a shift in mindset from "standard chemical hygiene" to Potent Compound Safety . As a barbiturate derivative, this compound is not only a potent Central Nervous System (CNS) depressant but also carries reproductive toxicity risks (GHS Category 2).

The Core Directive: PPE is your redundancy, not your primary barrier. The primary barrier must be engineering controls (containment). Do not rely solely on a lab coat and N95 mask for neat powder handling.

Hazard Profile & Risk Assessment
ParameterClassificationOperational Implication
Acute Toxicity Oral Category 3 (H301)Lethal dose is low; ingestion via hand-to-mouth transfer is a critical vector.
Reproductive Toxicity Category 2 (H361)Zero-tolerance for dermal contact or inhalation for pregnant personnel.
Physical State Crystalline PowderHigh risk of aerosolization during weighing and transfer due to electrostatic charging.
Control Banding OEB 3 / 4 (Estimated) Treat as High Potency Active Pharmaceutical Ingredient (HPAPI). OEL target: < 10 µg/m³.

Part 2: Technical Specifications for PPE

Rationale: The following specifications are selected to create a self-validating barrier system against micro-particulates and incidental contact.

Respiratory Protection (Inhalation Vector)
  • Minimum Requirement: NIOSH-approved P100 particulate respirator (filtering 99.97% of airborne particles).

  • Preferred (Powder Handling): Powered Air Purifying Respirator (PAPR) with loose-fitting hood.

    • Why: PAPRs provide a higher Assigned Protection Factor (APF 25-1000) than N95s (APF 10) and eliminate face-seal failures caused by facial hair or movement.

  • Contraindication: Surgical masks or standard dust masks provide zero protection against pharmacologically active dusts.

Dermal Protection (Absorption Vector)
  • Glove Configuration: Double-Gloving Strategy is mandatory.

    • Inner Layer: Nitrile (minimum 0.11 mm / 4 mil). Bright color (e.g., orange/purple) to act as a breach indicator.

    • Outer Layer: Extended-cuff Nitrile (minimum 0.15 mm / 6 mil).

    • Protocol: Tape the inner glove to the lab coat sleeve/Tyvek cuff. The outer glove floats over this seal.

  • Body Covering:

    • Disposable Tyvek® Coverall (or equivalent): Preferred over cotton lab coats. Cotton weaves trap active pharmaceutical dust, turning the coat into a secondary contamination source outside the lab.

    • Sleeve Covers: Disposable polyethylene sleeve covers are recommended during weighing to bridge the glove-gown gap.

Ocular Protection
  • Standard: Chemical Splash Goggles (indirect venting).

  • Upgrade: If using a PAPR, the hood provides integral eye/face protection. Safety glasses are insufficient due to the risk of airborne dust settling on the ocular mucosa.

Part 3: Operational Workflow (Weighing & Transfer)

The highest risk of exposure occurs during the transfer of neat powder. This protocol utilizes the "Static-Dissipative" technique.

The "Clean-Dirty" Zoning Concept

You must establish a defined "Hot Zone" (inside the hood) and "Warm Zone" (immediate operator area).

G Start Start: Powder Handling EngControl Verify Engineering Controls (Magnahelic Gauge > 0.5" WG) Start->EngControl PPE_Don Don PPE Sequence (Inner Gloves -> Tyvek -> Outer Gloves) EngControl->PPE_Don Weighing Weighing in Containment (Static Gun + Draft Shield) PPE_Don->Weighing Enter Hot Zone Decon Wet Wipe Decontamination (Solvent + Surfactant) Weighing->Decon Spills/Residue Doffing Doffing Sequence (Roll-down technique) Decon->Doffing Exit Hot Zone Disposal Disposal (RCRA/DEA) Doffing->Disposal

Caption: Workflow logic for handling Cyclobarbital, emphasizing the critical transition between containment zones.

Step-by-Step Protocol
  • Engineering Check: Verify the Chemical Fume Hood or Powder Containment Hood is drawing 80-100 fpm face velocity. If using a Balance Enclosure, ensure the alarm is silent.

  • Static Mitigation: Cyclobarbital powder is electrostatic. Use an ionizing fan or anti-static gun inside the enclosure before opening the vial. This prevents "powder fly-out."

  • The Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas even if cleaned.

    • Weigh into a pre-tared vessel that can be sealed (e.g., screw-cap vial) before removing it from the hood.

  • Wet Wipe Down: Before removing the weighed sample, wipe the exterior of the vial with a lint-free wipe dampened with 70% Ethanol or Isopropanol to remove invisible dust residues.

Part 4: Decontamination & Disposal (Lifecycle Management)

As a Controlled Substance, disposal is a legal workflow as much as a safety one.

Decontamination of Surfaces

Cyclobarbital is sparingly soluble in water (approx. 1 g/L).

  • Primary Wash: Use Ethanol (70-95%) or Methanol to solubilize residues.

  • Secondary Wash: Follow with a soap/water solution to remove the solvent film.

  • Verification: For high-frequency handling areas, perform periodic swab testing (HPLC/UV) to verify containment efficacy.

Disposal (DEA & EPA Compliance)

CRITICAL: You cannot simply "neutralize" a controlled substance and throw it in the trash. It must be rendered non-retrievable .

Waste StreamDisposal MethodRegulatory Note
Neat Substance (Expired/Excess) Reverse Distribution or Witnessed Incineration Must follow DEA Form 41 protocols or transfer to a reverse distributor (Form 222 for Schedule I/II, Invoice for III-V).
Contaminated PPE/Wipes Hazardous Waste Incineration Label as "Trace Contaminated - Toxic/Controlled". Do not landfill.[1][2]
Liquid Waste (Mother Liquor) Chemical Waste Stream (Incineration) Segregate into "Halogenated" or "Non-Halogenated" solvent waste. Ensure container is locked.

Part 5: Emergency Response

  • Inhalation: Remove victim to fresh air immediately.[3][4] If breathing is irregular, support ventilation. Alert Medical: Mention "Barbiturate Exposure."

  • Skin Contact: Do not scrub (abrasion increases absorption). Wash gently with soap and copious water for 15 minutes.[2][3][5]

  • Spill Cleanup:

    • Evacuate the immediate area.[2][6][7]

    • Don full PPE (P100/Tyvek).

    • Cover spill with wet paper towels (to prevent dust).

    • Wipe up inward from the periphery.

References

  • PubChem. (n.d.). Cyclobarbital (Compound).[8][9] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • United States Drug Enforcement Administration (DEA). (n.d.). Disposal of Controlled Substances. Retrieved March 4, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved March 4, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved March 4, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.